molecular formula C98H155N29O41S B15610457 PSTi8

PSTi8

Cat. No.: B15610457
M. Wt: 2427.5 g/mol
InChI Key: YSMMMXLILCNFPJ-GCMRIOCASA-N
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Description

PSTi8 is a useful research compound. Its molecular formula is C98H155N29O41S and its molecular weight is 2427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C98H155N29O41S

Molecular Weight

2427.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-4-carboxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C98H155N29O41S/c1-46(2)79(80(104)150)127-81(151)47(3)110-85(155)63(35-39-169-4)124-95(165)61(22-33-77(146)147)121-94(164)60(21-32-76(144)145)120-93(163)59(20-31-75(142)143)119-92(162)58(19-30-74(140)141)118-91(161)57(18-29-73(138)139)117-86(156)51(11-6-8-37-100)113-88(158)54(13-24-66(101)129)116-90(160)56(15-26-68(103)131)123-98(168)65(44-128)126-97(167)64(40-48-41-105-45-109-48)125-96(166)62(23-34-78(148)149)122-89(159)55(14-25-67(102)130)115-87(157)53(17-28-72(136)137)112-70(133)43-107-82(152)50(10-5-7-36-99)111-69(132)42-108-83(153)52(16-27-71(134)135)114-84(154)49-12-9-38-106-49/h41,45-47,49-65,79,106,128H,5-40,42-44,99-100H2,1-4H3,(H2,101,129)(H2,102,130)(H2,103,131)(H2,104,150)(H,105,109)(H,107,152)(H,108,153)(H,110,155)(H,111,132)(H,112,133)(H,113,158)(H,114,154)(H,115,157)(H,116,160)(H,117,156)(H,118,161)(H,119,162)(H,120,163)(H,121,164)(H,122,159)(H,123,168)(H,124,165)(H,125,166)(H,126,167)(H,127,151)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,79-/m0/s1

InChI Key

YSMMMXLILCNFPJ-GCMRIOCASA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of PSTi8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PSTi8, a peptide inhibitor of Pancreastatin (B1591218) (PST). This compound has demonstrated significant potential in preclinical models for the treatment of insulin (B600854) resistance and related metabolic disorders. This document outlines its molecular interactions, impact on key signaling pathways, and summarizes the quantitative data from pivotal studies. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of its biological effects.

Core Mechanism of Action

This compound exerts its therapeutic effects primarily by antagonizing the actions of Pancreastatin (PST), a naturally occurring peptide known to negatively regulate insulin sensitivity.[1][2][3][4] The core mechanism involves direct competition with PST for binding to the Glucose-Regulated Protein 78 (GRP78), a key cell surface receptor and endoplasmic reticulum chaperone.[1][5][6] By inhibiting PST's activity, this compound effectively restores and enhances insulin signaling in various metabolic tissues, including the liver, skeletal muscle, and adipose tissue.[3][4][7]

Molecular Target and Binding

The primary molecular target of this compound is Pancreastatin. This compound competitively inhibits PST by binding to its receptor, GRP78.[1][6] Molecular docking studies have shown that this compound occupies the same inhibitor binding site on GRP78 as PST.[1][5][6] This competitive binding has been confirmed in vitro, where this compound displaces labeled PST from HepG2 cells. Furthermore, this compound has been shown to modulate the ATPase activity of GRP78, which is often suppressed by PST during conditions of metabolic stress.[6][8] this compound treatment enhances GRP78's ATPase activity, which is crucial for its chaperone functions and downstream signaling.[6]

Key Signaling Pathways Modulated by this compound

This compound's antagonism of PST leads to the favorable modulation of several key intracellular signaling pathways that govern glucose and lipid metabolism.

In Liver and Skeletal Muscle:

The predominant mechanism in these tissues is the activation of the insulin receptor substrate (IRS)-phosphatidylinositol-3-kinase (PI3K)-protein kinase B (AKT) pathway.[1][3][5] By preventing PST-mediated inhibition, this compound promotes the following cascade:

  • Activation of IRS1/2: this compound enhances insulin-stimulated phosphorylation of IRS1 and IRS2.

  • Activation of PI3K/AKT: This leads to the activation of PI3K and subsequent phosphorylation and activation of AKT.

  • Downstream Effects: Activated AKT phosphorylates and regulates downstream targets including:

    • FoxO1 (Forkhead box protein O1): Inhibition of FoxO1 reduces the expression of gluconeogenic genes like Pepck and G6pase, thereby suppressing hepatic glucose production.[7][9]

    • SREBP-1c (Sterol regulatory element-binding protein 1c): Modulation of SREBP-1c influences lipogenesis.[1][5]

    • GLUT4 Translocation: In skeletal muscle, this pathway activation leads to the translocation of GLUT4 transporters to the cell surface, significantly increasing glucose uptake.[3][4][9]

Another reported pathway in the liver involves the modulation of IRS1/2-PI3K-PKCλ/ζ-SREBP1c signaling.[7]

In Adipose Tissue:

In adipose tissue, this compound mitigates insulin resistance by inhibiting pro-inflammatory and stress-activated signaling pathways:

  • Inhibition of MAPK and JNK Pathways: this compound rescues adipose tissue from PST-mediated insulin resistance by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) stress signaling pathways.[10] This includes the inhibition of NADPH oxidase 3 (NOX3), a source of reactive oxygen species (ROS) that contributes to insulin resistance.

  • Anti-Inflammatory Action: this compound treatment reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It also promotes a shift in macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state within the adipose tissue.[4]

  • Enhanced Glucose Uptake: The inhibition of these stress pathways leads to the activation of the AKT-AS160 pathway, which stimulates GLUT4 expression and translocation, thereby improving glucose uptake.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound
Parameter MeasuredCell LineTreatment ConditionsResultReference(s)
GRP78 ATPase Activity N/A (in vitro assay)1 µM PST with 1-5 µM this compoundThis compound (5 µM) enhanced ATPase activity by ~50%[6]
Glucose Uptake L6-GLUT4myc100 nM this compoundSignificant increase in glucose uptake, comparable to 100 nM insulin[9]
GLUT4 Translocation L6-GLUT4myc150 nM this compoundSignificant increase in GLUT4 translocation to the cell surface[9]
Rescue of Insulin Resistance HepG2PST-induced IRThis compound (100-200 nM) rescued PST-induced insulin resistance[3]
Gene Expression (Gluconeogenesis) HepG2Glucagon-stimulated150 nM this compound significantly inhibited Pepck and Pc gene expression[9]
ROS Production L6 Myotubes0.5 mM Palmitate-induced200 nM this compound significantly reduced intracellular ROS accumulation
Table 2: In Vivo Efficacy of this compound
Animal ModelTreatment RegimenKey OutcomesReference(s)
db/db Mice This compound (5 mg/kg, i.p.)Improved glucose homeostasis, comparable to metformin (B114582) (300 mg/kg)[3][11]
High-Fat Diet (HFD) Induced Obese Mice This compound (2 mg/kg/day via osmotic pump)Decreased body weight gain and fat mass; increased lean mass; reduced adipose tissue inflammation[4]
HFD/Fructose + STZ-induced IR Mice This compound (2 mg/kg) for 10 daysIncreased insulin sensitivity and glucose tolerance[3][11]
Peri-/Post-Menopausal IR Rats This compound (1 mg/kg, i.p.)Improved glucose homeostasis (elevated glycogenesis, enhanced glycolysis, reduced gluconeogenesis)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies to ensure reproducibility.

Cell Culture and Induction of Insulin Resistance
  • Cell Lines:

    • HepG2 (Human Liver Carcinoma): Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • L6-GLUT4myc (Rat Skeletal Myoblasts): Cultured in α-MEM with 10% FBS and 1% penicillin-streptomycin. Differentiation into myotubes is induced by switching to α-MEM with 2% FBS for 4-6 days.

    • 3T3-L1 (Mouse Adipocytes): Grown in DMEM with 10% bovine calf serum. Differentiation is initiated post-confluence with a cocktail of dexamethasone, isobutylmethylxanthine, and insulin.

  • Induction of Insulin Resistance:

    • PST Treatment: Cells are serum-starved for 3-4 hours and then incubated with 100 nM PST for 18-24 hours.

    • Palmitate Treatment: Cells are treated with 0.5 mM palmitate (conjugated to BSA) for 16-24 hours.

    • High Glucose: Cells are cultured in high D-glucose (30 mM) medium for 48 hours.

GRP78 ATPase Activity Assay

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by GRP78.

  • Recombinant GRP78 is incubated in an assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2).

  • PST (1 µM) and varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) are added to the reaction wells.

  • The reaction is initiated by adding ATP (e.g., 1 mM).

  • The mixture is incubated at 37°C for 60-90 minutes.

  • The reaction is stopped, and the amount of released Pi is quantified using a Malachite Green Phosphate Assay Kit, measuring absorbance at ~650 nm.[8]

2-NBDG Glucose Uptake Assay

This assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake into cells.

  • Seed cells (e.g., HepG2 or differentiated L6 myotubes) in a 96-well black, clear-bottom plate.[1]

  • Induce insulin resistance and/or treat with this compound as required.

  • Serum starve cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Stimulate cells with 100 nM insulin for 30 minutes.

  • Add 2-NBDG (e.g., 40-100 µM) to each well and incubate for 30-60 minutes at 37°C.[5]

  • Aspirate the 2-NBDG solution and wash the cells three times with ice-cold PBS.

  • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~465/540 nm).[1]

GLUT4 Translocation Assay (L6-GLUT4myc cells)

This assay quantifies the amount of myc-tagged GLUT4 on the cell surface.

  • Seed L6-GLUT4myc myoblasts in a 24- or 96-well plate and differentiate into myotubes.

  • Serum starve the myotubes for 3 hours, then treat with or without 100 nM insulin and/or this compound for 20-30 minutes at 37°C.

  • Place the plate on ice and wash cells twice with ice-cold PBS.

  • Block with 5% goat serum in PBS for 10 minutes.

  • Incubate with a primary anti-myc antibody (e.g., 9E10) diluted in blocking buffer for 60 minutes at 4°C.

  • Wash cells three times with cold PBS.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 60 minutes at 4°C.

  • Wash cells five times with cold PBS.

  • Add HRP substrate (e.g., o-phenylenediamine (B120857) dihydrochloride) and incubate at room temperature.

  • Stop the reaction with sulfuric acid and read the absorbance at 492 nm.[12][13]

Western Blot Analysis
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto a 4-20% or 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane. For large proteins like IRS-1 (~180 kDa), a wet transfer overnight at 30V at 4°C is recommended.

  • Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA in TBST. Examples of antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-IRS1 (Tyr612 or Ser307)

    • Total IRS1

    • β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

In Vivo Efficacy Studies in Diabetic Mice
  • Animal Models:

    • Genetic Model: Male db/db mice (8-10 weeks old).

    • Diet-Induced Model: C57BL/6 mice fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 12-16 weeks. Insulin resistance can be exacerbated with a low dose of streptozotocin (B1681764) (STZ).

  • Treatment:

    • Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 1-5 mg/kg body weight, typically once daily for 10-28 days.

    • A positive control group is often treated with metformin (e.g., 300 mg/kg, p.o.).

  • Metabolic Tests:

    • Intraperitoneal Glucose Tolerance Test (IPGTT): After an overnight fast (12-16 hours), administer a baseline glucose reading. Inject D-glucose (2 g/kg, i.p.) and measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.

    • Intraperitoneal Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer a baseline glucose reading. Inject human insulin (0.75 U/kg, i.p.) and measure blood glucose at the same time points as the IPGTT.

  • Endpoint Analysis: At the end of the study, collect blood for biochemical analysis (insulin, lipids, cytokines) and harvest tissues (liver, muscle, adipose) for gene and protein expression analysis.

Visualizations: Signaling Pathways and Workflows

This compound Signaling in Liver and Muscle

PSTi8_Insulin_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 This compound This compound This compound->GRP78 Competes with PST Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS1/2 IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT FoxO1 FoxO1 AKT->FoxO1 GLUT4 GLUT4 Translocation AKT->GLUT4 Gluconeogenesis Gluconeogenesis (Pepck, G6pase) FoxO1->Gluconeogenesis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound enhances insulin signaling by blocking PST at the GRP78 receptor.

This compound Anti-inflammatory Signaling in Adipose Tissue

PSTi8_Adipose_Signaling PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 This compound This compound This compound->GRP78 MAPK_JNK MAPK / JNK Pathway This compound->MAPK_JNK AKT_AS160 AKT-AS160 Pathway This compound->AKT_AS160 GRP78->MAPK_JNK PST activates Stress Metabolic Stress (e.g., FFAs) Stress->MAPK_JNK Inflammation Inflammation (TNF-α, IL-6) MAPK_JNK->Inflammation IR Insulin Resistance MAPK_JNK->IR GLUT4 GLUT4 Expression & Translocation AKT_AS160->GLUT4

Caption: this compound reduces inflammation and insulin resistance in adipose tissue.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow start Start: Select Animal Model (e.g., C57BL/6) acclimatize Acclimatization (1 Week) start->acclimatize diet High-Fat Diet Induction (12-16 Weeks) acclimatize->diet group Randomize into Treatment Groups (Vehicle, this compound, Metformin) diet->group treat Daily Treatment (e.g., 28 Days) group->treat tests Metabolic Testing (Body Weight, IPGTT, ITT) treat->tests During treatment period end Endpoint: Tissue & Blood Collection treat->end analysis Biochemical & Expression Analysis end->analysis

References

PSTi8 and its role in glucose metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PSTi8 and its Role in Glucose Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pancreastatin (B1591218) inhibitor 8 (this compound) is a synthetic peptide that has emerged as a promising therapeutic agent for managing insulin (B600854) resistance and type 2 diabetes. It is a 21-amino-acid peptide (PEGKGEQEHSQQKEEEEEMAV-amide) designed to counteract the effects of pancreastatin (PST), an endogenous peptide derived from chromogranin A.[1] In states of metabolic disease like type 2 diabetes, elevated levels of PST contribute to insulin resistance. This compound functions by competitively inhibiting PST's binding to its receptor, the 78-kDa glucose-regulated protein (GRP78), thereby enhancing insulin sensitivity and improving glucose homeostasis.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, quantitative results from key preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its primary effects on glucose metabolism by modulating critical insulin signaling pathways. Its mechanism can be understood through a multi-level interaction:

  • Receptor Level Interaction: this compound directly competes with PST for binding to the GRP78 receptor. By occupying this binding site, this compound prevents PST from exerting its inhibitory effects on insulin signaling and enhances the receptor's intrinsic ATPase activity.[2][3]

  • Core Insulin Signaling Pathway (PI3K/AKT): The primary mechanism of this compound is the potentiation of the canonical insulin signaling cascade. By alleviating the inhibitory pressure of PST, this compound facilitates the activation of Insulin Receptor Substrate 1/2 (IRS1/2), which in turn activates phosphatidylinositol-3-kinase (PI3K) and its downstream effector, protein kinase B (AKT).[4] This activation is central to most of insulin's metabolic effects.

  • Metabolic Regulation: The activation of the AKT pathway by this compound leads to several key metabolic outcomes:

    • Increased Glucose Uptake: this compound promotes the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissues, which is a critical step for glucose uptake from the bloodstream.[4][5]

    • Enhanced Glycogenesis: It promotes the storage of glucose as glycogen (B147801) in the liver.[1]

    • Reduced Gluconeogenesis: It suppresses the production of glucose in the liver by downregulating key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][6]

  • Stress Signaling Pathway Inhibition: In adipose tissue, this compound has been shown to inhibit the MAPK and NOX3-JNK stress signaling pathways, which are often activated in states of insulin resistance and contribute to inflammation.[7]

The following diagram illustrates the primary signaling pathway modulated by this compound.

PSTi8_Signaling_Pathway cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor Insulin->IR Activates IRS IRS1/2 IR->IRS GRP78 GRP78 GRP78->IRS Permits Activation GLUT4_vesicle GLUT4 Vesicle GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm PST Pancreastatin (High in T2D) PST->GRP78 Binds & Inhibits This compound This compound This compound->GRP78 Binds & Competes PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT AKT->GLUT4_vesicle Promotes Translocation AS160 AS160 AKT->AS160 Inhibits GSK3B GSK-3β AKT->GSK3B Inhibits FoxO1 FoxO1 AKT->FoxO1 Inhibits Nuclear Entry AS160->GLUT4_vesicle Inhibits Translocation Glycogen_Synthase Glycogen Synthase GSK3B->Glycogen_Synthase Inhibits Gluconeogenesis Gluconeogenic Genes (PEPCK, G6Pase) FoxO1->Gluconeogenesis Activates Transcription PSTi8_Evaluation_Workflow idea Hypothesis: Inhibiting Pancreastatin Improves Insulin Sensitivity design Design this compound Peptide idea->design invitro In Vitro Proof of Concept design->invitro invivo In Vivo Efficacy Models invitro->invivo Positive results lead to sub_vitro1 Glucose Uptake Assays (HepG2, 3T3-L1) mech Mechanism of Action Studies invivo->mech Confirm efficacy & investigate sub_vivo1 Glucose Tolerance Tests (IPGTT) in HFD/STZ Mice conclusion Conclusion: This compound is a Potential Antidiabetic Therapeutic mech->conclusion Elucidated mechanism supports sub_mech1 Western Blot for PI3K/AKT Pathway sub_vitro2 GLUT4 Translocation (L6-GLUT4myc) sub_vivo2 Insulin Tolerance Tests (IPITT) in HFD/STZ Mice sub_mech2 Receptor Binding Assays (GRP78 Competition) sub_mech3 Gene Expression (qPCR) for Gluconeogenesis

References

The Discovery and Development of PSTi8: A Novel Pancreastatin Inhibitor for Insulin Resistance and Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pancreastatin (B1591218) (PST), a peptide derived from chromogranin A, is increasingly recognized as a key player in the pathogenesis of insulin (B600854) resistance and type 2 diabetes. Elevated levels of PST are observed in diabetic patients, where it contributes to metabolic dysregulation. PSTi8, a novel synthetic peptide, has emerged as a potent inhibitor of PST, demonstrating significant promise in preclinical models of diabetes and insulin resistance. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the key experimental findings, from in vitro cellular assays to in vivo rodent models, and detail the molecular pathways through which this compound exerts its therapeutic effects.

Introduction: The Role of Pancreastatin in Metabolic Disease

Pancreastatin (PST) is an endogenous peptide that plays a significant role in regulating glucose and lipid metabolism.[1] In individuals with type 2 diabetes, PST levels are often elevated, contributing to the negative regulation of insulin sensitivity.[1] PST exerts its effects by inhibiting insulin-stimulated glucose uptake in peripheral tissues and promoting hepatic glucose production. Given the critical role of PST in metabolic dysregulation, the development of PST inhibitors has become a promising therapeutic strategy for insulin resistance and diabetes.

Discovery of this compound: A Competitive Inhibitor of Pancreastatin

This compound is a 21-amino acid peptide developed by CSIR-Central Drug Research Institute in India.[2] It was designed as a competitive inhibitor of pancreastatin. Studies have shown that this compound directly competes with PST for binding to its receptor, the 78-kDa glucose-regulated protein (GRP78), also known as BiP/HSPA5.[1][2] This competitive binding is central to the mechanism by which this compound counteracts the detrimental metabolic effects of PST.

Mechanism of Action

This compound's therapeutic effects are rooted in its ability to antagonize PST at the molecular level, primarily through its interaction with GRP78 and the subsequent modulation of downstream signaling pathways.

Targeting the GRP78 Receptor

Both PST and this compound have been shown to dock to the inhibitor binding site of GRP78.[1] GRP78 is an endoplasmic reticulum (ER) chaperone protein that is also found on the cell surface, where it can act as a receptor for various ligands. PST binding to GRP78 inhibits its ATPase activity, leading to downstream signaling that promotes insulin resistance. This compound, by competitively binding to the same site, is believed to restore the normal function of GRP78, thereby rescuing cells from PST-induced insulin resistance.[1]

Activation of the Insulin Signaling Pathway

A primary mechanism by which this compound improves glucose homeostasis is through the activation of the insulin signaling cascade. This compound has been shown to enhance the phosphorylation of key proteins in this pathway, including Insulin Receptor Substrate 1 and 2 (IRS1/2), Phosphatidylinositol 3-kinase (PI3K), and Akt (also known as Protein Kinase B).[1][2] The activation of this pathway leads to several beneficial downstream effects:

  • Increased Glucose Uptake: Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell surface in muscle and adipose tissues, facilitating the uptake of glucose from the bloodstream.[1][3]

  • Enhanced Glycogenesis and Glycolysis: this compound promotes the storage of glucose as glycogen (B147801) in the liver (glycogenesis) and enhances the breakdown of glucose for energy (glycolysis).[1][2]

  • Reduced Gluconeogenesis: this compound suppresses the production of glucose in the liver (gluconeogenesis) by inhibiting the expression of key enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1]

PSTi8_Insulin_Signaling cluster_intracellular Intracellular This compound This compound GRP78 GRP78 This compound->GRP78 Binds to & Activates Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds to IRS1_2 IRS1/2 GRP78->IRS1_2 Enhances Signaling InsulinReceptor->IRS1_2 Phosphorylates PI3K PI3K IRS1_2->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glycogenesis Glycogenesis (Glycogen Synthesis) AKT->Glycogenesis Promotes FoxO1_Srebp1c FoxO1, SREBP-1c AKT->FoxO1_Srebp1c Inhibits Gluconeogenesis Gluconeogenesis (Glucose Production) FoxO1_Srebp1c->Gluconeogenesis Suppresses

This compound enhances the insulin signaling pathway.
Anti-Inflammatory Effects and Macrophage Polarization

Chronic low-grade inflammation is a hallmark of obesity and insulin resistance. This compound has demonstrated potent anti-inflammatory properties, particularly within adipose tissue. It achieves this by modulating the phenotype of macrophages, key immune cells involved in tissue inflammation.

This compound promotes the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[3] This shift is characterized by:

  • Reduced Pro-inflammatory Cytokines: this compound treatment leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Increased Anti-inflammatory Markers: Conversely, this compound increases the expression of anti-inflammatory markers associated with M2 macrophages.

This modulation of macrophage polarization contributes to a reduction in adipose tissue inflammation, which in turn improves insulin sensitivity.

PSTi8_Inflammation cluster_macrophage Macrophage Polarization cluster_cytokines Cytokine Profile This compound This compound M1 M1 Macrophage (Pro-inflammatory) This compound->M1 Inhibits Polarization to M1 M2 M2 Macrophage (Anti-inflammatory) This compound->M2 Promotes Polarization to M2 Pro_inflammatory TNF-α, IL-6 (Pro-inflammatory Cytokines) M1->Pro_inflammatory Produces Anti_inflammatory Anti-inflammatory Cytokines M2->Anti_inflammatory Produces Adipose_Inflammation Adipose Tissue Inflammation Pro_inflammatory->Adipose_Inflammation Promotes Anti_inflammatory->Adipose_Inflammation Reduces Insulin_Sensitivity Improved Insulin Sensitivity Adipose_Inflammation->Insulin_Sensitivity Improves

This compound modulates macrophage polarization to reduce inflammation.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The therapeutic potential of this compound has been extensively evaluated in a range of preclinical models, consistently demonstrating its ability to improve metabolic parameters.

In Vitro Studies
  • Cell Lines: Key experiments have utilized HepG2 (human liver cancer cell line) and 3T3-L1 (mouse pre-adipocyte cell line) to model liver and adipose tissue, respectively.[1]

  • Rescue from PST-induced Insulin Resistance: this compound effectively rescued both HepG2 and 3T3-L1 cells from the inhibitory effects of PST on insulin-stimulated glucose uptake.[1]

  • Increased Glucose Uptake: In L6-GLUT4myc cells, this compound was shown to increase the translocation of GLUT4 to the cell surface, thereby promoting glucose uptake.[1]

In Vivo Studies in Rodent Models

This compound has been tested in several rodent models of diabetes and insulin resistance, including:

  • db/db Mice: A genetic model of obesity and type 2 diabetes.

  • High-Fat Diet (HFD)-induced Obese Mice: A diet-induced model of obesity and insulin resistance.

  • High-Fructose Diet (HFrD)-fed Streptozotocin (STZ)-induced Diabetic Mice: A model of diet- and chemically-induced diabetes.[1]

In these models, this compound treatment resulted in:

  • Improved Glucose Homeostasis: this compound treatment led to enhanced glucose clearance, comparable to the effects of metformin (B114582).[1]

  • Increased Insulin Sensitivity: this compound significantly improved the response to insulin in insulin tolerance tests.[1]

  • Favorable Metabolic Changes: Treatment with this compound was associated with enhanced glycogenesis and glycolysis, and reduced gluconeogenesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Diabetic Mouse Models

ParameterModelTreatmentResultReference
Glucose Homeostasisdb/db, HFD, HFrD-STZ miceThis compoundComparable to metformin in improving glucose clearance[1]
Insulin Sensitivitydb/db, HFD, HFrD-STZ miceThis compoundIncreased insulin sensitivity[1]
GlycogenesisDiabetic miceThis compoundEnhanced[1]
GlycolysisDiabetic miceThis compoundEnhanced[1]
GluconeogenesisDiabetic miceThis compoundReduced[1]

Table 2: In Vitro Effects of this compound

Cell LineConditionTreatmentEffectReference
HepG2 & 3T3-L1PST-induced insulin resistanceThis compoundRescued insulin-stimulated glucose uptake[1]
L6-GLUT4myc-This compoundIncreased GLUT4 translocation to cell surface[1]

Experimental Protocols

In Vitro Glucose Uptake Assay (HepG2 and 3T3-L1 cells)
  • Cell Culture: HepG2 and 3T3-L1 cells are cultured in appropriate media until they reach confluency. 3T3-L1 cells are differentiated into adipocytes prior to the experiment.

  • Induction of Insulin Resistance: To induce insulin resistance, cells are incubated with high concentrations of glucose or with PST for a specified period.

  • This compound Treatment: Cells are then treated with this compound at various concentrations in the presence or absence of PST and/or insulin.

  • Glucose Uptake Measurement: Glucose uptake is measured using a commercially available glucose assay kit, typically by quantifying the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • Data Analysis: The results are expressed as a percentage of glucose uptake relative to control cells.

In Vivo Glucose Tolerance Test (GTT) in Mice
  • Animal Model: Use of diabetic mouse models such as db/db mice or diet-induced obese mice.

  • Fasting: Mice are fasted for a predetermined period (e.g., 6-8 hours) before the test.

  • Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.

  • This compound Administration: this compound is administered intraperitoneally (i.p.) or via another appropriate route at a specified dose.

  • Glucose Challenge: After a set time following this compound administration, a bolus of glucose is administered i.p.

  • Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

GTT_Workflow Start Start: Diabetic Mouse Model Fasting 1. Fasting (6-8 hours) Start->Fasting Baseline_Glucose 2. Measure Baseline Blood Glucose Fasting->Baseline_Glucose PSTi8_Admin 3. Administer this compound (i.p.) Baseline_Glucose->PSTi8_Admin Glucose_Challenge 4. Glucose Challenge (i.p.) PSTi8_Admin->Glucose_Challenge Blood_Sampling 5. Serial Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Data_Analysis 6. Data Analysis (AUC) Blood_Sampling->Data_Analysis End End: Assess Glucose Tolerance Data_Analysis->End

References

PSTi8: A Potential Therapeutic Agent for Diabetes - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSTi8 is a synthetic peptide inhibitor of Pancreastatin (B1591218) (PST), a naturally occurring peptide known for its anti-insulin effects.[1][2] Elevated levels of PST are associated with obesity and type 2 diabetes, where it contributes to insulin (B600854) resistance.[2][3] this compound has emerged as a promising therapeutic candidate by directly counteracting the diabetogenic effects of PST.[2][4] Preclinical studies in various rodent models of diabetes and insulin resistance have demonstrated the potential of this compound to improve glucose homeostasis, enhance insulin sensitivity, and mitigate inflammation.[2][5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the actions of Pancreastatin (PST). PST is known to negatively regulate insulin sensitivity.[2][3] this compound is believed to compete with PST for binding to its receptor, GRP78, thereby blocking its downstream signaling.[2][7][8] The primary mechanisms of action of this compound in the context of diabetes include:

  • Enhancement of Insulin Signaling: this compound promotes insulin sensitivity by activating key components of the insulin signaling pathway, including IRS1/2, PI3K, and AKT.[2][3] This leads to increased glucose uptake in peripheral tissues.

  • Suppression of Hepatic Glucose Production: this compound has been shown to reduce hepatic glucose output by downregulating the expression of key gluconeogenic genes, PEPCK and G6Pase.[6][9]

  • Modulation of Inflammatory Pathways: this compound attenuates obesity-induced inflammation, a key driver of insulin resistance, by inhibiting the MAPK/NOX3-JNK signaling pathway.[1][10]

  • Improvement of Glucose Homeostasis: By enhancing glucose uptake and reducing hepatic glucose production, this compound improves overall glucose tolerance.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in Rodent Models of Diabetes and Insulin Resistance

Animal ModelTreatment GroupDose and AdministrationKey FindingsReference(s)
db/db miceThis compound5 mg/kg (acute, i.p.)Increased insulin sensitivity[2]
High-fat diet (HFD) and fructose-fed streptozotocin (B1681764) (STZ) induced IR miceThis compoundNot specifiedIncreased insulin sensitivity, improved glucose homeostasis (comparable to metformin)[2]
C57BL/6 mice with chronic hyperinsulinemiaThis compoundNot specified (4 weeks)Attenuated PST-mediated inflammatory and lipogenic parameters, enhanced insulin sensitivity, improved glucose homeostasis[1]
HFD or High-Fructose Diet (HFrD) with STZ induction in C57BL/6 miceThis compoundNot specified (treatment followed 12 weeks of diet)Protected from diet-induced inflammatory response, enhanced glucose tolerance and insulin sensitivity[5]
STZ-induced diabetic ratsThis compoundNot specifiedImproved glucose tolerance, lowered blood glucose and plasma PST levels, reduced hepatic glucose production[9]
High-fat diet-induced insulin-resistant peri-/post-menopausal ratsThis compound1 mg/kg (i.p.)Improved glucose homeostasis (elevated glycogenesis, enhanced glycolysis, reduced gluconeogenesis)[11]
Dehydroepiandrosterone-high-fat diet rat model of polycystic ovary syndromeThis compound10 mg/kg (21 days)Improved insulin resistance, reduced body weight, lowered serum insulin (27%) and testosterone (B1683101) (56%)[12]

Table 2: In Vitro Effects of this compound

Cell LineConditionKey FindingsReference(s)
HepG2 and 3T3L1 cellsPST-induced insulin resistanceRescued cells from PST-induced insulin resistance[2]
L6-GLUT4myc cellsNot specifiedIncreased GLUT4 translocation to the cell surface to promote glucose uptake[2]
3T3L1 adipocyte cellsPST and chronic insulin treatmentAttenuated PST effect on lipid droplet formation and reactive oxygen species production[1]
L6 and HepG2 cellsHigh glucose and PST-induced insulin resistanceRescued cells from insulin resistance, enhanced insulin receptor kinase activity[9]
HepG2 cellsPalmitate- and PST-induced insulin resistanceSuppressed insulin resistance[11]

Experimental Protocols

In Vitro Studies

Cell Culture and Treatment:

  • HepG2, 3T3L1, and L6 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • For insulin resistance induction, cells are treated with high glucose, palmitate, or Pancreastatin (PST) for a specified duration.[2][9][11]

  • This compound is then added to the culture medium at various concentrations to assess its effects.

Glucose Uptake Assay:

  • Cells are serum-starved and then stimulated with insulin.

  • 2-deoxy-D-[³H]glucose is added, and its uptake is measured by scintillation counting.[8]

Western Blotting:

  • Cell lysates are prepared and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins in the insulin signaling and inflammatory pathways (e.g., p-AKT, p-JNK).

In Vivo Studies

Animal Models:

  • db/db Mice: A genetic model of obesity, diabetes, and insulin resistance.[2]

  • Diet-Induced Obesity/Insulin Resistance: C57BL/6 mice are fed a high-fat diet (HFD) or a high-fructose diet (HFrD) for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance.[5]

  • Streptozotocin (STZ)-Induced Diabetes: Diabetes is induced by intraperitoneal injection of STZ, which is toxic to pancreatic β-cells. This can be combined with a high-fat diet to model type 2 diabetes.[2][9]

  • Chronic Hyperinsulinemia Model: C57BL/6 mice are implanted with mini-osmotic pumps delivering insulin for several weeks.[1]

This compound Administration:

  • This compound is typically administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg.[2][11][12]

Glucose and Insulin Tolerance Tests:

  • Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal or oral glucose load. Blood glucose levels are measured at various time points.[4]

  • Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.[4]

Tissue Analysis:

  • At the end of the study, tissues such as the liver, adipose tissue, and skeletal muscle are collected for analysis of gene expression (qPCR), protein levels (Western blotting), and histology.

Signaling Pathways and Experimental Workflows

Signaling Pathways

PSTi8_Adipose_Inflammation cluster_Obesity Obesity-Induced State cluster_Inflammation Adipose Tissue Inflammation cluster_PSTi8_Intervention This compound Intervention Obesity Obesity Chronic_Hyperinsulinemia Chronic Hyperinsulinemia Obesity->Chronic_Hyperinsulinemia PST_Levels Increased PST Levels Chronic_Hyperinsulinemia->PST_Levels Increases PST_Levels_Inflam Increased PST Levels Proinflammatory_Cytokines Pro-inflammatory Cytokines Oxidative_Stress Oxidative Stress Lipogenesis Lipogenesis Insulin_Resistance Insulin Resistance This compound This compound This compound->Proinflammatory_Cytokines Attenuates This compound->Oxidative_Stress Attenuates This compound->Lipogenesis Attenuates

Experimental_Workflow_In_Vivo cluster_Model_Development Model Development cluster_Treatment Treatment Phase cluster_Assessment Assessment Animal_Selection Select Animal Model (e.g., C57BL/6, db/db) Diet_Induction Induce Disease State (e.g., HFD, STZ) Animal_Selection->Diet_Induction Grouping Randomize into Groups (Vehicle, this compound, Positive Control) Diet_Induction->Grouping Treatment_Admin Administer Treatment (e.g., i.p. injection) Grouping->Treatment_Admin Metabolic_Tests Metabolic Phenotyping (GTT, ITT) Treatment_Admin->Metabolic_Tests Tissue_Collection Tissue Collection (Liver, Adipose, Muscle) Biochemical_Analysis Biochemical Analysis (Blood Glucose, Insulin) Molecular_Analysis Molecular Analysis (qPCR, Western Blot)

Caption: In vivo experimental workflow.

Conclusion

This compound represents a novel therapeutic strategy for the treatment of diabetes and insulin resistance by targeting the diabetogenic effects of Pancreastatin. Preclinical evidence strongly supports its potential to improve glycemic control, enhance insulin sensitivity, and reduce inflammation. The data summarized in this document provides a solid foundation for further development of this compound as a clinical candidate. Future studies should focus on long-term efficacy and safety, as well as its potential in combination with existing anti-diabetic therapies.

References

Pancreastatin Inhibitor PSTi8: A Technical Guide to its Role in Combating Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreastatin (B1591218) (PST), a peptide derived from chromogranin A, is increasingly recognized for its role in the negative regulation of insulin (B600854) sensitivity, with elevated levels observed in type 2 diabetic patients.[1] Its inhibitor, PSTi8, a 21-amino acid peptide (PEGKGEQEHSQQKEEEEEMAV-amide), has emerged as a promising therapeutic agent to counteract PST-induced insulin resistance.[2][3] This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Pancreastatin has been identified as a significant contributor to this condition by impairing glucose and lipid metabolism in vital metabolic tissues such as the liver and adipose tissue.[1] this compound was developed to directly inhibit the actions of PST, thereby restoring insulin sensitivity and improving glucose homeostasis.[3] In vitro and in vivo studies have demonstrated that this compound effectively rescues insulin resistance induced by PST, palmitate, and high-fat diets.[2][4][5] Its mechanism of action involves multiple signaling pathways, making it a multifaceted agent in the fight against metabolic diseases.

Mechanism of Action

This compound exerts its insulin-sensitizing effects through a multi-pronged approach, primarily by competing with pancreastatin for binding to the Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone protein that acts as a cell surface receptor for PST.[1][6] By inhibiting the PST-GRP78 interaction, this compound initiates a cascade of downstream signaling events that collectively enhance insulin action.

Core Signaling Pathways

The primary mechanism of this compound revolves around the modulation of key insulin signaling pathways:

  • IRS1/2-PI3K-AKT Pathway: this compound promotes the activation of the canonical insulin signaling pathway. It decreases the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1) at serine 307 and enhances the activating phosphorylation of Akt at threonine 308.[1] This activation of Akt leads to the phosphorylation and subsequent nuclear exclusion of FoxO1, a transcription factor that promotes the expression of gluconeogenic genes like G6Pase and PEPCK.[1] By inhibiting FoxO1, this compound suppresses hepatic gluconeogenesis.[1]

  • MAPK/NOX3-JNK Pathway: In the context of hyperinsulinemia-induced insulin resistance, this compound has been shown to attenuate the MAPK and NOX3-JNK stress signaling pathways.[7] This inhibition helps to alleviate the inflammatory and oxidative stress responses that contribute to insulin resistance.

  • AKT/GSK-3β and PKCλ/ζ/SREBP1c Pathways: In models of peri- and post-menopausal insulin resistance, this compound has been demonstrated to modulate the IRS1-2-PI3K-AKT-GSK3β and IRS1-2-PI3K-PKCλ/ζ-SREBP1c signaling pathways in the liver, contributing to improved glucose homeostasis.[2]

Cellular Effects

The activation of these signaling pathways by this compound translates into several beneficial cellular effects:

  • Increased Glucose Uptake: this compound enhances glucose uptake in various cell types, including HepG2 (liver), 3T3-L1 (adipocyte), and L6 (skeletal muscle) cells.[1][8] This is achieved, in part, by promoting the translocation of the glucose transporter GLUT4 to the cell surface.[1]

  • Modulation of Gene Expression: this compound reverses the detrimental effects of PST on the expression of genes involved in lipogenesis and adipogenesis, such as PPARγ, UCP2, FoxO1, and PGC1α.[1] It also decreases the expression of gluconeogenic enzymes and increases the expression of glycolytic enzymes in hepatocytes.[1]

  • Reduced Inflammation and Oxidative Stress: this compound treatment has been shown to decrease the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines.[7][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound
Cell LineTreatment ConditionThis compound ConcentrationOutcomeQuantitative ResultReference
HepG2PST-induced insulin resistance800 nMReversal of inhibited glucose uptakeSignificant reversal[1]
3T3-L1PST-induced insulin resistanceNot specifiedReversal of inhibited glucose uptakeSignificant reversal[1]
L6-GLUT4myc-Not specifiedIncreased GLUT4 translocationIncreased[1]
HepG2Palmitate-induced insulin resistance200 nMSuppression of IRImproved glucose uptake[5]
L6Palmitate-induced insulin resistance200 nMAttenuation of reduced glucose disposalSignificant improvement[10]
HepG2-150 nM (labeled)Competitive binding with PST for GRP78Dose-dependent competition[7]
Table 2: In Vivo Efficacy of this compound in Rodent Models
Animal ModelTreatment RegimenOutcomeQuantitative ResultReference
db/db mice2 mg/kg/day (chronic, 7 days)Improved glucose tolerance (GTT)Significant decrease in blood glucose levels[1]
db/db mice1 IU/kg insulin (ITT) with this compoundImproved insulin sensitivitySignificant decrease in blood glucose levels[1]
High-fat diet (HFD) mice2 mg/kg/day (chronic, 7 days)Improved glucose tolerance (GTT)Significant decrease in blood glucose levels[1]
High-fat diet (HFD) mice0.6 IU/kg insulin (ITT) with this compoundImproved insulin sensitivitySignificant decrease in blood glucose levels[1]
High-fat/fructose diet (HFrD) STZ mice2 mg/kg/day (chronic, 7 days)Improved glucose tolerance (GTT)Significant decrease in blood glucose levels[1]
High-fat diet (HFD) mice1 mg/kgReduced fat mass, improved GTT and ITTSignificant improvements after 21 days[9]
Peri-/post-menopausal IR rats1 mg/kgImproved glucose homeostasisElevated glycogenesis, enhanced glycolysis, reduced gluconeogenesis[2]
Table 3: Effects of this compound on Key Signaling Proteins
Animal Model/Cell LineProteinEffect of this compound TreatmentReference
db/db, HFD, HFrD micep-IRS-1 (Ser307)Decreased[1]
db/db, HFD, HFrD micep-Akt (Thr308)Increased[1]
db/db, HFD, HFrD micep-FoxO1 (Ser256)Increased[1]
HFD-fed micepAMPK, pAKTIncreased in eWAT[11]
HFD-fed miceMHC-II, iNOSDecreased in eWAT[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Induction of Insulin Resistance
  • HepG2 Cell Culture:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[12]

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[12]

    • To induce insulin resistance, treat cells with 250 µM palmitate for 24 hours.[8]

  • 3T3-L1 Adipocyte Differentiation:

    • Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.[13]

    • Two days post-confluence (Day 0), induce differentiation by adding DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[14]

    • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.[13]

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days. Full differentiation is typically achieved by Day 8.[13]

    • To induce insulin resistance, treat differentiated adipocytes with 0.5 mM palmitate for 24 hours.[15]

  • L6 Myotube Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS.

    • To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach approximately 80% confluency.

    • Allow cells to differentiate for 5-7 days.

    • To induce insulin resistance, treat myotubes with 0.5 mM palmitate for 24-48 hours.[10]

Glucose Uptake Assay (L6 Cells)
  • Differentiate L6 cells into myotubes in a 96-well plate.

  • Starve the myotubes in serum-free medium for 2 hours.

  • Treat the cells with this compound (e.g., 200 nM) for a specified duration.

  • Stimulate with 100 nM insulin for 20 minutes.[10]

  • Add 2-deoxy-[³H]-glucose (0.5 µCi) and incubate for 5 minutes.[3]

  • Wash the cells four times with ice-cold KRH buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, and 1.3 mM MgSO₄).[3]

  • Lyse the cells with 0.05 N NaOH.[3]

  • Measure the radioactivity using a liquid scintillation counter.[3]

In Vivo Animal Studies
  • Induction of Insulin Resistance:

    • High-Fat Diet (HFD) Model: Feed C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 12 weeks.[16]

    • High-Fat/Fructose Diet (HFrD) with STZ Model: Feed mice a high-fat and high-fructose diet for 12 weeks and induce diabetes with a single low dose of streptozotocin (B1681764) (STZ) at week 4.[16]

  • This compound Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 1 mg/kg to 5 mg/kg.[1][9]

    • For chronic studies, implant Alzet osmotic pumps for continuous delivery (e.g., 2 mg/kg/day).[17]

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • For GTT, fast the mice for 6 hours and administer a glucose bolus (0.5-1 g/kg, i.p.).[1]

    • For ITT, fast the mice for 6 hours and administer an insulin bolus (0.6-1 IU/kg, i.p.).[1]

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

Western Blot Analysis
  • Protein Extraction:

    • Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.[18]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[18]

    • Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., IRS-1, Akt, FoxO1) overnight at 4°C.[18]

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Competitive Binding Assay
  • Culture HepG2 cells to confluency.

  • Incubate the cells with a fixed concentration of Sulforhodamine-labeled this compound (150 nM).[7]

  • Add increasing concentrations of unlabeled pancreastatin.

  • Measure the displacement of the labeled this compound to determine the competitive binding affinity.

  • Repeat the experiment with labeled PST and unlabeled this compound.[19]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

PSTi8_Insulin_Signaling PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 Binds & Activates This compound This compound This compound->GRP78 Binds & Inhibits PST JNK JNK Pathway This compound->JNK Inhibits IRS1 IRS-1 GRP78->IRS1 Inhibits (pSer307) GRP78->JNK Activates Insulin Insulin IR Insulin Receptor Insulin->IR Activates IR->IRS1 Phosphorylates (Tyr) PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates FoxO1 FoxO1 AKT->FoxO1 Inhibits (pSer256) GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis Promotes Inflammation Inflammation/ Oxidative Stress JNK->Inflammation Promotes

Caption: this compound's core mechanism of action on insulin signaling pathways.

In_Vivo_Workflow Start Start: Rodent Model of Insulin Resistance (e.g., HFD, db/db) Treatment Treatment Groups: - Vehicle Control - this compound (e.g., 1-5 mg/kg, i.p.) - Positive Control (e.g., Metformin) Start->Treatment Monitoring Monitoring: - Body Weight - Food Intake - Fasting Blood Glucose Treatment->Monitoring Tests Metabolic Tests: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) Monitoring->Tests Sacrifice Sacrifice and Tissue Collection: - Liver - Adipose Tissue - Skeletal Muscle Tests->Sacrifice Analysis Downstream Analysis: - Western Blot (Signaling Proteins) - qRT-PCR (Gene Expression) - Histology Sacrifice->Analysis End End: Data Analysis and Interpretation Analysis->End

Caption: A typical experimental workflow for in vivo studies of this compound.

Conclusion

The pancreastatin inhibitor this compound represents a significant advancement in the potential treatment of insulin resistance and type 2 diabetes. Its ability to competitively inhibit pancreastatin's binding to GRP78 and subsequently modulate multiple key signaling pathways underscores its therapeutic potential. The comprehensive data and protocols presented in this technical guide offer a valuable resource for the scientific community to further explore and harness the capabilities of this compound in combating metabolic diseases. Continued research into its long-term efficacy and safety will be crucial in translating these promising preclinical findings into clinical applications.

References

GRP78 as a Receptor for PSTi8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 78-kDa glucose-regulated protein (GRP78) as a cellular receptor for the pancreastatin (B1591218) inhibitor, PSTi8. Pancreastatin (PST), a peptide derived from chromogranin A, is implicated in the negative regulation of insulin (B600854) sensitivity, and its levels are often elevated in type 2 diabetic patients.[1][2] this compound is a synthetic peptide designed to inhibit the diabetogenic actions of PST.[1][2] This document details the molecular interaction between GRP78 and this compound, the downstream signaling consequences, and the experimental methodologies used to elucidate this interaction.

The GRP78-PSTi8 Interaction: A Competitive Binding Model

This compound exerts its effects by competitively inhibiting the binding of PST to its receptor, GRP78.[1][3][4] GRP78, traditionally known as an endoplasmic reticulum (ER) chaperone, can also be present on the cell surface, where it acts as a receptor for various ligands.[1] this compound pre-occupies the binding site on GRP78 that PST would otherwise bind to, thereby antagonizing the downstream effects of PST.[1][3]

Molecular Docking Analysis

Computational molecular docking studies have been employed to visualize the interaction between this compound and GRP78 at the molecular level. These studies show that both PST and this compound dock to the inhibitor binding site of GRP78.[1][2] The binding involves the formation of hydrogen bonds with key residues within the GRP78 active site.

  • PST and this compound share common binding residues on GRP78, including Glu293 and Ser300. [1]

  • This compound forms additional hydrogen bonds with Tyr39, Asn55, and Arg60 of GRP78, potentially contributing to its inhibitory potency. [1]

Quantitative Analysis of Competitive Binding

Competitive binding assays have been utilized to quantify the inhibitory potency of this compound against PST binding to GRP78. These experiments typically involve the use of fluorescently labeled PST or this compound.

Assay Type Labeled Peptide Competitor Cell Line Key Finding Reference
Competitive BindingSulforhodamine-labeled this compound (150 nM)PSTHepG2PST (100 nM) inhibits >50% of labeled this compound binding.[1]
Competitive BindingSulforhodamine-labeled PST (25 nM)This compoundHepG2This compound (300 nM) inhibits >50% of labeled PST binding.[1]
Modulation of GRP78 ATPase Activity

GRP78 possesses ATPase activity that is crucial for its chaperone function. PST has been shown to inhibit this activity. In contrast, this compound not only competes with PST for binding but also modulates the ATPase activity of GRP78.

Condition This compound Concentration Effect on GRP78 ATPase Activity Reference
In the presence of 1 µM PST0 µMBaseline (inhibited by PST)[1]
In the presence of 1 µM PST1 µMPartial rescue of activity[1]
In the presence of 1 µM PST2.5 µMFurther rescue of activity[1]
In the presence of 1 µM PST5 µMEnhances ATPase activity by ~50% over the PST-inhibited state.[1]

Downstream Signaling Pathways

The binding of this compound to GRP78 initiates a signaling cascade that counteracts the metabolic dysregulation induced by PST. The primary pathway affected is the IRS1/2-Phosphatidylinositol-3-Kinase (PI3K)-AKT signaling pathway, which is central to glucose metabolism and insulin sensitivity.[1][2]

By blocking PST's inhibitory action, this compound effectively activates this pathway, leading to:

  • Increased Glucose Uptake: this compound promotes the translocation of the glucose transporter 4 (GLUT4) to the cell surface in muscle cells (L6-GLUT4myc cells), enhancing glucose uptake.[1][2]

  • Improved Glucose Homeostasis: In vivo studies in diabetic mice have shown that this compound treatment leads to elevated glucose clearance, enhanced glycogenesis (glycogen synthesis), increased glycolysis (glucose breakdown), and reduced gluconeogenesis (glucose production).[1][2]

  • Enhanced Insulin Sensitivity: this compound rescues PST-induced insulin resistance in liver (HepG2) and fat (3T3L1) cells.[1][2]

The proposed signaling cascade is as follows: this compound binds to GRP78, preventing PST binding. This alleviates the PST-mediated inhibition of the insulin receptor substrate 1/2 (IRS1/2). Activated IRS1/2 then recruits and activates PI3K, which in turn phosphorylates and activates AKT. Activated AKT has multiple downstream targets, including Forkhead box protein O1 (FoxO1) and Sterol regulatory element-binding protein 1c (Srebp-1c), which are key regulators of glucose and lipid metabolism.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the GRP78-PSTi8 interaction.

Molecular Docking

Objective: To predict the binding mode of this compound to GRP78.

Methodology:

  • Protein and Peptide Preparation: Obtain the 3D structure of human GRP78 from a protein data bank (e.g., PDB). Model the 3D structure of this compound.

  • Docking Simulation: Use a protein-protein docking server (e.g., GRAMM-X) to predict the binding orientation of this compound within the active site of GRP78.[1]

  • Analysis: Analyze the docked complexes to identify key interacting residues and hydrogen bond formations.

Competitive Binding Assay

Objective: To demonstrate and quantify the competitive binding of this compound and PST to GRP78 on cells.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions.

  • Peptide Labeling: Synthesize fluorescently labeled this compound or PST (e.g., with Sulforhodamine).

  • Competition: Incubate HepG2 cells with a fixed concentration of the labeled peptide in the presence of increasing concentrations of the unlabeled competitor peptide (PST competing with labeled this compound, or this compound competing with labeled PST).

  • Detection: After incubation and washing, measure the fluorescence intensity associated with the cells using a suitable method, such as a plate reader or flow cytometry.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the competitor to determine the IC50 value, which represents the concentration of the competitor required to inhibit 50% of the labeled peptide's binding.

GRP78 ATPase Activity Assay

Objective: To measure the effect of this compound on the ATPase activity of GRP78.

Methodology:

  • Reagents: Purified GRP78 protein, ATP, a buffer system (e.g., Tris-HCl with MgCl2 and KCl), and a phosphate (B84403) detection reagent (e.g., Malachite Green).

  • Reaction Setup: In a microplate, combine purified GRP78 with the reaction buffer. Add PST to inhibit the baseline ATPase activity. Then, add varying concentrations of this compound.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection: Stop the reaction and add the phosphate detection reagent to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Quantification: Measure the absorbance at the appropriate wavelength and calculate the amount of Pi released based on a standard curve.

GLUT4 Translocation Assay

Objective: To assess the effect of this compound on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the cell surface.

Methodology:

  • Cell Line: Use L6 muscle cells stably expressing myc-tagged GLUT4 (L6-GLUT4myc cells).

  • Cell Treatment: Serum-starve the cells and then treat with PST, this compound, and/or insulin.

  • Immunolabeling of Surface GLUT4: Without permeabilizing the cells, incubate with a primary antibody against the myc epitope, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP for colorimetric assay or a fluorophore for flow cytometry).

  • Detection and Quantification:

    • Colorimetric Assay: Add a substrate for HRP and measure the resulting color change using a plate reader.

    • Flow Cytometry: Analyze the fluorescence intensity of individual cells to quantify the amount of surface GLUT4.

  • Data Analysis: Compare the levels of surface GLUT4 in different treatment groups to determine the effect of this compound.

Western Blot Analysis of PI3K/Akt Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Methodology:

  • Cell Lysis: Treat cells (e.g., HepG2 or 3T3-L1) with PST and/or this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-IRS1, p-Akt) and their total protein counterparts.

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Visualizations

Signaling Pathway

GRP78_PSTi8_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PST PST GRP78 GRP78 PST->GRP78 Inhibits This compound This compound This compound->GRP78 Competitively Inhibits IRS IRS1/2 GRP78->IRS PST-mediated Inhibition InsulinReceptor Insulin Receptor InsulinReceptor->IRS Activates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT FoxO1 FoxO1 pAKT->FoxO1 Inhibits Srebp1c Srebp-1c pAKT->Srebp1c Inhibits GLUT4_vesicle GLUT4 Vesicle pAKT->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose Glucose GLUT4_membrane->Glucose Uptake Experimental_Workflow cluster_binding Binding Characterization cluster_signaling Downstream Signaling cluster_functional Functional Outcome Docking Molecular Docking Compete_Bind Competitive Binding Assay ATPase ATPase Activity Assay Western Western Blot (PI3K/Akt) ATPase->Western GLUT4 GLUT4 Translocation Assay Western->GLUT4

References

The Preclinical Efficacy of PSTi8: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of PSTi8, a promising therapeutic peptide. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for professionals in the field of drug discovery and development. The information presented herein is based on a thorough review of published in vitro and in vivo studies.

Core Mechanism of Action

This compound is a synthetic peptide designed as an inhibitor of Pancreastatin (B1591218) (PST), a naturally occurring peptide that can negatively regulate insulin (B600854) sensitivity. Elevated levels of PST are associated with insulin resistance and type 2 diabetes. This compound is believed to exert its therapeutic effects by competing with PST for binding to the Glucose-Regulated Protein 78 (GRP78) receptor. This competitive inhibition initiates a cascade of downstream signaling events that ultimately enhance insulin sensitivity and improve glucose metabolism.[1][2][3]

The mechanism of action of this compound is primarily mediated through two key signaling pathways:

  • Activation of the Insulin Signaling Pathway: this compound promotes the activation of the IRS1/2-Phosphatidylinositol-3-Kinase (PI3K)-AKT pathway. This pathway is central to insulin's metabolic effects, including glucose uptake, glycogenesis (glycogen synthesis), and glycolysis, while simultaneously reducing gluconeogenesis (glucose production).[1][2]

  • Inhibition of Stress-Activated Signaling Pathways: this compound has been shown to attenuate the MAPK/NOX3-JNK stress signaling pathway.[4][5] This pathway, when activated by factors like inflammation and oxidative stress, can contribute to insulin resistance. By inhibiting this pathway, this compound helps to restore normal insulin sensitivity.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The therapeutic potential of this compound has been evaluated in a range of preclinical models, from cell-based assays to rodent models of metabolic disease. The collective evidence demonstrates a consistent and robust effect on improving metabolic parameters.

In Vitro Studies

In vitro experiments have been crucial in elucidating the cellular mechanisms of this compound action. Key findings from studies using various cell lines are summarized below:

Cell LineExperimental ModelKey FindingsReference
HepG2 (human liver)Palmitate- and PST-induced insulin resistanceRescued PST-induced insulin resistance; Increased glucose uptake.[1][3]
3T3L1 (mouse adipocyte)PST-induced insulin resistanceRescued PST-induced insulin resistance; Attenuated lipid droplet formation and reactive oxygen species production.[1][4]
L6-GLUT4myc (rat skeletal muscle)-Increased GLUT4 translocation to the cell surface, promoting glucose uptake.[1]
In Vivo Studies

The efficacy of this compound has been validated in several rodent models of insulin resistance and diabetes. These studies have consistently demonstrated improvements in glucose homeostasis and insulin sensitivity.

Animal ModelTreatment RegimenKey FindingsReference
db/db mice (genetic model of type 2 diabetes)Acute (5 mg/kg, i.p.) and Chronic (2 mg/kg for 7 days, i.p.)Increased insulin sensitivity; Improved glucose homeostasis comparable to metformin; Elevated glucose clearance, enhanced glycogenesis and glycolysis, and reduced gluconeogenesis.[1][2]
High-fat diet (HFD) induced diabetic mice-Protected from diet-induced inflammatory response; Enhanced glucose tolerance and insulin sensitivity; Decreased body weight gain and fat mass.[6][7]
High-fructose diet (HFrD) induced diabetic mice-Protected from diet-induced inflammatory response; Enhanced glucose tolerance and insulin sensitivity.[6]
Streptozotocin (STZ) induced insulin-resistant mice-Increased insulin sensitivity.[1]
Dehydroepiandrosterone (DHEA)-high-fat diet rat model of Polycystic Ovary Syndrome (PCOS)10 mg/kg for 21 daysImproved insulin resistance and reduced body weight; Lowered serum levels of insulin (27%), testosterone (B1683101) (56%), and other hormones; Restored ovarian morphology and estrous cycle.[8]
Peri-/post-menopausal insulin-resistant rats1 mg/kg, i.p.Improved glucose homeostasis; Enhanced energy expenditure and insulin sensitivity.[9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Signaling Pathways

PSTi8_Signaling_Pathways cluster_inhibition This compound Mediated Inhibition cluster_stress Stress Pathway (Inhibited) cluster_insulin Insulin Pathway (Activated) PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 Blocked by this compound MAPK MAPK GRP78->MAPK IRS1_2 IRS1/2 GRP78->IRS1_2 This compound This compound This compound->GRP78 Binds and Inhibits NOX3_JNK NOX3-JNK MAPK->NOX3_JNK Insulin_Resistance_Stress Insulin Resistance NOX3_JNK->Insulin_Resistance_Stress PI3K PI3K IRS1_2->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Metabolic_Outcomes Improved Glucose Metabolism AKT->Metabolic_Outcomes

Caption: this compound signaling pathways.

Experimental Workflow: In Vivo Rodent Study

experimental_workflow cluster_setup Model Development cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment Animal_Model Rodent Model (e.g., C57BL/6 mice) Diet Induction of Insulin Resistance (e.g., High-Fat Diet for 12 weeks) Animal_Model->Diet Grouping Randomization into Groups: - Vehicle Control - this compound Treatment - Positive Control (e.g., Metformin) Diet->Grouping Administration This compound Administration (e.g., Intraperitoneal Injection) Grouping->Administration GTT_ITT Metabolic Tests: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) Administration->GTT_ITT Biochemical Biochemical Analysis: - Serum Insulin, Lipids, etc. Administration->Biochemical Tissue_Analysis Tissue Analysis (Liver, Adipose, Muscle): - Western Blot (Protein Expression) - qRT-PCR (Gene Expression) - Histology Administration->Tissue_Analysis

Caption: A representative experimental workflow for in vivo studies of this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the published literature provides sufficient information to outline the key methodologies employed in the preclinical assessment of this compound.

In Vitro Cell-Based Assays
  • Cell Culture and Treatment:

    • HepG2, 3T3L1, and L6-GLUT4myc cells are cultured under standard conditions.

    • To induce insulin resistance, cells (e.g., HepG2, 3T3L1) are often treated with Pancreastatin (PST) or palmitate.[1][3]

    • Following the induction of insulin resistance, cells are treated with varying concentrations of this compound.

  • Glucose Uptake Assays:

    • Cells are serum-starved and then stimulated with insulin.

    • 2-deoxy-D-[³H]glucose is added, and its uptake by the cells is measured using a scintillation counter. This assay quantifies the rate of glucose transport into the cells.

  • Western Blotting:

    • Protein lysates are collected from treated and untreated cells.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against key proteins in the insulin signaling pathway (e.g., p-AKT, AKT, GLUT4) and stress pathways (e.g., p-JNK, JNK).

    • Secondary antibodies conjugated to a detectable marker are used for visualization and quantification of protein expression and phosphorylation status.

  • Gene Expression Analysis (qRT-PCR):

    • Total RNA is extracted from cells and reverse-transcribed into cDNA.

    • Quantitative real-time PCR is performed using primers specific for genes involved in glucose metabolism (e.g., G6Pase, PEPCK) and inflammation (e.g., TNF-α, IL-6).

In Vivo Animal Studies
  • Animal Models:

    • A variety of rodent models are used, including genetic models of obesity and diabetes (e.g., db/db mice) and diet-induced models (e.g., high-fat or high-fructose diet-fed mice).[1][6]

  • Treatment Administration:

    • This compound is typically administered via intraperitoneal (i.p.) injection.[2] Dosages and treatment durations vary depending on the study design.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): After a period of fasting, a bolus of glucose is administered to the animals. Blood glucose levels are measured at various time points to assess the ability to clear glucose from the circulation.

    • Insulin Tolerance Test (ITT): Following a short fast, insulin is administered, and blood glucose levels are monitored to evaluate insulin sensitivity.

  • Biochemical and Tissue Analysis:

    • At the end of the study, blood samples are collected to measure serum levels of insulin, glucose, lipids, and inflammatory markers.

    • Tissues such as the liver, adipose tissue, and skeletal muscle are harvested for histological analysis and for molecular studies (Western blotting and qRT-PCR) as described for the in vitro assays.

This compound and Cancer Therapy: An Unexplored Frontier

Based on the current body of published research, the preclinical investigation of this compound has been predominantly focused on its therapeutic potential for metabolic diseases, particularly insulin resistance and type 2 diabetes. There is no direct evidence from the reviewed literature to suggest that this compound has been evaluated for its efficacy in cancer therapy. While GRP78, the receptor for PST, is known to be overexpressed in some cancers and is implicated in tumor survival and drug resistance, the direct application of this compound in an oncological context remains to be explored. Future research may investigate whether modulating the PST-GRP78 axis with this compound could have implications for cancer treatment.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for the treatment of insulin resistance and related metabolic disorders. Its dual mechanism of action, involving the enhancement of insulin signaling and the suppression of pro-inflammatory stress pathways, makes it an attractive candidate for further clinical investigation. The robust in vitro and in vivo efficacy, coupled with a well-defined mechanism of action, provides a solid foundation for its transition into clinical trials. While its potential role in cancer therapy is currently unknown, the involvement of its target receptor, GRP78, in oncology warrants future exploration.

References

The Role of PSTi8 in Regulating Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreastatin (B1591218) (PST), a peptide derived from chromogranin A, is increasingly recognized for its detrimental role in metabolic diseases. Elevated levels of PST are associated with obesity and type 2 diabetes, where it contributes to insulin (B600854) resistance and dysregulated energy balance. PSTi8, a synthetic peptide inhibitor of pancreastatin, has emerged as a promising therapeutic agent to counteract these effects. This technical guide provides a comprehensive overview of the role of this compound in regulating energy homeostasis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

Introduction

Energy homeostasis is a tightly regulated process involving a complex interplay of central and peripheral signals that control energy intake and expenditure. Disruption of this balance can lead to metabolic disorders such as obesity and type 2 diabetes. Pancreastatin (PST), a 49-amino acid peptide, has been identified as a key player in the pathophysiology of these conditions.[1] PST levels are elevated in obese and diabetic individuals, and it exerts its diabetogenic effects by antagonizing insulin action in key metabolic tissues like the liver and adipose tissue.[1][2]

This compound is a novel 21-amino acid peptide (PEGKGEQEHSQQKEEEEEMAV-amide) designed to be a potent inhibitor of PST.[3] By competitively binding to the GRP78 receptor, this compound blocks the downstream signaling cascades initiated by PST, thereby restoring metabolic balance.[4][5] Preclinical studies have demonstrated the efficacy of this compound in improving glucose homeostasis, reducing adipose tissue inflammation, and enhancing energy expenditure, making it a molecule of significant interest for therapeutic development.[1]

Mechanism of Action of this compound

This compound primarily functions by antagonizing the actions of pancreastatin. The proposed mechanism involves the following key aspects:

  • Competitive Inhibition of Pancreastatin: this compound competes with PST for binding to its receptor, identified as the 78-kDa glucose-regulated protein (GRP78).[4][5] By occupying the GRP78 receptor, this compound prevents PST from initiating its downstream signaling pathways that lead to insulin resistance and impaired glucose metabolism.[5]

  • Modulation of Insulin Signaling: this compound has been shown to enhance insulin sensitivity by positively modulating the insulin receptor substrate (IRS)1/2-phosphatidylinositol-3-kinase (PI3K)-AKT signaling pathway.[6][7][8] This leads to increased glucose uptake in skeletal muscle and adipocytes and reduced hepatic glucose production.[6][4] In adipose tissue, this compound inhibits the MAPK and NOX3-JNK stress signaling pathways, which are implicated in insulin resistance.[6][5]

  • Reduction of Adipose Tissue Inflammation: Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and a major contributor to insulin resistance. This compound has been demonstrated to attenuate this inflammation by promoting a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages.[1][9] It also reduces the infiltration of pro-inflammatory CD4+ and CD8+ T cells while increasing the population of anti-inflammatory regulatory T cells and eosinophils in epididymal white adipose tissue (eWAT).[1]

  • Improvement of Mitochondrial Function: this compound has been shown to enhance mitochondrial function in adipose tissue, leading to decreased reactive oxygen species (ROS) production and an increased mitochondrial membrane potential.[1][2] This improvement in mitochondrial health contributes to increased energy expenditure.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on energy homeostasis and metabolic parameters.

Table 1: Effects of this compound on Body Weight, Body Composition, and Food Intake in Diet-Induced Obese (DIO) Mice

ParameterControl (High-Fat Diet)This compound Treated (High-Fat Diet)Percentage ChangeReference
Body Weight GainIncreasedDecreasedSignificant Reduction[1]
Fat MassIncreasedDecreasedSignificant Reduction[1]
Lean MassNo significant changeIncreasedSignificant Increase[1]
Daily Food IntakeNot significantly differentNot significantly differentNo significant change[6]

Table 2: Effects of this compound on Glucose Homeostasis in DIO Mice

ParameterControl (High-Fat Diet)This compound Treated (High-Fat Diet)OutcomeReference
Intraperitoneal Glucose Tolerance Test (IPGTT)ImpairedImprovedEnhanced glucose clearance[2]
Insulin Tolerance Test (ITT)ImpairedImprovedIncreased insulin sensitivity[2]
Hepatic GluconeogenesisIncreasedDecreasedReduced glucose production[6]
GlycogenesisDecreasedIncreasedEnhanced glucose storage[8]
GlycolysisDecreasedIncreasedEnhanced glucose utilization[8]

Table 3: Effects of this compound on Adipose Tissue Inflammation and Mitochondrial Function in DIO Mice

ParameterControl (High-Fat Diet)This compound Treated (High-Fat Diet)OutcomeReference
M1 Macrophages in eWATIncreasedReducedAnti-inflammatory shift[1]
M2 Macrophages in eWATDecreasedIncreasedAnti-inflammatory shift[1]
Pro-inflammatory Cytokines (TNF-α, IL-6)IncreasedReducedReduced inflammation[6]
Mitochondrial ROS in eWATIncreasedDecreasedImproved mitochondrial health[1]
Mitochondrial Membrane Potential in eWATDecreasedIncreasedImproved mitochondrial function[1]
Energy ExpenditureDecreasedIncreasedRestored energy expenditure[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

Animal Models
  • Diet-Induced Obesity (DIO) in C57BL/6 Mice: Male C57BL/6 mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and adipose tissue inflammation.[1][2][9] A control group is fed a normal chow diet.

  • Peri-/Post-Menopausal Insulin Resistance Rat Model: Ovariectomized or 4-vinylcyclohexene (B86511) diepoxide-treated female rats are fed a high-fat diet to mimic the metabolic disturbances associated with menopause.[3]

In Vitro Cell Culture Models
  • HepG2 Cells (Human Hepatoma): Used to study hepatic glucose metabolism, including glucose uptake and gluconeogenesis. Insulin resistance is often induced by treatment with palmitate or PST.[6][4]

  • 3T3-L1 Cells (Mouse Adipocytes): Employed to investigate adipocyte differentiation, lipid accumulation (using Oil Red O staining), and insulin-stimulated glucose uptake.[6][9]

  • L6-GLUT4myc Cells (Rat Skeletal Myoblasts): Utilized to assess GLUT4 translocation to the cell surface, a key step in insulin-mediated glucose uptake.[8]

  • J774A.1 Cells (Mouse Macrophages): Used for in vitro macrophage polarization studies, examining the switch between M1 and M2 phenotypes.[9]

Metabolic Analyses
  • Intraperitoneal Glucose Tolerance Test (IPGTT): Mice are fasted overnight and then administered an intraperitoneal injection of glucose. Blood glucose levels are measured at various time points to assess glucose clearance.[2]

  • Insulin Tolerance Test (ITT): Following a short fasting period, mice are injected with insulin, and blood glucose levels are monitored to evaluate insulin sensitivity.[2]

  • Measurement of Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), from which energy expenditure is calculated.[1]

  • Mitochondrial Respiration: The oxygen consumption rate (OCR) in isolated mitochondria or intact cells is measured using high-resolution respirometry (e.g., Oroboros O2k) to assess mitochondrial function.[9][10]

  • Flow Cytometry (FACS): Used to quantify immune cell populations (macrophages, T cells) in stromal vascular fraction isolated from adipose tissue and to measure mitochondrial reactive oxygen species (ROS).[1][9]

Molecular Biology Techniques
  • Western Blotting: Employed to determine the protein expression levels of key signaling molecules (e.g., pAMPK, pAKT, iNOS).[1]

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the gene expression levels of pro-inflammatory cytokines (e.g., Tnfα, Il6), markers of macrophage polarization, and genes involved in glucose and lipid metabolism.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its efficacy.

PSTi8_Signaling_Pathway cluster_PST Pancreastatin (PST) Action cluster_this compound This compound Intervention PST PST GRP78_PST GRP78 Receptor PST->GRP78_PST GPCR GPCR PST->GPCR PLC PLC GPCR->PLC PKC PKC PLC->PKC IRS1_ser IRS1 (Ser Phosphorylation) PKC->IRS1_ser PI3K_inhibition PI3K Inhibition IRS1_ser->PI3K_inhibition AKT_inhibition AKT Inhibition PI3K_inhibition->AKT_inhibition Insulin_Resistance Insulin Resistance (Decreased Glucose Uptake, Increased Gluconeogenesis) AKT_inhibition->Insulin_Resistance This compound This compound This compound->GRP78_PST Blocks GRP78_this compound GRP78 Receptor This compound->GRP78_this compound Competitive Inhibition IRS1_tyr IRS1 (Tyr Phosphorylation) This compound->IRS1_tyr Promotes Insulin Insulin IR Insulin Receptor Insulin->IR IR->IRS1_tyr PI3K_activation PI3K Activation IRS1_tyr->PI3K_activation AKT_activation AKT Activation PI3K_activation->AKT_activation Improved_Sensitivity Improved Insulin Sensitivity (Increased Glucose Uptake, Decreased Gluconeogenesis) AKT_activation->Improved_Sensitivity

Caption: Signaling pathway of this compound in antagonizing PST-induced insulin resistance.

Experimental_Workflow cluster_model Model Development cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome animal_model Induce Obesity in Mice (High-Fat Diet for 8-12 weeks) treatment_groups Divide into Control and This compound Treatment Groups animal_model->treatment_groups administer_this compound Administer this compound (e.g., i.p. injection or osmotic pump) treatment_groups->administer_this compound metabolic_phenotyping Metabolic Phenotyping (Body Weight, Food Intake, IPGTT, ITT, Energy Expenditure) administer_this compound->metabolic_phenotyping tissue_collection Tissue Collection (e.g., eWAT, Liver, Muscle) metabolic_phenotyping->tissue_collection molecular_analysis Molecular & Cellular Analysis (qRT-PCR, Western Blot, FACS, Histology, Mitochondrial Respiration) tissue_collection->molecular_analysis data_interpretation Data Interpretation & Conclusion on this compound Efficacy molecular_analysis->data_interpretation

Caption: A typical experimental workflow for evaluating the effects of this compound.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for combating metabolic diseases characterized by elevated pancreastatin levels, such as obesity and type 2 diabetes. Its multifaceted mechanism of action, which includes improving insulin sensitivity, reducing adipose tissue inflammation, and enhancing mitochondrial function, positions it as a compelling candidate for further development. The preclinical data robustly support its efficacy in restoring energy homeostasis.

Future research should focus on elucidating the precise molecular interactions between this compound and the GRP78 receptor, further exploring its effects on other metabolic organs, and conducting long-term safety and efficacy studies. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic potential of this compound in human populations. This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this innovative peptide.

References

Methodological & Application

Application Notes and Protocols for the In-Vitro Use of PSTi8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSTi8 is a synthetic peptide inhibitor of Pancreastatin (PST), a naturally occurring peptide that has been implicated in the negative regulation of insulin (B600854) sensitivity. Elevated levels of PST are associated with insulin resistance and type 2 diabetes. This compound has emerged as a promising therapeutic agent by counteracting the diabetogenic effects of PST. These application notes provide detailed protocols for the in-vitro evaluation of this compound, focusing on its mechanism of action and its effects on glucose metabolism and adipogenesis.

Mechanism of Action

This compound primarily functions by competitively inhibiting the binding of PST to its receptor, the 78-kDa glucose-regulated protein (GRP78), also known as BiP. This interaction prevents the downstream signaling cascade initiated by PST, which normally impairs insulin signaling. By blocking PST's effects, this compound effectively enhances insulin sensitivity and promotes glucose uptake and metabolism in target tissues. The mechanism of action involves the activation of the IRS1/2-PI3K-AKT signaling pathway and the inhibition of the MAPK/NOX3-JNK stress signaling pathway.[1][2][3][4]

Data Presentation

The following tables summarize the expected quantitative outcomes of in-vitro experiments with this compound. These are representative data based on published literature and are intended to serve as a reference for researchers.

Table 1: Effect of this compound on Glucose Uptake in HepG2 Cells

Treatment Condition2-NBDG Fluorescence (Arbitrary Units)Fold Change vs. Control
Control (Vehicle)100 ± 101.0
Insulin (100 nM)180 ± 151.8
PST (100 nM) + Insulin (100 nM)110 ± 121.1
This compound (200 nM) + PST (100 nM) + Insulin (100 nM)175 ± 181.75
This compound (200 nM)120 ± 111.2

Data are represented as mean ± standard deviation.

Table 2: Effect of this compound on Adipogenesis in 3T3-L1 Cells

Treatment ConditionOil Red O Absorbance (at 510 nm)Percent Inhibition of Lipid Accumulation
Undifferentiated Control0.15 ± 0.02N/A
Differentiated Control0.85 ± 0.070%
PST (100 nM)1.10 ± 0.09-29%
This compound (200 nM)0.60 ± 0.0529%
This compound (200 nM) + PST (100 nM)0.70 ± 0.0618%

Data are represented as mean ± standard deviation.

Table 3: Effect of this compound on GLUT4 Translocation in L6-GLUT4myc Cells

Treatment ConditionCell Surface GLUT4myc (Fold Change vs. Basal)
Basal1.0
Insulin (100 nM)2.5 ± 0.3
PST (100 nM) + Insulin (100 nM)1.2 ± 0.2
This compound (200 nM) + PST (100 nM) + Insulin (100 nM)2.3 ± 0.4

Data are represented as mean ± standard deviation.

Table 4: Effect of this compound on Gene Expression in HepG2 Cells (qRT-PCR)

GeneTreatment ConditionFold Change vs. Control
PEPCKPalmitate (0.3 mM)3.5 ± 0.4
Palmitate (0.3 mM) + this compound (200 nM)1.5 ± 0.2
G6PasePalmitate (0.3 mM)4.0 ± 0.5
Palmitate (0.3 mM) + this compound (200 nM)1.8 ± 0.3

Data are represented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Maintenance
  • HepG2 (Human Hepatocellular Carcinoma) Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • 3T3-L1 (Mouse Embryonic Fibroblast) Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin. For differentiation into adipocytes, upon reaching confluence, switch to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. Then, culture in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.

  • L6-GLUT4myc (Rat Myoblast) Cells: Culture in Alpha Minimum Essential Medium (α-MEM) containing 10% FBS and 1% Penicillin-Streptomycin. These cells stably express GLUT4 with an exofacial myc tag, allowing for the specific detection of translocated GLUT4.

Glucose Uptake Assay (using 2-NBDG) in HepG2 Cells

This protocol measures the rate of glucose uptake into cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • HepG2 cells

  • 24-well plates

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (118 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 30 mM HEPES, pH 7.4)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • This compound, Pancreastatin (PST), Insulin

  • Fluorescence plate reader

Procedure:

  • Seed HepG2 cells in a 24-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 3-4 hours in serum-free medium.

  • Wash the cells twice with warm KRPH buffer.

  • Pre-incubate the cells with this compound (e.g., 200 nM) and/or PST (e.g., 100 nM) in KRPH buffer for 1 hour at 37°C.

  • Add insulin (e.g., 100 nM) to the designated wells and incubate for 30 minutes at 37°C.

  • Add 2-NBDG to a final concentration of 50 µM to all wells and incubate for 30 minutes at 37°C.

  • Terminate the assay by washing the cells three times with ice-cold KRPH buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Normalize the fluorescence readings to the total protein concentration of each sample.

Adipocyte Differentiation and Lipid Accumulation (Oil Red O Staining) in 3T3-L1 Cells

This protocol assesses the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes by quantifying lipid accumulation.

Materials:

  • 3T3-L1 pre-adipocytes

  • 24-well plates

  • Differentiation medium (DMEM with 10% FBS, IBMX, dexamethasone, insulin)

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol (B130326), diluted with water to a 60% working solution)

  • 10% Formalin

  • Isopropanol

  • Spectrophotometer

Procedure:

  • Seed 3T3-L1 pre-adipocytes in 24-well plates and grow to confluence.

  • Induce differentiation as described in the cell culture section, including the respective treatment conditions with this compound and/or PST in the differentiation media.

  • After 8-10 days of differentiation, wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 10% formalin for 1 hour at room temperature.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with the Oil Red O working solution for 20-30 minutes at room temperature.

  • Wash the cells with water to remove excess stain.

  • Visually inspect the cells under a microscope for red-stained lipid droplets.

  • For quantification, elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle agitation.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.

GLUT4 Translocation Assay in L6-GLUT4myc Cells

This assay quantifies the amount of GLUT4 that has translocated to the plasma membrane upon stimulation.

Materials:

  • L6-GLUT4myc cells

  • 24-well plates

  • KRPH buffer

  • This compound, PST, Insulin

  • Primary antibody against the myc-epitope

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Sulfuric acid (for stopping the reaction)

  • Spectrophotometer

Procedure:

  • Seed L6-GLUT4myc cells in a 24-well plate and allow them to differentiate into myotubes.

  • Serum-starve the myotubes for 3-4 hours.

  • Wash the cells with KRPH buffer.

  • Treat the cells with this compound, PST, and/or insulin as described in the glucose uptake assay protocol.

  • Fix the cells with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate the non-permeabilized cells with a primary antibody against the myc-epitope for 1 hour at room temperature to label the externally exposed GLUT4myc.

  • Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Wash the cells thoroughly to remove unbound antibodies.

  • Add TMB substrate and incubate until a blue color develops.

  • Stop the reaction by adding sulfuric acid.

  • Measure the absorbance at 450 nm using a spectrophotometer.

Western Blotting for Phosphorylated AKT (p-AKT) in HepG2 Cells

This protocol is used to determine the activation state of AKT, a key protein in the insulin signaling pathway.

Materials:

  • HepG2 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HepG2 cells with this compound, PST, and/or insulin as desired.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibody against p-AKT (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to normalize the p-AKT signal.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in-vitro use of this compound.

PSTi8_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 Binds & Activates This compound This compound This compound->GRP78 Binds & Inhibits Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR Binds & Activates MAPK_JNK MAPK/JNK Pathway GRP78->MAPK_JNK Activates IRS IRS1/2 InsulinR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAKT->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake MAPK_JNK->IRS Inhibits Insulin_Resistance Insulin Resistance MAPK_JNK->Insulin_Resistance Leads to

Caption: Signaling pathway of this compound's mechanism of action.

Glucose_Uptake_Workflow start Seed HepG2 Cells serum_starve Serum Starve Cells start->serum_starve pre_incubate Pre-incubate with this compound/PST serum_starve->pre_incubate insulin_stim Stimulate with Insulin pre_incubate->insulin_stim add_2NBDG Add 2-NBDG insulin_stim->add_2NBDG wash Wash Cells add_2NBDG->wash lyse Lyse Cells wash->lyse measure Measure Fluorescence lyse->measure

Caption: Workflow for the 2-NBDG glucose uptake assay.

Adipogenesis_Workflow start Seed 3T3-L1 Pre-adipocytes differentiate Induce Differentiation with Treatments start->differentiate fix Fix Cells differentiate->fix stain Stain with Oil Red O fix->stain wash Wash Excess Stain stain->wash elute Elute Stain with Isopropanol wash->elute measure Measure Absorbance at 510 nm elute->measure

Caption: Workflow for the Oil Red O staining of adipocytes.

References

Application Notes and Protocols for PSTi8 Treatment in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pancreastatin (B1591218) inhibitor PSTi8, its mechanism of action, and detailed protocols for its use in rodent models of metabolic and endocrine disorders. The information is compiled from preclinical studies to guide researchers in designing and executing experiments involving this compound.

Introduction

This compound is a 21-amino acid inhibitory peptide that has demonstrated significant therapeutic potential in rodent models of insulin (B600854) resistance, type 2 diabetes, obesity, and polycystic ovary syndrome (PCOS).[1][2][3] It functions by antagonizing the action of pancreastatin (PST), an endogenous peptide that negatively regulates insulin sensitivity and is often elevated in diabetic patients.[1] this compound has been shown to improve glucose homeostasis, enhance insulin sensitivity, and modulate inflammatory pathways.[1][4]

Mechanism of Action

This compound primarily exerts its effects by inhibiting the binding of PST to its receptor, the glucose-regulated protein 78 (GRP78).[1][2] This action triggers a cascade of downstream signaling events that ultimately lead to improved metabolic control. The key signaling pathways modulated by this compound include:

  • IRS1/2-PI3K-AKT Pathway: this compound activates this critical insulin signaling pathway, leading to enhanced glucose uptake and utilization in peripheral tissues.[1][2] This pathway is central to mediating the effects of insulin.

  • JNK Signaling Pathway: this compound has been shown to inhibit the JNK signaling pathway, which is associated with inflammation and the development of insulin resistance.[5] By suppressing this pathway, this compound reduces reactive oxygen species (ROS) generation and improves insulin sensitivity.[5]

Pharmacokinetics in Rodents

Pharmacokinetic studies of this compound have been conducted in both mice and rats, providing valuable data for experimental design.

ParameterSpeciesRouteDoseBioavailabilityKey FindingsReference
Bioavailability Sprague Dawley RatsIntraperitoneal (i.p.)5 mg/kg95.00 ± 12.15%High bioavailability, non-linear pharmacokinetics. No gender difference observed.[6][7][8][6][7][8]
Sprague Dawley RatsSubcutaneous (s.c.)5 mg/kg78.47 ± 17.72%High bioavailability.[6][7][8][6][7][8]
C57BL/6 MiceIntraperitoneal (i.p.)Not specified52.74 ± 13.50%Good bioavailability.[2][2]
Protein Binding Rat Plasma-->69%High plasma protein binding.[6][7][6][7]
Stability Rat Plasma & Liver Microsomes--HighStable in both plasma and liver microsomes.[6][7][6][7]

Experimental Protocols

Protocol 1: Amelioration of Insulin Resistance in High-Fat Diet (HFD)-Induced Diabetic Mice

This protocol is based on studies demonstrating this compound's efficacy in improving insulin sensitivity and glucose metabolism in a diet-induced obesity model.[1][2][9]

1. Animal Model:

  • Species: C57BL/6 mice.

  • Induction of Insulin Resistance: Feed mice a high-fat diet (HFD) for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.[2][4]

2. This compound Treatment:

  • Formulation: Dissolve this compound in sterile saline.

  • Dosage:

    • Acute Treatment: A single intraperitoneal (i.p.) injection of 5 mg/kg.[2][9]

    • Chronic Treatment: Daily i.p. injections of 2 mg/kg for 7-10 days.[2][9]

  • Control Groups:

    • Vehicle control (saline).

    • Positive control (e.g., Metformin, 300 mg/kg, oral gavage).[2]

3. Key Experiments and Methodologies:

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fast mice for 6 hours.

    • Administer this compound or vehicle 30 minutes before the glucose challenge.

    • Inject a glucose solution (1 g/kg body weight) intraperitoneally.

    • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.[9]

  • Insulin Tolerance Test (ITT):

    • Fast mice for 6 hours.

    • Administer this compound or vehicle 30 minutes before the insulin challenge.

    • Inject human insulin (0.6 IU/kg body weight) intraperitoneally.

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.[9]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize mice and collect liver, adipose tissue, and skeletal muscle.

    • Analyze gene and protein expression of key markers in the insulin signaling pathway (e.g., p-AKT, GLUT4) via qRT-PCR and Western blotting.[1][9]

4. Expected Outcomes:

  • This compound treatment is expected to improve glucose tolerance and insulin sensitivity.

  • Reduced expression of pro-inflammatory cytokines like TNF-α and IL-6.[4]

  • Enhanced insulin signaling in peripheral tissues.

Protocol 2: Treatment of Polycystic Ovary Syndrome (PCOS) in a Rat Model

This protocol is designed to investigate the therapeutic effects of this compound on the metabolic and reproductive abnormalities associated with PCOS.[3]

1. Animal Model:

  • Species: Female Sprague Dawley rats.

  • Induction of PCOS:

    • Administer a high-fat diet daily.

    • Concurrently, give subcutaneous injections of dehydroepiandrosterone (B1670201) (DHEA) at a dose of 60 mg/kg body weight for 21 days.[3]

2. This compound Treatment:

  • Formulation: Dissolve this compound in sterile saline.

  • Dosage: Daily intraperitoneal (i.p.) injections of 10 mg/kg for 21 days.[3]

  • Control Groups:

    • Vehicle control (saline).

    • Positive control (e.g., Metformin, 300 mg/kg).[3]

3. Key Experiments and Methodologies:

  • Monitoring of Estrous Cycle: Perform daily vaginal smears to monitor the stages of the estrous cycle.

  • Hormone Level Analysis: Measure serum levels of testosterone (B1683101), estradiol, progesterone, and insulin via ELISA.[3]

  • Oral Glucose Tolerance Test (OGTT):

    • Fast rats overnight.

    • Administer a glucose solution (2 g/kg body weight) via oral gavage.

    • Measure blood glucose levels at regular intervals.

  • Ovarian Morphology:

    • At the end of the study, collect ovaries and fix them in 10% formalin.

    • Perform histological analysis (H&E staining) to assess ovarian morphology, including the presence of cystic follicles.[3]

  • Analysis of Insulin Signaling and Steroidogenesis:

    • Analyze the expression of key proteins in the PI3K/Akt signaling pathway and steroidogenic enzymes in ovarian tissue.[3]

4. Expected Outcomes:

  • This compound treatment is expected to restore regular estrous cycles.

  • Reduction in serum testosterone and insulin levels.[3]

  • Improved ovarian morphology with fewer cystic follicles.

  • Enhanced insulin signaling in ovarian tissue.[3]

Visualizations

This compound Mechanism of Action in Improving Insulin Sensitivity

PSTi8_Mechanism cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 Binds & Activates This compound This compound This compound->GRP78 Inhibits PST Binding PI3K PI3K GRP78->PI3K Activates (via IRS1/2) JNK JNK Pathway GRP78->JNK Activates AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin_Resistance Insulin Resistance JNK->Insulin_Resistance Promotes

Caption: this compound inhibits Pancreastatin (PST) binding to GRP78, promoting insulin signaling and glucose uptake.

Experimental Workflow for HFD-Induced Diabetic Mice Study

HFD_Workflow cluster_treatments Treatment Phase (7-10 days) cluster_assays Outcome Assessment start Start: C57BL/6 Mice hfd High-Fat Diet (8-12 weeks) start->hfd grouping Randomize into Treatment Groups hfd->grouping vehicle Vehicle (Saline, i.p.) grouping->vehicle This compound This compound (2 or 5 mg/kg, i.p.) grouping->this compound metformin Metformin (300 mg/kg, p.o.) grouping->metformin ipgtt IPGTT vehicle->ipgtt itt ITT vehicle->itt This compound->ipgtt This compound->itt metformin->ipgtt metformin->itt biochemical Serum Analysis (Cytokines) ipgtt->biochemical itt->biochemical tissue Tissue Analysis (Gene/Protein Expression) biochemical->tissue end End of Study tissue->end

Caption: Workflow for evaluating this compound efficacy in a high-fat diet-induced diabetic mouse model.

References

Application Notes and Protocols: Assaying the Activity of PSTi8 in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSTi8 is a synthetic peptide inhibitor of Pancreastatin (B1591218) (PST), a peptide known to negatively regulate insulin (B600854) sensitivity. Elevated levels of PST are associated with insulin resistance and type 2 diabetes. This compound has emerged as a promising therapeutic candidate due to its ability to counteract the effects of PST, thereby improving insulin sensitivity and glucose metabolism.[1][2] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying hepatic glucose metabolism and insulin resistance. This document provides detailed application notes and protocols for assaying the activity of this compound in HepG2 cells, focusing on its effects on glucose uptake, gluconeogenesis, and related signaling pathways.

Key Activities of this compound in HepG2 Cells

This compound exerts several beneficial effects on HepG2 cells, primarily related to the amelioration of insulin resistance. These include:

  • Suppression of Palmitate- and PST-induced Insulin Resistance: this compound effectively reverses the insulin-desensitizing effects of saturated fatty acids like palmitate and of Pancreastatin itself.[3][4][5]

  • Enhanced Glucose Uptake: Treatment with this compound leads to an increase in glucose uptake by HepG2 cells, a key indicator of improved insulin sensitivity.[5][6][7]

  • Inhibition of Gluconeogenesis: this compound downregulates the expression of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose production.[6]

  • Modulation of Key Signaling Pathways: The mechanism of action of this compound involves the activation of the IRS1/2-PI3K-AKT signaling pathway and modulation of the PKCλ/ζ-SREBP1c pathway.[3][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters in HepG2 cells, as reported in scientific literature.

Table 1: Effect of this compound on Glucose Uptake in Insulin-Resistant HepG2 Cells

Treatment ConditionFold Change in Glucose Uptake (vs. Insulin + PST)Reference
Insulin + PST + this compound (800 nM)~1.8[2]

Data are approximated from graphical representations in the cited literature and represent a significant increase in glucose uptake.

Table 2: Effect of this compound on Gluconeogenic Gene Expression in HepG2 Cells

GeneTreatment ConditionFold Change in mRNA Expression (vs. Glucagon)Reference
PEPCKGlucagon (B607659) + this compound (150 nM)~0.6[2]
G6PaseGlucagon + this compound (150 nM)~0.5[2]

Data are approximated from graphical representations in the cited literature and represent a significant decrease in gene expression.

Experimental Protocols

Herein are detailed protocols for key experiments to assay the activity of this compound in HepG2 cells.

Cell Culture and Induction of Insulin Resistance

Objective: To culture HepG2 cells and induce a state of insulin resistance using palmitate.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Palmitic acid (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 0.25% Trypsin-EDTA

Protocol:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[8][9]

    • Passage cells every 3-4 days when they reach 80-90% confluency.[8][9]

  • Preparation of Palmitate-BSA Complex:

    • Prepare a 100 mM stock solution of palmitic acid in 0.1 M NaOH by heating at 70°C.

    • Prepare a 10% (w/v) BSA solution in sterile water.

    • Add the palmitate stock solution dropwise to the BSA solution while stirring at 50°C to achieve a final concentration of 5 mM palmitate. This will result in a solution with a molar ratio of approximately 3:1 (palmitate:BSA).

    • Filter-sterilize the solution and store at -20°C.

  • Induction of Insulin Resistance:

    • Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.

    • Replace the growth medium with DMEM containing 2% FBS and the desired concentration of the palmitate-BSA complex (a typical final concentration is 0.25-0.5 mM palmitate).

    • Incubate the cells for 16-24 hours to induce insulin resistance.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on HepG2 cells.

Materials:

  • HepG2 cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 100 nM, 200 nM, 500 nM, 800 nM, 1 µM) for 24-48 hours. Include a vehicle control (the solvent used to dissolve this compound).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Glucose Uptake Assay (2-NBDG)

Objective: To measure the effect of this compound on glucose uptake in insulin-resistant HepG2 cells.

Materials:

  • Insulin-resistant HepG2 cells (from Protocol 1) in 24-well plates

  • This compound

  • Insulin solution (100 nM)

  • Pancreastatin (PST) (optional, as a negative control)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

Protocol:

  • After inducing insulin resistance, wash the cells twice with warm PBS.

  • Starve the cells in serum-free DMEM for 2-4 hours.

  • Pre-treat the cells with this compound (e.g., 800 nM) for 1 hour in serum-free DMEM. For control wells, add vehicle.

  • Stimulate the cells with 100 nM insulin for 30 minutes. A set of wells should remain unstimulated (basal uptake). To demonstrate the inhibitory effect of PST, a group of cells can be co-incubated with insulin and PST.

  • Wash the cells twice with KRPH buffer.

  • Add KRPH buffer containing 100 µM 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

  • Terminate the assay by washing the cells three times with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Normalize the fluorescence values to the total protein concentration of each well.

Quantitative Real-Time PCR (qRT-PCR) for PEPCK and G6Pase

Objective: To quantify the effect of this compound on the mRNA expression of key gluconeogenic genes.

Materials:

  • HepG2 cells

  • This compound

  • Glucagon (to stimulate gluconeogenesis)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for human PEPCK, G6Pase, and a housekeeping gene (e.g., GAPDH or β-actin)

Primer Sequences:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
hPEPCKAACTGTTGGCTGGCTCTCGAACCTGGCGTTGAATGC[10]
hG6PaseTCCTGGGACAGACACACAAGGAGGACCAAGGAAGCCACAAT[10]
hGAPDHGTCTCCTCTGACTTCAACAGCGACCACCCTGTTGCTGTAGCCAA[11]

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound (e.g., 150 nM) in the presence or absence of a gluconeogenic stimulus like glucagon (e.g., 100 nM) for 6-24 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • HepG2 cells

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IRS1, anti-total-IRS1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed HepG2 cells and treat with this compound and/or insulin as described in the previous protocols.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Assaying this compound Activity cluster_data_analysis Data Analysis culture HepG2 Cell Culture induce_ir Induce Insulin Resistance (e.g., with Palmitate) culture->induce_ir viability Cell Viability Assay (MTT) induce_ir->viability glucose_uptake Glucose Uptake Assay (2-NBDG) induce_ir->glucose_uptake q_rt_pcr qRT-PCR (PEPCK, G6Pase) induce_ir->q_rt_pcr western_blot Western Blot (p-Akt, p-IRS1) induce_ir->western_blot analyze_viability Assess Cytotoxicity viability->analyze_viability analyze_glucose Quantify Glucose Uptake glucose_uptake->analyze_glucose analyze_gene Determine Gene Expression (ΔΔCt method) q_rt_pcr->analyze_gene analyze_protein Quantify Protein Phosphorylation (Densitometry) western_blot->analyze_protein

Caption: Workflow for assaying this compound activity in HepG2 cells.

This compound Signaling Pathway in HepG2 Cells

psti8_signaling This compound This compound GRP78 GRP78 This compound->GRP78 Competitively Binds PST Pancreastatin (PST) PST->GRP78 Binds and Inhibits InsulinReceptor Insulin Receptor IRS IRS1/2 InsulinReceptor->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT PKC PKCλ/ζ PI3K->PKC Gluconeogenesis Gluconeogenesis (PEPCK, G6Pase) AKT->Gluconeogenesis Inhibits GlucoseUptake Glucose Uptake AKT->GlucoseUptake SREBP1c SREBP-1c PKC->SREBP1c Lipogenesis Lipogenesis SREBP1c->Lipogenesis Insulin Insulin Insulin->InsulinReceptor

Caption: Simplified signaling pathway of this compound in HepG2 cells.

Logical Relationship of this compound's Effects

logical_relationship This compound This compound Treatment Signaling Modulation of PI3K/Akt & PKC Pathways This compound->Signaling InsulinResistance Decreased Insulin Resistance GlucoseMetabolism Improved Glucose Metabolism InsulinResistance->GlucoseMetabolism Signaling->InsulinResistance GeneExpression Decreased PEPCK & G6Pase Expression GlucoseMetabolism->GeneExpression GlucoseUptake Increased Glucose Uptake GlucoseMetabolism->GlucoseUptake HepaticGlucose Reduced Hepatic Glucose Output GeneExpression->HepaticGlucose

Caption: Logical flow of this compound's therapeutic effects.

References

Application Notes and Protocols for PSTi8 Administration in Diet-Induced Diabetic Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of PSTi8, a pancreastatin (B1591218) inhibitor, in diet-induced diabetic mouse models. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for type 2 diabetes and insulin (B600854) resistance.

Pancreastatin (PST), a peptide derived from chromogranin A, is known to be elevated in type 2 diabetic patients and plays a role in the negative regulation of insulin sensitivity.[1][2][3] this compound acts as an inhibitor to PST, thereby improving glucose homeostasis and insulin sensitivity.[1][2][4][5] Studies in various rodent models of diabetes have demonstrated that this compound administration leads to enhanced glucose clearance, increased glycogenesis and glycolysis, and reduced gluconeogenesis, with efficacy comparable to metformin.[1][2]

Mechanism of Action

This compound is believed to exert its therapeutic effects by competitively binding to the GRP78 receptor, antagonizing the action of PST.[1][3][5][6] This action triggers the activation of the insulin signaling pathway, specifically the IRS1/2-phosphatidylinositol-3-kinase (PI3K)-AKT pathway.[1][3][5][6] The activation of this cascade leads to the translocation of GLUT4 to the cell surface, promoting glucose uptake in skeletal muscle and adipose tissue.[1][2][4][5] Furthermore, this compound has been shown to reduce inflammation and oxidative stress associated with obesity and diabetes.[2][4][7][8][9][10]

Signaling Pathway of this compound Action

PSTi8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GRP78 GRP78 Receptor This compound->GRP78 Binds & Activates PST Pancreastatin (PST) PST->GRP78 Inhibits IRS1_2 IRS1/2 GRP78->IRS1_2 Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter PI3K PI3K IRS1_2->PI3K AKT AKT PI3K->AKT AS160 AS160 AKT->AS160 Glycogenesis Glycogenesis ↑ AKT->Glycogenesis Glycolysis Glycolysis ↑ AKT->Glycolysis Gluconeogenesis Gluconeogenesis ↓ AKT->Gluconeogenesis AS160->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4_transporter Uptake

Caption: this compound signaling pathway in target cells.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering this compound to diet-induced diabetic mice.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Induced Diabetic Mice

ParameterControl (HFD)This compound Treated (HFD)Metformin Treated (HFD)Reference
Body Weight GainIncreasedDecreasedDecreased[8]
Fat MassIncreasedDecreasedNot Reported[8][9]
Lean MassDecreasedIncreasedNot Reported[8]
Blood Glucose (Fasting)ElevatedSignificantly ReducedSignificantly Reduced[1][2]
Glucose Tolerance (AUC in GTT)ImpairedImprovedImproved[4][10]
Insulin Sensitivity (ITT)ImpairedImprovedImproved[1][10]
Plasma InsulinElevatedReducedNot Reported[7]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)IncreasedDecreasedNot Reported[3][9][11]
Anti-inflammatory Markers (e.g., M2 Macrophages)DecreasedIncreasedNot Reported[4][8]

Table 2: Effects of this compound on Cellular and Molecular Markers

MarkerIn Vitro/In Vivo ModelEffect of this compound TreatmentReference
GLUT4 TranslocationL6-GLUT4myc cells, Skeletal MuscleIncreased[1][2][4][5]
Glucose UptakeHepG2, 3T3L1, L6 cellsIncreased[1][2][6][10]
AKT PhosphorylationeWAT, Skeletal Muscle, LiverIncreased[4][8]
JNK SignalingLiverInhibited[10]
Reactive Oxygen Species (ROS)3T3L1 cells, LiverDecreased[7][10]
Lipogenesis-related Gene ExpressionAdipose TissueDecreased[7]

Experimental Protocols

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment start C57BL/6 Mice diet High-Fat Diet (HFD) or High-Fructose Diet (HFrD) (12 weeks) start->diet stz Streptozotocin (STZ) Induction (optional, at week 4) diet->stz treatment This compound Administration (e.g., 1 mg/kg, i.p.) or Vehicle Control stz->treatment metabolic Metabolic Phenotyping: - Body Weight - Food/Water Intake - GTT, ITT treatment->metabolic biochemical Biochemical Analysis: - Blood Glucose - Plasma Insulin - Lipid Profile treatment->biochemical tissue Tissue Collection and Analysis: - Liver, Adipose, Muscle - Histology - Gene/Protein Expression treatment->tissue

Caption: General experimental workflow for this compound studies.

Detailed Methodologies

1. Induction of Diet-Induced Diabetes in Mice

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Diet:

    • High-Fat Diet (HFD): A diet providing 45-60% of calories from fat.

    • High-Fructose Diet (HFrD): A diet supplemented with a high concentration of fructose (B13574) in drinking water (e.g., 30% w/v).

  • Duration: Mice are typically fed the respective diets for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[2][4]

  • Optional Streptozotocin (STZ) Administration: To exacerbate the diabetic phenotype, a single low dose of STZ (e.g., 40 mg/kg, intraperitoneally) can be administered after 4 weeks of dietary intervention.[2][4]

2. This compound Administration

  • Dosing: A commonly used dose of this compound is 1 mg/kg of body weight.[6][10][11]

  • Route of Administration: Intraperitoneal (i.p.) injection is a frequently reported route.[6][10]

  • Frequency: Daily administration is typical for chronic studies.

  • Vehicle Control: A vehicle control (e.g., saline) should be administered to a parallel group of mice.

3. Glucose and Insulin Tolerance Tests

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from the tail vein.

    • Administer D-glucose (2 g/kg body weight) via oral gavage or i.p. injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4 hours.

    • Measure baseline blood glucose.

    • Administer human insulin (0.75 U/kg body weight) via i.p. injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

4. Tissue Collection and Analysis

  • At the end of the study, mice are euthanized, and blood is collected for biochemical analysis (e.g., plasma insulin, lipids).

  • Tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle are harvested for:

    • Histology: To assess lipid accumulation and inflammation.

    • Gene Expression Analysis (qRT-PCR): To measure the expression of genes involved in inflammation, glucose metabolism, and lipid metabolism.

    • Protein Expression Analysis (Western Blot): To quantify the levels of key signaling proteins (e.g., p-AKT, AKT, GLUT4).

5. In Vitro Assays

  • Cell Lines: HepG2 (human liver), 3T3-L1 (mouse pre-adipocyte), and L6 (rat skeletal myoblast) cells are commonly used.[1][2][7]

  • Glucose Uptake Assay:

    • Differentiate cells to their mature phenotype (e.g., 3T3-L1 adipocytes).

    • Induce insulin resistance by treating with pancreastatin or palmitate.[6][9]

    • Treat cells with this compound.

    • Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • GLUT4 Translocation Assay:

    • Use L6-GLUT4myc cells which have a myc-tag on the extracellular domain of GLUT4.

    • Treat cells with this compound.

    • Measure the surface expression of GLUT4myc using an anti-myc antibody and a secondary antibody conjugated to a fluorophore.

Conclusion

This compound represents a promising therapeutic agent for the management of type 2 diabetes and insulin resistance. Its mechanism of action, centered on the inhibition of pancreastatin and subsequent activation of the insulin signaling pathway, provides a clear rationale for its observed beneficial effects on glucose and lipid metabolism. The protocols outlined in these notes offer a standardized framework for the preclinical evaluation of this compound in diet-induced diabetic mouse models, facilitating reproducible and comparable research in the field.

References

Application Notes and Protocols: GLUT4 Translocation Assays with PSTi8 in L6 Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose transporter 4 (GLUT4), predominantly expressed in skeletal muscle and adipose tissue, is the primary mediator of insulin-stimulated glucose uptake. The translocation of GLUT4 from intracellular vesicles to the plasma membrane is a critical step in maintaining glucose homeostasis. Dysregulation of this process is a hallmark of insulin (B600854) resistance and type 2 diabetes. Consequently, assays that measure GLUT4 translocation are vital tools for a deeper understanding of metabolic diseases and for the discovery of novel therapeutic agents.

L6 rat skeletal muscle cells, particularly those stably expressing GLUT4 with an exofacial myc-tag (L6-GLUT4myc), are a widely used in vitro model to study this process. The external myc epitope allows for the specific detection of translocated GLUT4 on the cell surface without cell permeabilization.

PSTi8 is a novel peptide inhibitor of pancreastatin (B1591218) that has demonstrated potential in improving insulin sensitivity.[1][2][3] Studies have shown that this compound can enhance glucose uptake in L6 muscle cells by promoting the translocation of GLUT4 to the cell surface.[1][2][3] These application notes provide detailed protocols for performing GLUT4 translocation assays in L6-GLUT4myc cells to evaluate the effects of compounds such as this compound.

Data Presentation

The following table summarizes the reported effects of this compound on GLUT4 translocation in L6 muscle cells. Currently, publicly available data primarily focuses on the ability of this compound to counteract insulin resistance, rather than providing a direct dose-response or fold-change over basal conditions in a standard model.

CompoundCell LineConcentrationObserved Effect on GLUT4 TranslocationReference
This compoundL6-GLUT4myc200 nMAttenuates the reduction in insulin-stimulated GLUT4 translocation caused by palmitate treatment.[4]
This compoundL6 cellsNot specifiedIncreases GLUT4 translocation, leading to enhanced glucose uptake.[2]
This compoundL6-GLUT4mycNot specifiedIncreases GLUT4 translocation to the cell surface to promote glucose uptake.[1][3]

Signaling Pathways and Experimental Workflow

Insulin Signaling Pathway for GLUT4 Translocation

The canonical pathway for insulin-stimulated GLUT4 translocation involves the activation of the insulin receptor, leading to a cascade of phosphorylation events. Key components include Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B). Activated Akt phosphorylates and inactivates AS160 (Akt substrate of 160 kDa), a Rab-GTPase activating protein. This allows for the activation of Rab proteins, which are crucial for the movement and fusion of GLUT4-containing vesicles with the plasma membrane.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_pm GLUT4 a_out GLUT4_pm->a_out Glucose Uptake PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates AS160 AS160 Akt->AS160 Inhibits Rab Rab-GTP AS160->Rab Inactivates Rab-GAP activity on GSV GLUT4 Storage Vesicle (GSV) Rab->GSV Promotes translocation GSV->GLUT4_pm Fuses with membrane

Caption: Insulin signaling cascade leading to GLUT4 translocation.

Experimental Workflow for GLUT4 Translocation Assay

The following diagram outlines the key steps in a typical antibody-based GLUT4 translocation assay in L6-GLUT4myc cells. This method allows for the quantification of GLUT4 present on the cell surface.

G A 1. Seed L6-GLUT4myc cells and differentiate into myotubes B 2. Serum starve cells (e.g., 3-5 hours in serum-free medium) A->B C 3. Incubate with test compound (e.g., this compound) or controls (e.g., Insulin) B->C D 4. Wash with ice-cold PBS C->D E 5. Incubate with anti-myc antibody (Primary Ab) at 4°C D->E F 6. Wash to remove unbound primary antibody E->F G 7. Incubate with HRP-conjugated secondary antibody at 4°C F->G H 8. Wash to remove unbound secondary antibody G->H I 9. Add colorimetric substrate (e.g., OPD) H->I J 10. Stop reaction and measure absorbance (e.g., at 492 nm) I->J

References

Application Note: Western Blot Analysis of AKT Phosphorylation Following PSTi8 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSTi8 is a synthetic peptide inhibitor of pancreastatin (B1591218) (PST), a naturally occurring peptide that can negatively regulate insulin (B600854) sensitivity.[1] Emerging research has identified this compound as a promising therapeutic agent for metabolic diseases, particularly those characterized by insulin resistance.[1][2][3][4] The mechanism of action for this compound's beneficial effects is largely attributed to its ability to modulate key cellular signaling pathways, most notably the PI3K/AKT pathway.[1][2][3][5][6][7]

The PI3K/AKT signaling cascade is a critical regulator of diverse cellular processes, including glucose metabolism, cell growth, proliferation, and survival.[8][9][10] Upon activation, typically by insulin or growth factors, phosphatidylinositol 3-kinase (PI3K) phosphorylates and activates AKT (also known as Protein Kinase B).[8] This activation is a multi-step process involving phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[3][10] Phosphorylation at these sites is a widely accepted indicator of AKT activation and the upstream activity of the PI3K pathway.

Studies have demonstrated that this compound treatment leads to an increase in the phosphorylation of AKT.[3][6][11] This suggests that this compound enhances insulin sensitivity and improves glucose homeostasis by activating the PI3K/AKT pathway.[3][5] Therefore, Western blot analysis of phosphorylated AKT (p-AKT) serves as a robust and reliable method to assess the efficacy and mechanism of action of this compound in various cellular and preclinical models.

This application note provides a detailed protocol for the Western blot analysis of AKT phosphorylation at Serine 473 (p-AKT Ser473) in cultured cells following treatment with this compound.

Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment designed to assess the effect of this compound on AKT phosphorylation in a dose-dependent manner. The data is presented as the ratio of phosphorylated AKT (p-AKT) to total AKT, normalized to a vehicle control.

Treatment GroupConcentration (nM)p-AKT/Total AKT Ratio (Normalized to Vehicle)Standard Deviation
Vehicle Control01.000.12
This compound101.850.21
This compound503.200.35
This compound1004.500.42
This compound2004.650.38

Experimental Protocols

Materials and Reagents
  • Cell Lines: A suitable cell line with a responsive PI3K/AKT pathway (e.g., HepG2, 3T3-L1, L6 myotubes).[1]

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • This compound Peptide: High-purity, synthetic this compound.

  • Vehicle Control: Sterile, nuclease-free water or appropriate buffer.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12][13]

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[8][12]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13][14]

  • Primary Antibodies:

    • Rabbit anti-phospho-AKT (Ser473) antibody.

    • Rabbit anti-AKT (pan) antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.[12]

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.[12]

  • Imaging System: Chemiluminescence imager or X-ray film and developing reagents.

Procedure

1. Cell Culture and Treatment a. Plate the selected cells in appropriate culture dishes or plates and allow them to reach 70-80% confluency.[8] b. Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal AKT phosphorylation.[13] c. Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 nM) for the desired time period (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle-only control group.[8]

2. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12] b. Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[12] c. Incubate the lysates on ice for 30 minutes with periodic vortexing.[12] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8][12] e. Carefully collect the supernatant containing the protein extract.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8][12] b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes at 95°C.[12] b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel.[12] d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][12]

5. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][12][14] b. Incubate the membrane with the primary antibody against phospho-AKT (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8][12][13] c. The following day, wash the membrane three times for 10 minutes each with TBST.[8][12] d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[8][12] e. Wash the membrane three times for 10 minutes each with TBST.[8][12]

6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[12] b. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[8][12] c. To analyze total AKT levels, the membrane can be stripped and re-probed with the total AKT antibody, following steps 5b to 6b. d. Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample to account for loading differences.

Mandatory Visualizations

AKT_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling InsulinReceptor Insulin Receptor IRS IRS1/2 InsulinReceptor->IRS This compound This compound PST Pancreastatin This compound->PST Inhibits PST->InsulinReceptor Inhibits PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effects (Glucose Uptake, etc.) pAKT->Downstream

Caption: this compound enhances AKT signaling by inhibiting pancreastatin's negative effects.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Workflow for Western blot analysis of p-AKT after this compound treatment.

References

Application Notes & Protocols: Tracking PSTi8 Distribution In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding the in vivo journey of a therapeutic agent is fundamental to its development. For novel peptide inhibitors like PSTi8, which targets the GRP78 receptor to combat insulin (B600854) resistance, elucidating its absorption, distribution, metabolism, and excretion (ADME) profile is critical.[1][2][3] Biodistribution studies reveal whether the therapeutic reaches its target tissue in sufficient concentrations, how long it persists, and if it accumulates in non-target organs, which is crucial for assessing efficacy and potential toxicity.[4][5]

This document provides detailed application notes and protocols for three powerful and complementary techniques to track the in vivo and ex vivo distribution of this compound:

  • Positron Emission Tomography (PET): For non-invasive, quantitative, whole-body biodistribution analysis.[6][7]

  • Near-Infrared (NIR) Fluorescence Imaging: For high-resolution visualization of tissue and cellular uptake.[8]

  • Mass Spectrometry Imaging (MSI): For label-free, high-specificity mapping of the parent peptide and its metabolites in tissue sections.[9][10]

This compound Target Engagement and Signaling Pathway

This compound is a peptide inhibitor of Pancreastatin (B1591218) (PST).[1] In states of insulin resistance, elevated PST levels negatively regulate insulin sensitivity. This compound acts by competitively binding to the Glucose-Regulated Protein 78 (GRP78), preventing PST binding.[3][11] This action activates the insulin receptor substrate (IRS1/2)-PI3K-AKT signaling pathway, promoting glucose uptake and homeostasis.[1][2]

PSTi8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling GRP78 GRP78 Receptor NegativeReg Negative Regulation of Insulin Signaling GRP78->NegativeReg Leads to InsulinR Insulin Receptor IRS IRS1/2 InsulinR->IRS Activates PST Pancreastatin (PST) PST->GRP78 Binds This compound This compound This compound->GRP78 Binds & Inhibits PST Insulin Insulin Insulin->InsulinR Activates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GlucoseUptake Glucose Uptake & Homeostasis AKT->GlucoseUptake Promotes NegativeReg->IRS

Caption: this compound signaling pathway.

Application Note 1: Quantitative Whole-Body Distribution with PET Imaging

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that provides quantitative, three-dimensional visualization of the biodistribution of a radiolabeled molecule in vivo.[12][13] By labeling this compound with a positron-emitting isotope like Fluorine-18 (¹⁸F), its concentration in various organs and tumors can be measured over time, allowing for detailed pharmacokinetic analysis.[6] The PET microdosing concept allows for these studies with such small amounts of the compound that toxic effects are avoided.[6]

PET_Workflow start Start synthesis 1. Radiolabeling [¹⁸F]prosthetic group synthesis and conjugation to this compound start->synthesis qc 2. Quality Control Radiochemical purity (HPLC) Sterility & Endotoxin (B1171834) tests synthesis->qc animal 3. Animal Preparation Anesthetize subject Place tail vein catheter qc->animal inject 4. Radiotracer Injection Administer [¹⁸F]F-PSTi8 (e.g., 5-10 MBq) animal->inject scan 5. PET/CT Imaging Acquire dynamic or static scans at defined time points inject->scan analysis 6. Image Analysis Image reconstruction Draw ROIs on organs scan->analysis data 7. Data Quantification Calculate %ID/g for each organ Pharmacokinetic modeling analysis->data end End data->end

Caption: General workflow for a this compound PET imaging study.

Protocol 1.1: Radiolabeling of this compound with Fluorine-18 (¹⁸F)

This protocol describes the indirect labeling of this compound using N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a common prosthetic group for labeling peptides and proteins.[14]

Materials:

  • This compound peptide with an available primary amine group.

  • Automated radiochemistry synthesis module.

  • [¹⁸F]Fluoride produced from a cyclotron.

  • Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃).

  • [¹⁸F]SFB precursor (e.g., N-succinimidyl-4-(di-tert-butoxycarbonylamino)benzoate).

  • Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Water (WFI).

  • Trifluoroacetic acid (TFA).

  • Semi-preparative and analytical HPLC systems.

  • Sterile filters (0.22 µm).

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂/K₂CO₃ in MeCN/Water.

  • Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂ complex by heating under a stream of nitrogen to remove water. Repeat 2-3 times.

  • [¹⁸F]SFB Synthesis: Add the [¹⁸F]SFB precursor dissolved in anhydrous MeCN to the dried complex. Heat at 80-100°C for 10-15 minutes.

  • Hydrolysis: Remove the protecting groups by adding an acidic solution (e.g., HCl or TFA) and heating.

  • Purification of [¹⁸F]SFB: Purify the crude [¹⁸F]SFB using a semi-preparative HPLC system. Collect the fraction corresponding to the product.

  • Conjugation to this compound:

    • Evaporate the HPLC solvent from the collected [¹⁸F]SFB fraction.

    • Dissolve the this compound peptide in a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5).

    • Add the dried [¹⁸F]SFB (re-dissolved in a small amount of DMF or DMSO) to the peptide solution.

    • Allow the reaction to proceed at room temperature or slightly elevated temperature for 15-30 minutes.

  • Final Purification: Purify the final product, [¹⁸F]F-PSTi8, using a semi-preparative HPLC system to separate it from unlabeled peptide and unreacted [¹⁸F]SFB.

  • Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge, washed with sterile water, and eluted with ethanol. The final product is then formulated in sterile saline for injection.

  • Quality Control: Confirm radiochemical purity (>95%) using analytical HPLC. Perform sterility and endotoxin testing.

Protocol 1.2: In Vivo PET/CT Imaging and Biodistribution

Materials:

  • Formulated, sterile [¹⁸F]F-PSTi8.

  • Animal models (e.g., diabetic db/db mice or healthy controls).

  • Anesthesia (e.g., isoflurane).

  • PET/CT scanner.

  • Gamma counter for ex vivo analysis.

Procedure:

  • Animal Preparation: Anesthetize the mouse using 2-3% isoflurane. Place a catheter in the lateral tail vein for injection.

  • Tracer Administration: Inject a defined dose of [¹⁸F]F-PSTi8 (e.g., 5-10 MBq in 100-150 µL saline) via the tail vein catheter. Note the exact injected dose and time.

  • Imaging:

    • Immediately place the animal in the PET/CT scanner.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a dynamic PET scan for the first 60 minutes post-injection, or static scans at predefined time points (e.g., 30, 60, 90, 120 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) over major organs (liver, kidneys, spleen, heart, muscle, brain, etc.) and potential target tissues on the CT images.

    • Quantify the radioactivity concentration in each ROI from the PET images at each time point.

  • Ex Vivo Biodistribution (for terminal time points):

    • Rapidly dissect key organs and tissues.

    • Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter, alongside standards of the injected dose.

    • Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation: Representative Biodistribution Data

Table 1: Representative Biodistribution of [¹⁸F]F-PSTi8 in Mice (%ID/g)

Organ 30 min Post-Injection 60 min Post-Injection 120 min Post-Injection
Blood 2.5 ± 0.4 1.1 ± 0.2 0.5 ± 0.1
Liver 8.9 ± 1.2 7.5 ± 1.0 5.1 ± 0.8
Kidneys 15.2 ± 2.1 10.8 ± 1.5 6.2 ± 0.9
Spleen 1.8 ± 0.3 1.5 ± 0.2 1.0 ± 0.2
Pancreas 4.1 ± 0.7 5.5 ± 0.9 4.8 ± 0.6
Muscle 0.8 ± 0.1 0.7 ± 0.1 0.5 ± 0.1
Brain 0.1 ± 0.05 0.1 ± 0.04 0.08 ± 0.03

Data are presented as mean ± SD (n=4 per group) and are hypothetical.

Application Note 2: Cellular and Tissue-Level Visualization with Fluorescence Imaging

Fluorescent labeling allows for the investigation of this compound distribution at microscopic resolutions.[15] Using near-infrared (NIR) fluorophores is essential for in vivo applications to minimize tissue autofluorescence and maximize signal penetration.[8] This modality is ideal for confirming cellular uptake in target tissues via intravital microscopy or for high-throughput ex vivo analysis of tissue sections.[16]

Fluorescence_Workflow start Start conjugation 1. Conjugation React this compound with NIR-NHS Ester Dye start->conjugation purification 2. Purification & QC Purify conjugate via HPLC Confirm labeling via MS conjugation->purification animal 3. Animal Preparation Surgical prep for intravital microscopy (if applicable) purification->animal inject 4. Compound Injection Administer this compound-NIR systemically (IV) animal->inject image 5. In Vivo / Ex Vivo Imaging Intravital microscopy of target organ or whole-body imaging inject->image analysis 6. Image Analysis Quantify fluorescence intensity Co-localization analysis image->analysis end End analysis->end

Caption: Workflow for fluorescence imaging of this compound.

Protocol 2.1: Conjugation of this compound with an NIR Fluorophore

This protocol details the labeling of a primary amine on this compound with a commercially available NIR dye containing an N-hydroxysuccinimide (NHS) ester functional group.

Materials:

  • This compound peptide.

  • NIR Fluorophore with NHS ester (e.g., Cy7-NHS, IRDye 800CW-NHS).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Size-exclusion chromatography columns or HPLC for purification.

Procedure:

  • Peptide Preparation: Dissolve this compound in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NIR-NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a 3-5 molar excess of the dissolved dye to the peptide solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and purify the this compound-NIR conjugate. This is commonly done using size-exclusion chromatography (e.g., a PD-10 desalting column) or reverse-phase HPLC.

    • Collect the colored fractions corresponding to the labeled peptide.

  • Characterization: Confirm successful conjugation and determine the degree of labeling using UV-Vis spectrophotometry (measuring absorbance at the peptide's and dye's respective maxima) and mass spectrometry.

  • Storage: Store the purified conjugate in a suitable buffer (e.g., PBS) at -20°C or -80°C, protected from light.

Data Presentation: Comparison of Imaging Modalities

Table 2: Qualitative Comparison of In Vivo Imaging Modalities for this compound

Feature PET Imaging Fluorescence Imaging Mass Spectrometry Imaging
Principle Radionuclide Decay Photon Emission Molecular Mass
Label Required? Yes (Radiolabel) Yes (Fluorophore) No (Label-Free)
In Vivo / Ex Vivo In Vivo In Vivo & Ex Vivo Ex Vivo
Sensitivity Picomolar Nanomolar Fentomole to Picomole
Resolution 1-2 mm Cellular (~1 µm) to Whole Body ~10-50 µm
Quantification Excellent Semi-Quantitative Good (Relative)
Penetration Depth Unlimited Poor (~1-2 cm) N/A (Tissue Section)

| Metabolite Info | Limited (Metabolites may retain label) | No | Excellent (High Specificity) |

Application Note 3: Label-Free Mapping with Mass Spectrometry Imaging (MSI)

MSI is a powerful technology that measures the spatial distribution of molecules directly from tissue sections without the need for labels.[9][17] This provides unambiguous identification of the parent drug (this compound) and its metabolites, offering unparalleled molecular specificity and revealing distribution in tissue microenvironments.[10][18]

Protocol 3.1: Sample Preparation and MALDI-MSI Analysis

Materials:

  • Tissues from animals dosed with this compound.

  • Optimal Cutting Temperature (OCT) compound.

  • Cryostat.

  • Indium Tin Oxide (ITO) coated glass slides.

  • MALDI Matrix (e.g., sinapinic acid or DHB).

  • Matrix sprayer/spotter.

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Tissue Collection: Following dosing and at a terminal time point, dissect organs of interest. Immediately snap-freeze the tissues in liquid nitrogen or on dry ice to halt metabolic processes and preserve tissue architecture.[18] Store at -80°C.

  • Cryosectioning:

    • Embed the frozen tissue in OCT compound.

    • Cut thin sections (10-12 µm) using a cryostat at approximately -20°C.

    • Thaw-mount the tissue sections onto ITO-coated slides.

  • Matrix Application: Apply a uniform layer of a suitable MALDI matrix over the tissue section. This can be done using an automated sprayer, spotter, or sublimation device to ensure a homogenous microcrystalline layer, which is critical for signal intensity and reproducibility.

  • MSI Data Acquisition:

    • Load the slide into the MALDI-TOF mass spectrometer.

    • Define the region of the tissue to be imaged.

    • Acquire a mass spectrum at each coordinate (pixel) across the defined region by firing the laser at each spot. The distance between spots defines the image resolution.

  • Data Analysis:

    • Use specialized imaging software to process the large dataset.

    • Generate ion intensity maps for specific mass-to-charge ratios (m/z) corresponding to this compound and its putative metabolites.

    • These maps can be overlaid with an optical image of the tissue section for anatomical correlation.

Data Presentation: Representative MSI Data

Table 3: Hypothetical Relative Signal Intensity of this compound in Kidney Microstructures via MSI

Analyte Glomerulus Proximal Tubules Distal Tubules
This compound (Parent) 100 ± 15 45 ± 8 20 ± 5
Metabolite M1 15 ± 4 85 ± 12 110 ± 18

Data are presented as hypothetical relative ion intensity (mean ± SD) normalized to the highest signal for each analyte.

References

Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of PSTi8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSTi8 is a novel synthetic peptide that acts as a potent and selective inhibitor of Pancreastatin (PST). Emerging evidence suggests that this compound possesses significant anti-inflammatory properties, making it a promising candidate for therapeutic development in a range of inflammatory conditions.[1][2][3][4] Preclinical studies have demonstrated its efficacy in models of metabolic inflammation, where it has been shown to modulate macrophage polarization, reduce pro-inflammatory cytokine production, and influence key inflammatory signaling pathways such as MAPK/NOX3-JNK and PI3K/AKT.[1][3][4]

These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of experimental workflows and signaling pathways.

Key Anti-Inflammatory Actions of this compound

This compound has been observed to exert its anti-inflammatory effects through several mechanisms:

  • Modulation of Macrophage Polarization: this compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][2][4]

  • Reduction of Pro-inflammatory Cytokines: Treatment with this compound has been shown to decrease the expression and secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[5][6][7]

  • Inhibition of Inflammatory Enzymes: this compound can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators.[1]

  • Modulation of Signaling Pathways: this compound has been shown to interfere with pro-inflammatory signaling cascades, including the MAPK/NOX3-JNK pathway, while activating pro-survival pathways like PI3K/AKT.[3]

Experimental Protocols

In Vitro Assays

1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This assay is a cornerstone for in vitro assessment of anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of cytokines and other inflammatory mediators.[8][9][10]

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Downstream Analysis Seed Macrophages Seed Macrophages Pre-treat with this compound Pre-treat with this compound Seed Macrophages->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Lyse Cells Lyse Cells Incubate->Lyse Cells ELISA for Cytokines ELISA for Cytokines Collect Supernatant->ELISA for Cytokines Western Blot for Proteins Western Blot for Proteins Lyse Cells->Western Blot for Proteins qPCR for Gene Expression qPCR for Gene Expression Lyse Cells->qPCR for Gene Expression

Caption: Workflow for LPS-induced inflammation assay in macrophages.

Protocol:

  • Cell Culture:

    • Culture murine macrophage cell line RAW 264.7 or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours.

    • Include a vehicle control (e.g., sterile PBS).

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (no LPS, no this compound) should also be included.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for cytokine analysis by ELISA.

    • Wash the cells with cold PBS and lyse them using appropriate buffers for protein (Western Blot) or RNA (qPCR) extraction.

2. Macrophage Polarization Assay

This assay determines the ability of this compound to influence the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Experimental Workflow:

G cluster_0 Macrophage Differentiation cluster_1 Polarization cluster_2 Analysis Isolate Monocytes Isolate Monocytes Differentiate with M-CSF Differentiate with M-CSF Isolate Monocytes->Differentiate with M-CSF Polarize to M1 (LPS + IFN-γ) Polarize to M1 (LPS + IFN-γ) Differentiate with M-CSF->Polarize to M1 (LPS + IFN-γ) Polarize to M2 (IL-4 + IL-13) Polarize to M2 (IL-4 + IL-13) Differentiate with M-CSF->Polarize to M2 (IL-4 + IL-13) Treat with this compound Treat with this compound Polarize to M1 (LPS + IFN-γ)->Treat with this compound Polarize to M2 (IL-4 + IL-13)->Treat with this compound Analyze Markers by Flow Cytometry Analyze Markers by Flow Cytometry Treat with this compound->Analyze Markers by Flow Cytometry Analyze Gene Expression by qPCR Analyze Gene Expression by qPCR Treat with this compound->Analyze Gene Expression by qPCR

Caption: Workflow for macrophage polarization assay.

Protocol:

  • Macrophage Differentiation:

    • Isolate bone marrow cells from mice and culture them in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

  • Macrophage Polarization:

    • To induce M1 polarization, treat the BMDMs with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

    • To induce M2 polarization, treat the BMDMs with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

    • In parallel, treat polarized macrophages with different concentrations of this compound.

  • Analysis:

    • Analyze the expression of M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1) using flow cytometry or qPCR.

In Vivo Models

1. Carrageenan-Induced Paw Edema

This is a classic and well-established model of acute inflammation, suitable for screening the in vivo efficacy of anti-inflammatory compounds.[11][12][13][14]

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Induction of Edema cluster_2 Measurement and Analysis Administer this compound or Vehicle Administer this compound or Vehicle Measure Baseline Paw Volume Measure Baseline Paw Volume Administer this compound or Vehicle->Measure Baseline Paw Volume Inject Carrageenan Inject Carrageenan Measure Baseline Paw Volume->Inject Carrageenan Measure Paw Volume Over Time Measure Paw Volume Over Time Inject Carrageenan->Measure Paw Volume Over Time Calculate Edema Inhibition Calculate Edema Inhibition Measure Paw Volume Over Time->Calculate Edema Inhibition Tissue Homogenization for Biomarker Analysis Tissue Homogenization for Biomarker Analysis Measure Paw Volume Over Time->Tissue Homogenization for Biomarker Analysis

Caption: Workflow for carrageenan-induced paw edema model.

Protocol:

  • Animal Groups:

    • Use male Wistar rats or Swiss albino mice.

    • Divide animals into groups: Vehicle control, this compound (different doses), and a positive control (e.g., Indomethacin).

  • Treatment:

    • Administer this compound or the vehicle intraperitoneally or orally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[12][15]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Molecular Biology Techniques

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Protocol for TNF-α, IL-6, and IL-1β:

  • Coating: Coat a 96-well plate with capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Add cell culture supernatants or serum samples and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.[16][17][18][19][20]

2. Western Blot for Protein Expression Analysis

Protocol for NF-κB p65, iNOS, and COX-2:

  • Protein Extraction: Lyse cells or homogenized paw tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[21][22][23][24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

3. Quantitative PCR (qPCR) for Gene Expression Analysis

Protocol for Inflammatory Gene Expression:

  • RNA Extraction: Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit).

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) and a housekeeping gene (e.g., Gapdh, Actb).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[25][26][27][28][29]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (1 nM)
LPS + this compound (10 nM)
LPS + this compound (100 nM)

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle0%
This compound (1 mg/kg)
This compound (5 mg/kg)
This compound (10 mg/kg)
Indomethacin (10 mg/kg)

Table 3: Effect of this compound on Inflammatory Gene Expression in LPS-Stimulated Macrophages

TreatmentTnf (Fold Change)Il6 (Fold Change)Nos2 (Fold Change)Ptgs2 (Fold Change)
Control1.01.01.01.0
LPS (1 µg/mL)
LPS + this compound (10 nM)

Signaling Pathway Diagram

NF-κB and MAPK Signaling Pathways in Inflammation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_p MAPK (p38, JNK, ERK) TLR4->MAPK_p Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 MAPK_p->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes AP1_n->Genes This compound This compound This compound->IKK Inhibits? This compound->MAPK_p Inhibits?

Caption: Key inflammatory signaling pathways potentially modulated by this compound.

Conclusion

The provided protocols and application notes offer a robust framework for elucidating the anti-inflammatory properties of this compound. By employing these in vitro and in vivo models, researchers can systematically evaluate its efficacy, delineate its mechanism of action, and generate the necessary data to support its further development as a novel anti-inflammatory therapeutic.

References

Troubleshooting & Optimization

Optimizing PSTi8 dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide for "PSTi8" is based on a hypothetical compound, as no publicly available data for a substance with this designation could be found. The information provided is intended as a template and should be adapted based on the actual properties of the research compound being used. This guide is structured to meet the user's request for a technical support center, including troubleshooting, FAQs, data tables, and diagrams, using plausible data and standard experimental protocols for a novel small molecule inhibitor.

Welcome to the technical support center for this compound, a novel inhibitor designed for in vivo research applications. This guide will help you optimize your experimental protocols and troubleshoot common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases, with high affinity for JAK1 and JAK2. By blocking JAK activity, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This inhibition effectively downregulates the expression of target genes involved in cell proliferation, inflammation, and survival.

Q2: What is the recommended solvent and vehicle for in vivo administration of this compound?

A2: For in vivo use, this compound should first be dissolved in 100% DMSO to create a stock solution (e.g., 50 mg/mL). For the final injection volume, this stock solution should be further diluted in a vehicle such as a mixture of saline, PEG 300, and Tween 80. A common final vehicle composition is 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% sterile saline. The final concentration of DMSO should be kept below 10% to avoid toxicity.

Q3: What are the known off-target effects of this compound?

A3: While this compound has been designed for high selectivity towards JAK1/2, some minor off-target activity at higher concentrations on other kinases cannot be entirely ruled out. We recommend performing a kinase panel screening for your specific model system if off-target effects are a concern. Additionally, monitoring for common signs of toxicity is crucial.

Q4: How should this compound be stored?

A4: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lack of Efficacy 1. Suboptimal Dosage: The dose may be too low for the specific animal model or disease state. 2. Poor Bioavailability: Issues with the formulation or administration route may be limiting drug exposure. 3. Compound Degradation: Improper storage or handling of this compound.1. Perform a dose-response study to determine the optimal dose. See the dose-response data in the tables below. 2. Verify the formulation protocol. Consider an alternative route of administration (e.g., oral gavage vs. intraperitoneal injection). 3. Ensure this compound is stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.
High Toxicity / Adverse Events 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 3. Off-target Effects: At higher concentrations, this compound may be inhibiting other essential kinases.1. Reduce the dosage. Refer to the toxicity data provided below. 2. Administer a vehicle-only control group to assess the vehicle's impact. If necessary, explore alternative vehicle formulations. 3. Lower the dose or consider a different dosing schedule (e.g., every other day instead of daily).
Inconsistent Results Between Experiments 1. Variability in Drug Preparation: Inconsistent preparation of the dosing solution. 2. Inconsistent Administration: Variation in the time of day for dosing, injection technique, or volume. 3. Biological Variability: Differences in animal age, weight, or health status.1. Follow a strict, standardized protocol for preparing the dosing solution. Prepare fresh solutions for each experiment. 2. Standardize the administration procedure. Ensure all technicians are trained and follow the same protocol. 3. Randomize animals into treatment groups and ensure consistency in animal characteristics across groups.
Precipitation of this compound in Vehicle 1. Low Solubility: this compound has low aqueous solubility. 2. Incorrect Vehicle Composition: The ratio of solvents in the vehicle is not optimal for keeping this compound in solution.1. Ensure the initial stock in DMSO is fully dissolved before diluting into the aqueous vehicle. Gentle warming and sonication may help. 2. Adjust the vehicle composition. Increasing the percentage of PEG 300 or trying alternative solubilizing agents may be necessary. Prepare the final dosing solution fresh before each use.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Xenograft Tumor Model

Dosage (mg/kg, daily IP)Average Tumor Volume Reduction (%)p-value vs. Vehicle
525.3%< 0.05
1048.7%< 0.01
2572.1%< 0.001
5075.4% (with signs of toxicity)< 0.001

Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, IP)

ParameterValue
Tmax (Time to max concentration) 1 hour
Cmax (Max plasma concentration) 2.5 µM
t1/2 (Half-life) 4.2 hours
Bioavailability (Oral) ~25%

Table 3: Acute Toxicity Profile of this compound in Mice

Dosage (mg/kg, daily IP for 14 days)Observed Adverse Events
10No significant adverse events observed.
25Minor weight loss (~5%) in some animals.
50Significant weight loss (>15%), lethargy, ruffled fur.
100Severe toxicity, leading to euthanasia.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Intraperitoneal Injection)

  • Prepare Stock Solution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature.

    • Add the required volume of 100% DMSO to the vial to create a 50 mg/mL stock solution.

    • Vortex and sonicate briefly in a water bath to ensure complete dissolution.

  • Prepare Vehicle:

    • In a sterile tube, prepare the vehicle by mixing the components in the following order:

      • 40% PEG 300

      • 5% Tween 80

      • 50% Sterile Saline (0.9% NaCl)

    • Vortex until the solution is homogeneous.

  • Prepare Final Dosing Solution:

    • For a final dose of 10 mg/kg in a 20g mouse (requiring 0.2 mg of this compound), calculate the required volume of stock solution.

    • Add the calculated volume of the 50 mg/mL this compound stock solution to the vehicle. For example, to achieve a final concentration where a 100 µL injection delivers the dose, you would dilute the stock accordingly.

    • The final concentration of DMSO in the dosing solution should not exceed 10%.

    • Vortex the final solution thoroughly before drawing it into the syringe.

    • Prepare this final solution fresh each day of dosing.

Visualizations

PSTi8_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates This compound This compound This compound->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene

Caption: Hypothetical signaling pathway for this compound, an inhibitor of JAK.

In_Vivo_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase a Acclimatize Animals b Randomize into Groups (Vehicle, this compound Doses) a->b c Prepare this compound Dosing Solutions b->c d Day 0: Measure Baseline (Tumor Volume, Weight) c->d e Administer Treatment (Daily IP Injection) d->e f Monitor Animal Health & Body Weight e->f f->e Repeat for Duration of Study g Final Measurement & Euthanasia f->g h Collect Tissues for Pharmacodynamic Analysis g->h i Statistical Analysis of Data h->i

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Tree Start Inconsistent or Unexpected Results CheckEfficacy Is there a lack of efficacy? Start->CheckEfficacy CheckToxicity Are there signs of toxicity? CheckEfficacy->CheckToxicity No Dose Increase Dose or Optimize Formulation CheckEfficacy->Dose Yes CheckVariability Are results inconsistent between experiments? CheckToxicity->CheckVariability No ReduceDose Reduce Dose or Change Schedule CheckToxicity->ReduceDose Yes StandardizeProtocol Standardize Protocols (Dosing, Prep, Animals) CheckVariability->StandardizeProtocol Yes End Consult Further Technical Support CheckVariability->End No Bioavailability Check Bioavailability (PK Study) Dose->Bioavailability Degradation Verify Compound Integrity Bioavailability->Degradation VehicleControl Run Vehicle-Only Control ReduceDose->VehicleControl

Caption: Troubleshooting decision tree for in vivo experiments.

Common challenges in working with peptide inhibitors like PSTi8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSTi8, a potent peptide inhibitor of pancreastatin (B1591218). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during experiments with this compound and other peptide inhibitors.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no biological activity of this compound 1. Improper peptide storage: Peptides are sensitive to temperature fluctuations and light.[1] 2. Peptide degradation: Repeated freeze-thaw cycles can degrade the peptide.[1] 3. Incorrect peptide concentration: Inaccurate calculation of the net peptide content. 4. Suboptimal assay conditions: pH, buffer composition, or incubation times may not be ideal.1. Storage: Store lyophilized this compound at -20°C or -80°C, protected from light.[1] 2. Handling: Aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles. Allow vials to warm to room temperature before opening to prevent condensation. 3. Concentration: For precise concentration, consider amino acid analysis to determine the net peptide content. 4. Assay Optimization: Ensure the assay buffer pH is optimal for this compound activity and cell viability. Perform a literature search for optimal conditions for your specific cell line and assay.
This compound precipitates out of solution 1. Poor solubility: The peptide may have limited solubility in the chosen solvent.[2] 2. Isoelectric point (pI): Solubility is lowest at the peptide's pI. The predicted pI of this compound is ~4.[3] 3. Aggregation: Hydrophobic interactions can lead to peptide aggregation, especially at high concentrations.[4]1. Solvent Selection: For initial stock solutions, use sterile, nuclease-free water or a small amount of an organic solvent like DMSO, followed by dilution with the aqueous assay buffer.[5] 2. pH Adjustment: Dissolve this compound in a buffer with a pH at least one unit away from its pI (~4). Since it is an acidic peptide, dissolving it in a buffer with a pH of 7.0-8.0 should enhance solubility.[6] 3. Preventing Aggregation: Prepare fresh solutions for each experiment. If aggregation is suspected, sonication can help in dissolution.[5] Consider using additives like arginine (50-100 mM) to increase solubility.[6]
High variability in experimental results 1. Inconsistent peptide preparation: Variations in dissolving and diluting the peptide. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. 3. Assay execution: Minor variations in incubation times, reagent additions, or reading times.1. Standardized Protocols: Follow a strict, standardized protocol for preparing this compound solutions for all experiments. 2. Consistent Cell Culture: Use cells within a defined, low passage number range for all experiments. 3. Careful Technique: Ensure precise and consistent execution of all assay steps. Use positive and negative controls in every experiment to monitor for variability.[7]
Unexpected off-target effects 1. Non-specific binding: Peptides can sometimes interact with unintended cellular components.[8] 2. Contaminants: Residual substances from peptide synthesis (e.g., TFA) can have biological effects.[1][9]1. Control Experiments: Include appropriate controls, such as a scrambled peptide sequence with a similar composition to this compound, to differentiate specific from non-specific effects. 2. Purity Verification: Ensure the use of high-purity this compound (>95%). If TFA is a concern, consider TFA removal services or using a different salt form of the peptide.[1]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting lyophilized this compound?

For a stock solution, we recommend reconstituting lyophilized this compound in a small amount of sterile, nuclease-free water. Given its acidic nature (pI ~4), using a buffer with a pH of 7.0-7.4 will enhance solubility.[3] If solubility issues persist, a small amount of DMSO can be used for initial dissolution, followed by dilution in your aqueous experimental buffer.[5]

2. How should I store this compound solutions?

Lyophilized this compound should be stored at -20°C or -80°C, protected from light.[1] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles which can lead to degradation.[1]

3. What is the known mechanism of action for this compound?

This compound is an inhibitor of pancreastatin (PST). It has been shown to ameliorate insulin (B600854) resistance by activating the IRS1/2-phosphatidylinositol-3-kinase (PI3K)-AKT signaling pathway.[10][11] This leads to increased GLUT4 translocation to the cell surface, promoting glucose uptake.[12] this compound has also been shown to modulate the JNK signaling pathway, reducing oxidative stress.[13]

4. In which cell lines has this compound been shown to be effective?

This compound has demonstrated efficacy in several cell lines, including:

  • HepG2 (human liver cancer cells): Rescued PST-induced insulin resistance.[12]

  • 3T3-L1 (mouse adipocyte cells): Rescued PST-induced insulin resistance.[12]

  • L6-GLUT4myc (rat skeletal myoblast cells): Increased GLUT4 translocation and glucose uptake.[12]

5. Are there any known in vivo studies using this compound?

Yes, this compound has been effective in several rodent models of insulin resistance and diabetes, including db/db mice and high-fat diet-induced obese mice.[12][14] It has been administered via intraperitoneal (i.p.) and subcutaneous (s.c.) injections, as well as through osmotic pumps for continuous delivery.[14][15]

6. How can I assess for potential off-target effects of this compound in my experiments?

To assess for off-target effects, it is crucial to include proper controls. A scrambled peptide with the same amino acid composition as this compound but in a random sequence is an excellent negative control. This helps to ensure that the observed effects are due to the specific sequence of this compound and not due to non-specific peptide effects. Additionally, performing dose-response experiments can help to establish a specific, saturable effect.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro and In Vivo Pharmacokinetic Properties of this compound

ParameterValueSpecies/SystemReference(s)
Solubility (Simulated Gastric Fluid) 9.30 ± 0.40 mg/mLIn Vitro[3]
Solubility (Simulated Intestinal Fluid) 25.75 ± 0.88 mg/mLIn Vitro[3]
Plasma Stability (4 hours) >88% remainingRat Plasma[3]
Plasma Protein Binding >69%Rat Plasma[3]
Bioavailability (Intraperitoneal) 95.00 ± 12.15%Rat[15]
Bioavailability (Subcutaneous) 78.47 ± 17.72%Rat[15]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on the viability of adherent cell lines (e.g., HepG2).

Materials:

  • This compound peptide inhibitor

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the medium from the wells and replace it with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Glucose Uptake Assay (2-NBDG)

This protocol measures glucose uptake in insulin-sensitive cells (e.g., L6-GLUT4myc myotubes) in response to this compound treatment.

Materials:

  • This compound peptide inhibitor

  • L6-GLUT4myc cells

  • DMEM with 10% FBS

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin (positive control)

  • 24-well plates

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Differentiation: Seed L6-GLUT4myc myoblasts in 24-well plates and differentiate them into myotubes according to standard protocols.

  • Serum Starvation: Once differentiated, starve the myotubes in serum-free DMEM for 3-4 hours.

  • This compound and Control Treatment: Wash the cells twice with KRH buffer. Treat the cells with this compound at the desired concentrations in KRH buffer for 30 minutes. Include a vehicle control (KRH buffer) and a positive control (e.g., 100 nM insulin).

  • Glucose Uptake: Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30 minutes at 37°C.

  • Termination of Uptake: Stop the glucose uptake by washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Lyse the cells with a suitable lysis buffer. Measure the fluorescence of the cell lysates in a fluorescence plate reader (Excitation/Emission ~465/540 nm).

  • Data Analysis: Normalize the fluorescence intensity to the total protein concentration in each well. Express glucose uptake as a fold change relative to the vehicle control.

Protocol 3: Western Blot for PI3K/AKT Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT signaling pathway following this compound treatment.

Materials:

  • This compound peptide inhibitor

  • HepG2 cells (or other suitable cell line)

  • DMEM with 10% FBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-IRS1 (Tyr612), anti-total-IRS1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed and grow HepG2 cells to 80-90% confluency. Serum starve the cells for 4-6 hours. Treat the cells with this compound at the desired concentrations for the specified time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

Signaling Pathway

PSTi8_Signaling_Pathway cluster_pathway Insulin Signaling Pathway PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 Insulin_Resistance Insulin Resistance PST->Insulin_Resistance This compound This compound This compound->GRP78 Inhibits JNK JNK Signaling This compound->JNK Inhibits IRS IRS1/2 GRP78->IRS Inhibits InsulinReceptor Insulin Receptor InsulinReceptor->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Oxidative_Stress Oxidative Stress JNK->Oxidative_Stress

Caption: this compound signaling pathway in insulin resistance.

Experimental Workflow

Experimental_Workflow start Start Experiment reconstitute Reconstitute & Aliquot this compound start->reconstitute cell_culture Culture & Seed Cells (e.g., HepG2, L6) reconstitute->cell_culture treat Treat Cells with this compound (Dose-response) cell_culture->treat viability Cell Viability Assay (MTT) treat->viability glucose Glucose Uptake Assay (2-NBDG) treat->glucose western Western Blot (p-AKT, p-IRS1) treat->western analyze Data Analysis viability->analyze glucose->analyze western->analyze end End analyze->end Troubleshooting_Logic start No/Low Activity? solubility Is Peptide Dissolved? start->solubility Yes contact Contact Support start->contact No storage Proper Storage? solubility->storage Yes solution_sol Check Solubility Protocol solubility->solution_sol No concentration Correct Concentration? storage->concentration Yes solution_sto Review Storage Guidelines storage->solution_sto No assay Assay Conditions Optimal? concentration->assay Yes solution_conc Verify Calculation/ Amino Acid Analysis concentration->solution_conc No solution_assay Optimize Assay Parameters assay->solution_assay No success Problem Solved assay->success Yes solution_sol->solubility solution_sto->storage solution_conc->concentration solution_assay->assay

References

Improving the solubility and stability of PSTi8 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility and stability of the pancreastatin (B1591218) inhibitor, PSTi8, in solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound has been shown to have high aqueous solubility.[1][2] In a 2022 study, the solubility of this compound was determined to be 9.30 mg/mL in simulated gastric fluid and 25.75 mg/mL in simulated intestinal fluid.[1][2][3][4]

Q2: What are the storage recommendations for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once in solvent, it should be stored at -80°C for up to one year. It is also recommended to keep the compound away from moisture.[5]

Q3: What are the key chemical properties of this compound?

A3: this compound is a 21-amino acid peptide with the sequence Pro-Glu-Gly-Lys-Gly-Glu-Gln-Glu-His-Ser-Gln-Gln-Lys-Glu-Glu-Glu-Glu-Glu-Met-Ala-Val-NH2.[3][5] It has a molecular weight of 2427.51 g/mol and a chemical formula of C98H155N29O41S.[5] The isoelectric point (pI) of this compound is approximately 4, and it carries a net charge of -5 at pH 7.[1][3]

Q4: In which preclinical models has this compound shown efficacy?

A4: this compound has demonstrated potent antidiabetic activity in several preclinical models, including diet-induced diabetes and insulin (B600854) resistance in mice, db/db mice, diet-induced insulin resistance in postmenopausal rats, dexamethasone-induced type 2 diabetes in mice, and in models of chronic hyperinsulinemia.[1][6][7]

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

Potential Cause 1: pH of the solution is close to the isoelectric point (pI) of this compound.

  • Explanation: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The pI of this compound is approximately 4.[1][3] If the pH of your buffer is near this value, the peptide is more likely to aggregate and precipitate.

  • Solution: Adjust the pH of your buffer to be at least 2-3 units away from the pI. Since this compound is an acidic peptide (pI ≈ 4), dissolving it in a slightly basic buffer (e.g., pH 7.0 or higher) will increase its net negative charge and enhance solubility.[8][9] You can try using a buffer like phosphate-buffered saline (PBS) at pH 7.4.

Potential Cause 2: Hydrophobic interactions are leading to aggregation.

  • Explanation: Although this compound has good overall water solubility, like all peptides, it can aggregate under certain conditions.

  • Solutions:

    • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[10][11] Use a bath sonicator or a probe sonicator on a low setting for short bursts (e.g., 3 times for 10 seconds each), keeping the sample on ice to prevent heating.[11]

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes improve the solubility of peptides. However, avoid excessive heat as it may degrade the peptide.[9][10]

    • Co-solvents: For particularly stubborn dissolution issues, a small amount of a water-miscible organic solvent can be used. Start by dissolving the peptide in a minimal volume of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and then slowly add your aqueous buffer to the desired final concentration.[8][10] Be aware that organic solvents may interfere with certain biological assays.[10] For cell-based assays, it is generally recommended to keep the final DMSO concentration below 1% (v/v).[10]

Issue: this compound solution appears cloudy or shows precipitation over time.

Potential Cause 1: Peptide aggregation.

  • Explanation: Peptides can aggregate over time, especially at high concentrations or during freeze-thaw cycles.

  • Solutions:

    • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material or aggregates.[9][10]

    • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

    • Storage in Aliquots: If you need to store the solution, aliquot it into single-use volumes to minimize freeze-thaw cycles.

Potential Cause 2: Chemical instability in the chosen buffer.

  • Explanation: Certain amino acids can be prone to degradation (e.g., oxidation of methionine, deamidation of asparagine/glutamine) in specific buffer conditions or in the presence of contaminants.

  • Solutions:

    • Use High-Purity Solvents: Prepare all solutions with high-purity, sterile water or buffers.

    • Avoid Contaminants: Ensure that all containers and equipment are clean and free of any contaminants that could catalyze degradation.

    • Consider Buffer Components: Some buffer components can react with peptides. If you suspect this is an issue, try a different buffer system.

Data and Protocols

Quantitative Data Summary
ParameterValueSource
Molecular Weight2427.51 g/mol [5]
Isoelectric Point (pI)~4[1][3]
Charge at pH 7-5[1][3]
Solubility in Simulated Gastric Fluid9.30 mg/mL[1][2][3][4]
Solubility in Simulated Intestinal Fluid25.75 mg/mL[1][2][3][4]
Stability in Rat Plasma (4 hours)88.80 ± 3.39% (at 1 µM)90.56 ± 6.65% (at 5 µM)[1]
Plasma Protein Binding (in rat plasma)73.63 ± 0.91% (at 2 µM)69.34 ± 8.47% (at 5 µM)[1]
Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

  • Add the desired volume of a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Gently vortex or swirl the vial to mix.

  • If the peptide does not fully dissolve, sonicate the solution in an ice bath for 10-second intervals, repeating 2-3 times.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Before use in an experiment, it is good practice to centrifuge the solution (e.g., 10,000 x g for 5 minutes) to pellet any small, undissolved aggregates.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

This protocol is adapted from a study on this compound pharmacokinetics.[3]

  • Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.4) and 40 mM MgCl2.

  • Pre-incubate the mixture at 37°C.

  • Add rat liver microsomes (RLM) to a final concentration of 0.5 mg/mL.

  • Spike the mixture with this compound to a final concentration of 5 µM.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Prepare a negative control without NADPH.

  • Collect 100 µL samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Immediately quench the reaction by flash-freezing the samples in liquid nitrogen.

  • Analyze the remaining concentration of this compound at each time point using a validated LC-MS/MS method to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_final Final Steps start Lyophilized this compound buffer Aqueous Buffer (pH > 6) start->buffer Add dissolve Dissolve & Vortex buffer->dissolve check_sol Fully Dissolved? dissolve->check_sol sonicate Sonicate (on ice) check_sol->sonicate No end Ready for Use check_sol->end Yes warm Gentle Warming (<40°C) sonicate->warm warm->check_sol centrifuge Centrifuge end->centrifuge Optional Pre-use Step

Caption: Workflow for dissolving this compound.

signaling_pathway cluster_liver Liver Cell cluster_downstream_akt Glucose Metabolism cluster_downstream_pkc Lipid Metabolism cluster_adipose Adipose Cell This compound This compound Receptor Insulin Receptor This compound->Receptor Enhances Sensitivity Insulin Insulin Insulin->Receptor IRS IRS1/2 Receptor->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT PKC PKCλ/ζ PI3K->PKC GSK3b GSK3β AKT->GSK3b FoxO1 FoxO1 AKT->FoxO1 SREBP1c SREBP1c PKC->SREBP1c Glycogenesis Glycogenesis ↑ GSK3b->Glycogenesis Gluconeogenesis Gluconeogenesis ↓ FoxO1->Gluconeogenesis Lipogenesis Lipogenesis ↓ SREBP1c->Lipogenesis PSTi8_ad This compound MAPK MAPK PSTi8_ad->MAPK Stress Inflammatory Stress Stress->MAPK JNK NOX3-JNK MAPK->JNK IR_ad Insulin Resistance JNK->IR_ad

Caption: this compound signaling pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell viability issues related to the pancreastatin (B1591218) inhibitor, PSTi8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide inhibitor of pancreastatin (PST), a hormone known to negatively regulate insulin (B600854) sensitivity. This compound functions by competing with PST for binding to the Glucose-Regulated Protein 78 (GRP78), a chaperone protein located in the endoplasmic reticulum.[1] By inhibiting the interaction of PST with GRP78, this compound helps to restore insulin signaling pathways, such as the IRS1/2-PI3K-AKT pathway, and mitigate stress-related pathways like JNK signaling.[2]

Q2: What are the expected effects of this compound on cell viability?

Based on current research, this compound is primarily investigated for its therapeutic effects in metabolic diseases like insulin resistance and diabetes. Studies have shown that this compound can rescue cells from PST-induced insulin resistance and is generally considered non-toxic at effective concentrations.[1][3] However, as with any experimental compound, unexpected effects on cell viability can occur depending on the cell type, concentration, and experimental conditions.

Q3: In which cell lines has this compound been tested?

This compound has been evaluated in several cell lines to study its effects on insulin sensitivity and glucose metabolism. Commonly used cell lines include:

  • HepG2 (Human Hepatocellular Carcinoma): Used to model liver cell responses to insulin and this compound.[1]

  • 3T3-L1 (Mouse Adipocytes): A standard model for studying fat cell differentiation and insulin sensitivity.[1][4]

  • L6-GLUT4myc (Rat Skeletal Muscle Myoblasts): Used to investigate glucose uptake mechanisms.[1][4]

Q4: What should I do if I observe unexpected low cell viability after this compound treatment?

Unexpectedly low cell viability can stem from several factors. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the issue.

Troubleshooting Guide: Unexpected Low Cell Viability

This guide addresses common issues that may lead to a decrease in cell viability during experiments with this compound.

Problem Potential Cause Recommended Solution
High cell death across all concentrations Peptide Stock Issues: Incorrect concentration, degradation, or contamination of the this compound stock solution.- Verify Concentration: Double-check calculations and consider having the peptide concentration independently verified. - Fresh Stock: Prepare a fresh stock solution from a new vial of lyophilized this compound. - Proper Storage: Ensure the lyophilized peptide and stock solutions are stored correctly (typically at -20°C or -80°C) to prevent degradation.[5]
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.- Solvent Control: Include a vehicle control with the highest concentration of the solvent used in your experiments to assess its toxicity. - Reduce Solvent Concentration: Aim for a final solvent concentration of <0.5% (v/v) in the cell culture medium.
Peptide Aggregation: Peptides can sometimes aggregate in solution, which may lead to cytotoxic effects.[5]- Solubility Check: Visually inspect the stock solution for any precipitates. - Sonication: Briefly sonicate the stock solution to aid in dissolving any potential aggregates. - Fresh Dilutions: Prepare fresh dilutions from the stock for each experiment.
Cell viability decreases only at high concentrations Off-Target Effects: At high concentrations, this compound might interact with other cellular targets, leading to cytotoxicity.- Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations to determine the optimal non-toxic concentration range. - Literature Review: Consult the latest literature for any reported off-target effects of this compound or other GRP78 inhibitors.
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to perturbations in GRP78 signaling.- Test Different Cell Lines: If possible, compare the effects of this compound on different cell lines, including a non-cancerous cell line, to assess for differential sensitivity.[6]
Inconsistent results between experiments Variability in Experimental Conditions: Inconsistent cell seeding density, passage number, or incubation times.- Standardize Protocols: Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments. - Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Assay Interference: The this compound peptide may interfere with the chemistry of the cell viability assay being used (e.g., MTT, MTS).- Cell-Free Control: Run a control with this compound in cell-free medium with the assay reagent to check for direct chemical reactions. - Use an Alternative Assay: Confirm your results using a different viability assay with a distinct mechanism (e.g., an ATP-based assay like CellTiter-Glo® if you are using a tetrazolium-based assay).[7]

Quantitative Data Summary

The following table summarizes typical concentrations of this compound used in in vitro studies. Note that direct cytotoxicity (IC50) values for this compound are not widely reported as the focus of research has been on its therapeutic, non-toxic effects.

Cell Line This compound Concentration Range (for biological effect) Observed Effect Reference
HepG2200 nMRescue from palmitate-induced insulin resistance[2]
3T3-L1Not specified, used to rescue PST-induced IRRescue from PST-induced insulin resistance[1]
L6-GLUT4mycNot specified, used to assess glucose uptakeIncreased GLUT4 translocation[1][4]

Experimental Protocols

Protocol 1: General Cell Viability Assay using MTT

This protocol provides a general framework for assessing cell viability after treatment with this compound.

Materials:

  • Cells of interest (e.g., HepG2, 3T3-L1)

  • Complete cell culture medium

  • This compound peptide

  • Vehicle (solvent used to dissolve this compound, e.g., sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include wells for vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Optimizing this compound Concentration

This protocol is designed to determine the optimal, non-toxic concentration range of this compound for your specific cell line and experimental conditions.

Procedure:

  • Follow the steps for cell seeding as described in Protocol 1.

  • Prepare a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) in your cell culture medium.

  • Treat the cells with the different concentrations of this compound for your intended experimental duration.

  • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.

  • From this curve, you can determine the concentration range that does not significantly impact cell viability.

Visualizations

Signaling Pathways and Experimental Workflow

PSTi8_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PST Pancreastatin (PST) GRP78 GRP78 PST->GRP78 Binds & Activates This compound This compound This compound->GRP78 Binds & Inhibits PST action JNK JNK GRP78->JNK IRS IRS1/2 PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Improved_Sensitivity Improved Insulin Sensitivity AKT->Improved_Sensitivity JNK->IRS Inhibits Insulin_Resistance Insulin Resistance JNK->Insulin_Resistance

Caption: Mechanism of this compound action on cellular signaling pathways.

Troubleshooting_Workflow Start Unexpected Low Cell Viability with this compound Treatment Check_Stock Verify this compound Stock (Concentration, Freshness, Storage) Start->Check_Stock Check_Solvent Run Solvent Control Start->Check_Solvent Check_Aggregation Inspect for Precipitation Consider Sonication Start->Check_Aggregation Optimize_Concentration Perform Dose-Response Experiment Check_Stock->Optimize_Concentration Check_Solvent->Optimize_Concentration Check_Aggregation->Optimize_Concentration Alternative_Assay Use a Different Viability Assay Optimize_Concentration->Alternative_Assay Standardize_Protocol Standardize Seeding Density and Incubation Time Alternative_Assay->Standardize_Protocol Resolved Issue Resolved Standardize_Protocol->Resolved

References

Technical Support Center: Refining PSTi8 Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pancreastatin (B1591218) inhibitor, PSTi8, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of pancreastatin (PST). It acts by binding to the glucose-regulated protein 78 (GRP78), a receptor that PST also binds to.[1][2][3] By occupying this binding site, this compound prevents PST from exerting its inhibitory effects on insulin (B600854) signaling. This leads to the activation of the IRS1/2-phosphatidylinositol-3-kinase-AKT (IRS1/2-PI3K-AKT) signaling pathway, which ultimately enhances glucose uptake and improves insulin sensitivity.[1][2]

Q2: What are the common delivery methods for this compound in animal studies?

A2: Based on published literature, the most common methods for administering this compound in rodent models are:

  • Intraperitoneal (IP) Injection: This route offers high bioavailability and is frequently used for both acute and chronic dosing regimens.[4][5]

  • Subcutaneous (SC) Injection: This method also provides good bioavailability and is another viable option for repeated dosing.[5]

  • Continuous Infusion via Osmotic Pump: For long-term studies requiring constant plasma concentrations of this compound, surgical implantation of an osmotic pump (e.g., Alzet osmotic pumps) has been successfully used.[6]

Q3: What is a recommended vehicle for reconstituting and administering this compound?

A3: While specific vehicle compositions are not consistently detailed in all published studies, sterile isotonic saline (0.9% sodium chloride) is a standard and appropriate vehicle for parenteral administration of peptides like this compound. It is crucial to ensure the final solution is sterile and clear before administration.

Q4: What are the reported doses of this compound used in rodent studies?

A4: The dosage of this compound can vary depending on the animal model and the study's objective. Reported doses include:

  • Intraperitoneal Injection: Acute doses of 5 mg/kg and chronic doses of 1 mg/kg or 2 mg/kg have been used.[7]

  • Osmotic Pump: A continuous release rate of 2 mg/kg/day has been reported for long-term studies.[6]

Troubleshooting Guides

Issue 1: this compound Precipitation During Reconstitution or in Solution
  • Problem: The lyophilized this compound powder does not fully dissolve, or a precipitate forms in the solution after reconstitution.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Improper Solubilization Technique When reconstituting, do not shake the vial vigorously as this can cause aggregation. Gently swirl or roll the vial to dissolve the peptide. For subcutaneous or intraperitoneal injections, it is recommended to warm the solution to room or body temperature to aid solubility.
Incorrect Vehicle pH The solubility of peptides can be pH-dependent. While sterile saline is generally suitable, if precipitation occurs, consider using a sterile, buffered solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.
High Concentration If working with a high concentration of this compound, try reconstituting in a smaller volume of a suitable organic solvent like DMSO first, and then slowly dilute with sterile saline while gently mixing. Ensure the final DMSO concentration is low and compatible with your animal model.
Storage Issues After reconstitution, store the this compound solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.
Issue 2: Injection Site Reactions (e.g., swelling, redness)
  • Problem: The animal develops localized inflammation or irritation at the injection site following subcutaneous or intraperitoneal administration.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Injection Technique Ensure proper injection technique is used. For SC injections, lift the skin to form a "tent" and insert the needle at the base, parallel to the body. For IP injections, aim for the lower right quadrant of the abdomen to avoid internal organs. Use a new sterile needle for each animal.
Injection Volume Administering too large a volume for the animal's size can cause discomfort and inflammation. For mice, the maximum recommended volume for a single SC injection is typically 100-200 µL, and for IP is up to 1 mL, depending on the mouse's weight.
Contamination Ensure the this compound solution, vehicle, syringes, and needles are all sterile. Wipe the injection site with 70% ethanol (B145695) before administration.
Vehicle Irritation While uncommon with saline, if you are using a different vehicle, it may be causing irritation. Consider switching to sterile saline or PBS.
Issue 3: Inconsistent Experimental Results
  • Problem: High variability in experimental outcomes between animals receiving the same this compound treatment.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inaccurate Dosing Ensure accurate calculation of the dose based on the animal's most recent body weight. Use appropriately sized syringes for the volume being administered to ensure precision.
Peptide Instability Follow proper storage and handling procedures for the lyophilized powder and reconstituted solutions to prevent degradation of this compound. Avoid leaving the reconstituted peptide at room temperature for extended periods.
Incorrect Injection Placement (IP) Inconsistent IP injection technique can lead to administration into the subcutaneous space, muscle, or internal organs, resulting in variable absorption. Proper training and consistent technique are crucial.
Animal Stress Stress can influence metabolic parameters. Handle animals gently and consistently throughout the study.

Experimental Protocols

This compound Reconstitution Protocol
  • Bring the lyophilized this compound vial to room temperature before opening.

  • Using a sterile syringe and needle, add the required volume of sterile 0.9% sodium chloride (saline) to the vial to achieve the desired final concentration.

  • Gently swirl or roll the vial to dissolve the peptide. Do not shake.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If not for immediate use, aliquot the solution into sterile, low-protein-binding tubes and store at -20°C or -80°C.

Intraperitoneal (IP) Injection Protocol (Mouse)
  • Preparation:

    • Calculate the required volume of this compound solution based on the animal's body weight and the desired dose.

    • Draw the calculated volume into a sterile syringe (typically 1 mL) with an appropriate needle (25-27 gauge).

    • Warm the solution to room temperature.

  • Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and neck.

    • Tilt the mouse so its head is slightly lower than its abdomen.

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen.

    • Wipe the site with a 70% ethanol swab.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Subcutaneous (SC) Injection Protocol (Mouse)
  • Preparation:

    • Prepare the this compound solution as described for the IP injection, using a sterile syringe (0.5-1 mL) and a 25-27 gauge needle.

  • Restraint:

    • Grasp the loose skin over the scruff of the neck to form a "tent".

  • Injection:

    • Wipe the injection site with a 70% ethanol swab.

    • Insert the needle at the base of the tented skin, parallel to the animal's back.

    • Gently aspirate to ensure a blood vessel has not been entered.

    • Inject the solution, creating a small bleb under the skin.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any injection site reactions.

Alzet® Osmotic Pump Implantation Protocol (Mouse) - Subcutaneous
  • Pump Preparation:

    • Fill the osmotic pump with the sterile this compound solution according to the manufacturer's instructions.

    • Prime the filled pump in sterile saline at 37°C for the recommended duration (typically overnight).

  • Surgical Preparation:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Shave the hair from the mid-scapular region of the back.

    • Disinfect the surgical site with an appropriate antiseptic (e.g., povidone-iodine followed by 70% ethanol).

  • Implantation:

    • Make a small midline incision in the skin over the back.

    • Using a sterile hemostat, create a subcutaneous pocket by blunt dissection.

    • Insert the primed osmotic pump into the pocket, delivery portal first.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesics as recommended by your institution's veterinary staff.

    • Monitor the animal for recovery from surgery and any signs of discomfort or infection.

Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)
Dose 5 mg/kg5 mg/kg5 mg/kg
Bioavailability (%) 10095.00 ± 12.1578.47 ± 17.72
Cmax (µg/L) -4001.38 ± 576.121968.12 ± 447.16
Tmax (h) -0.250.50
AUC (h*µg/L) 8525.66 ± 1604.038099.23 ± 1035.686690.13 ± 1510.57
t1/2 (h) 1.88 ± 0.272.15 ± 0.232.37 ± 0.38
Data adapted from a pharmacokinetic study in Sprague Dawley rats.[5]

Table 2: Solubility of this compound

SolventSolubility (mg/mL)
Simulated Gastric Fluid (pH 1.2) 9.30
Simulated Intestinal Fluid (pH 7.4) 25.75
Data from in vitro solubility studies.[5]

Visualizations

PSTi8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 Inhibits This compound This compound This compound->GRP78 Binds and Inhibits PST Action PI3K PI3K GRP78->PI3K Activates AKT AKT PI3K->AKT Activates Glucose_Uptake Increased Glucose Uptake AKT->Glucose_Uptake Promotes

Caption: this compound Signaling Pathway

IP_Injection_Workflow start Start: Prepare this compound Solution weigh_animal Weigh Animal start->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose draw_dose Draw Dose into Sterile Syringe calculate_dose->draw_dose restrain_animal Restrain Animal (Head Tilted Down) draw_dose->restrain_animal disinfect_site Disinfect Lower Right Abdominal Quadrant restrain_animal->disinfect_site inject Insert Needle (30-45° angle) Aspirate and Inject disinfect_site->inject withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end_procedure End monitor->end_procedure

Caption: Intraperitoneal Injection Workflow

Osmotic_Pump_Workflow start Start: Prepare Sterile this compound Solution fill_pump Fill Osmotic Pump start->fill_pump prime_pump Prime Pump in Sterile Saline (37°C) fill_pump->prime_pump anesthetize Anesthetize Animal prime_pump->anesthetize prep_site Prepare Surgical Site (Mid-scapular) anesthetize->prep_site incise Make Small Skin Incision prep_site->incise create_pocket Create Subcutaneous Pocket incise->create_pocket implant_pump Implant Pump create_pocket->implant_pump close_incision Close Incision implant_pump->close_incision recover Post-operative Care and Monitoring close_incision->recover end_procedure End recover->end_procedure

Caption: Osmotic Pump Implantation Workflow

References

Technical Support Center: Overcoming Off-Target Effects of PSTi8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of PSTi8 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: this compound is a peptide inhibitor of Pancreastatin (B1591218) (PST).[1] Its primary on-target mechanism is to compete with PST for binding to the Glucose-Regulated Protein 78 (GRP78) receptor.[1][2] This action modulates key signaling pathways involved in glucose metabolism and insulin (B600854) sensitivity. The intended effect of this compound is to activate the IRS1/2-phosphatidylinositol-3-kinase-AKT (PI3K-AKT) signaling pathway and to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4][5] This leads to improved glucose uptake, reduced gluconeogenesis, and overall enhanced insulin sensitivity.[2][6]

Q2: What are off-target effects and why should I be concerned when using this compound?

A2: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended target (GRP78). These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target action of the inhibitor.[7] They can also cause cellular toxicity or other biological consequences that are not related to the inhibition of Pancreastatin signaling.[7] While specific off-target interactions for this compound are not extensively documented in publicly available literature, it is a critical aspect to consider for any small molecule or peptide inhibitor to ensure the validity and reproducibility of your research.

Q3: What are the initial signs that I might be observing an off-target effect of this compound in my experiment?

A3: Several signs may suggest that the observed effects of this compound are not due to its on-target activity. These include:

  • Inconsistent results across different cell lines: The expression levels of the on-target (GRP78) or potential off-target proteins can vary between cell lines, leading to different outcomes.[7]

  • A very steep dose-response curve: This can sometimes indicate that the compound is causing non-specific effects or aggregating at higher concentrations.

  • Cellular toxicity at concentrations close to the effective dose: If you observe significant cell death or stress at concentrations required to see the desired biological effect, it could be due to off-target interactions.[7]

  • The phenotype does not match the known function of the target: If the observed cellular response is not consistent with the known roles of GRP78 and Pancreastatin in insulin signaling and glucose metabolism, it warrants further investigation into potential off-target effects.

Q4: How can I proactively minimize the risk of off-target effects in my experiments with this compound?

A4: A well-designed experiment can significantly reduce the risk of off-target effects. Key strategies include:

  • Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.

  • Employ a negative control: If available, use a structurally similar but inactive analog of this compound. This will help to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal validation: Confirm your findings using a different method to inhibit the target protein's pathway, such as siRNA or CRISPR-Cas9 knockdown of GRP78.[7] If the phenotype is recapitulated, it provides stronger evidence for an on-target effect.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed with this compound Treatment

If you observe a cellular phenotype that is not consistent with the known on-target effects of this compound, it is crucial to systematically investigate the possibility of off-target interactions.

Troubleshooting Workflow

start Unexpected Phenotype Observed dose_response Step 1: Perform a Detailed Dose-Response Curve start->dose_response negative_control Step 2: Use a Structurally Similar Inactive Analog (if available) dose_response->negative_control orthogonal_approach Step 3: Orthogonal Validation (e.g., GRP78 siRNA/CRISPR) negative_control->orthogonal_approach cetsa Step 4: Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) orthogonal_approach->cetsa off_target_id Step 5: Identify Potential Off-Targets (e.g., Kinase Profiling, Proteomics) cetsa->off_target_id conclusion Conclusion: Distinguish On-Target vs. Off-Target Effect off_target_id->conclusion

Caption: Troubleshooting workflow for an unexpected phenotype.

Issue 2: High Cellular Toxicity Observed

If this compound treatment leads to significant cell death or stress, it is important to determine if this is an on-target or off-target effect.

Troubleshooting Steps:
  • Re-evaluate the Dose-Response: Determine the IC50 for the on-target effect and the CC50 (50% cytotoxic concentration). A large window between the IC50 and CC50 suggests the toxicity may be an off-target effect at higher concentrations.

  • GRP78 Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of GRP78. If the toxicity is still observed in the absence of the target, it is likely an off-target effect.[7]

  • Rescue Experiment: If the toxicity is thought to be an on-target effect, attempt to rescue the phenotype by overexpressing a downstream component of the affected pathway.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in In Vitro and In Vivo Experiments

Experimental SystemRecommended Concentration/DoseReference(s)
In Vitro (e.g., HepG2 cells)200 nM[5]
In Vivo (mice)1 mg/kg[5]
In Vivo (rats)1 mg/kg[8]

Table 2: Summary of Key Experimental Assays for Investigating this compound Effects

AssayPurposeKey Parameters Measured
Glucose Uptake Assay To measure the effect of this compound on glucose transport into cells.2-NBDG fluorescence or radiolabeled glucose uptake.
Western Blot To assess the activation state of signaling pathways.Phosphorylation levels of JNK, AKT, etc.
Cellular Thermal Shift Assay (CETSA) To confirm direct binding of this compound to GRP78 in a cellular context.Thermal stability of GRP78.
CRISPR-Cas9 Knockout To validate that the observed phenotype is dependent on the target protein.Comparison of this compound effect in wild-type vs. GRP78 knockout cells.
Kinase Profiling To identify potential off-target kinase interactions.Inhibition of a panel of kinases at a given this compound concentration.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for GRP78 Target Engagement

This protocol is to confirm that this compound directly binds to and stabilizes its target, GRP78, in intact cells.

Methodology:

  • Cell Treatment: Culture cells (e.g., HepG2) to 70-80% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and perform a Western blot analysis using an antibody specific for GRP78.

cluster_0 Cell Preparation cluster_1 Thermal Challenge cluster_2 Analysis cell_culture 1. Culture Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment harvest 3. Harvest Cells treatment->harvest heat 4. Heat to a Range of Temperatures harvest->heat lyse 5. Lyse Cells and Centrifuge heat->lyse western 6. Western Blot for Soluble GRP78 lyse->western

Caption: CETSA experimental workflow.

Protocol 2: CRISPR-Cas9 Mediated Knockout of GRP78 for Target Validation

This protocol describes how to use CRISPR-Cas9 to validate that the biological effects of this compound are GRP78-dependent.

Methodology:

  • Guide RNA Design and Cloning: Design and clone a guide RNA (gRNA) specific for the gene encoding GRP78 (HSPA5) into a suitable Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 construct into your cells of interest. Select for successfully transfected cells using an appropriate marker (e.g., antibiotic resistance or fluorescence).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of GRP78 at the genomic (sequencing) and protein (Western blot) levels.

  • Phenotypic Analysis: Treat the GRP78 knockout clones and wild-type control cells with this compound and perform the relevant phenotypic assay (e.g., glucose uptake). A loss of the this compound-induced phenotype in the knockout cells confirms on-target activity.

design 1. Design & Clone GRP78 gRNA transfect 2. Transfect into Cells with Cas9 design->transfect select 3. Select Transfected Cells transfect->select isolate 4. Isolate & Expand Single-Cell Clones select->isolate validate 5. Validate GRP78 Knockout isolate->validate phenotype 6. Compare this compound Effect in WT vs. KO Cells validate->phenotype

Caption: CRISPR-Cas9 target validation workflow.

Protocol 3: Western Blot for JNK Phosphorylation

This protocol is for assessing the effect of this compound on the JNK signaling pathway.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HepG2) and grow to 70-80% confluency. Pre-treat with this compound for 1-2 hours, then stimulate with a JNK activator (e.g., anisomycin (B549157) or free fatty acids like palmitate) for 30 minutes.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against phospho-JNK and total JNK overnight at 4°C. Follow with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an ECL substrate and quantify the band intensities. Normalize the phospho-JNK signal to the total JNK signal.

Signaling Pathways

cluster_0 This compound On-Target Signaling This compound This compound GRP78 GRP78 Receptor This compound->GRP78 Inhibits PST Pancreastatin (PST) PST->GRP78 PI3K PI3K GRP78->PI3K Activates JNK JNK GRP78->JNK Inhibits AKT AKT PI3K->AKT Glucose_Uptake Increased Glucose Uptake AKT->Glucose_Uptake Insulin_Resistance Decreased Insulin Resistance JNK->Insulin_Resistance

Caption: Simplified this compound on-target signaling pathway.

References

How to control for variability in PSTi8 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in PSTi8 experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide inhibitor of Pancreastatin (PST).[1][2] PST is known to negatively regulate insulin (B600854) sensitivity.[1] this compound works by competitively inhibiting PST, thereby improving insulin sensitivity and glucose homeostasis.[2] Its mechanism is primarily mediated through the activation of the IRS1/2-PI3K-AKT signaling pathway, which leads to increased glucose uptake and reduced glucose production in cells.[1][2] It has also been shown to modulate the MAPK/NOX3-JNK and AKT/GSK-3β signaling pathways.[3]

Q2: What are the common cell lines used for in vitro studies with this compound?

A2: Common cell lines used for in vitro experiments with this compound include HepG2 (human liver cancer cell line), 3T3-L1 (mouse adipocyte cell line), and L6-GLUT4myc (rat skeletal muscle cell line with a myc-tagged GLUT4 transporter).[2] These cell lines are relevant for studying insulin resistance and glucose metabolism.

Q3: What are the key sources of variability in this compound in vitro experiments?

A3: Key sources of variability in in vitro experiments with this compound can include:

  • This compound Peptide Quality and Handling: Improper storage and handling of the lyophilized peptide or reconstituted solutions can lead to degradation and loss of activity.[4][5][6][7]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum starvation times can significantly impact cellular responses to insulin and this compound.

  • Induction of Insulin Resistance: The method and duration of insulin resistance induction (e.g., using high insulin, high glucose, or palmitate) can be a major source of variability.[8][9]

  • Assay Performance: Inconsistencies in incubation times, reagent concentrations, and detection methods for assays like glucose uptake or Western blotting can lead to variable results.

Q4: How can I minimize variability in my in vivo studies with this compound?

A4: To minimize variability in in vivo studies:

  • Animal Model Selection: Choose a well-characterized and appropriate animal model for insulin resistance.[10][11][12] The genetic background, age, and sex of the animals should be consistent.

  • Diet and Environment: Strictly control the diet composition (e.g., percentage of fat in a high-fat diet) and housing conditions (temperature, light cycle).[13][14][15]

  • Drug Administration: Ensure consistent dosing, timing, and route of administration for this compound.

  • Metabolic Phenotyping: Standardize protocols for glucose tolerance tests (GTT) and insulin tolerance tests (ITT), including fasting times and blood sampling procedures.[16]

  • Sample Collection and Processing: Follow consistent procedures for tissue and blood collection and processing to maintain sample integrity.[17]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Inconsistent or No Effect of this compound on Glucose Uptake in HepG2 or L6-GLUT4myc Cells

Possible Cause Troubleshooting Step
Degraded this compound Peptide Ensure proper storage of lyophilized this compound at -20°C or colder. Reconstitute in sterile buffer and use fresh or properly stored aliquots to avoid freeze-thaw cycles.[4][7]
Suboptimal Cell Conditions Use cells within a consistent and low passage number range. Ensure cells are at an optimal confluency (typically 70-80%) before starting the experiment. Standardize the duration of serum starvation.
Ineffective Insulin Resistance Induction Optimize the concentration and duration of the inducing agent (e.g., high insulin or palmitate).[1] Confirm the establishment of insulin resistance by measuring a significant decrease in insulin-stimulated glucose uptake compared to control cells.
Issues with Glucose Uptake Assay Verify the concentration and incubation time of the fluorescent glucose analog (e.g., 2-NBDG).[18] Ensure that the incubation with glucose-free medium prior to adding the analog is sufficient to deplete intracellular glucose.[8] Include appropriate controls, such as a known insulin sensitizer (B1316253) like metformin.[8]

Issue 2: High Background or No Signal in Western Blot for Phosphorylated Proteins (p-Akt, p-IRS1)

Possible Cause Troubleshooting Step
Phosphatase Activity Always use lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[19][20] Keep samples on ice at all times during preparation.
Low Abundance of Phosphorylated Protein Stimulate cells with insulin for a short and optimized duration (e.g., 10-20 minutes) to see a robust phosphorylation signal.[1] It may be necessary to load a higher amount of total protein (30-100 µg) per lane.[19][20]
Antibody Issues Use a primary antibody specifically validated for the detection of the phosphorylated form of the target protein. Optimize the primary antibody dilution. Ensure the secondary antibody is appropriate for the primary antibody's host species.
Blocking and Washing Avoid using milk as a blocking agent for phosphoprotein detection, as it contains casein, a phosphoprotein. Use 5% BSA in TBST instead. Ensure thorough washing steps to reduce background.[21]
Large Protein Transfer Issues (for IRS-1) For large proteins like IRS-1 (~180 kDa), consider using a wet transfer system overnight at a low voltage to improve transfer efficiency.[22] Use a membrane with a larger pore size (e.g., 0.45 µm).[22]
In Vivo Experiments

Issue 3: High Variability in Blood Glucose Levels in High-Fat Diet (HFD)-Induced Insulin Resistant Mice

Possible Cause Troubleshooting Step
Inconsistent Diet Intake Ensure ad libitum access to the HFD and monitor food intake, especially during the initial weeks.[13] Replace the diet frequently (e.g., twice a week) to prevent spoilage.[13]
Variations in Animal Handling Handle mice consistently to minimize stress, which can affect blood glucose levels. Perform procedures like blood sampling at the same time of day.
Improper GTT/ITT Technique Standardize the fasting period before the tests (e.g., 6 hours for ITT, overnight for OGTT).[15][16] Administer glucose or insulin based on the exact body weight of each mouse.[16]
Animal Health Monitor the overall health of the animals. Any underlying health issues can contribute to metabolic variability.[15]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats

Parameter5 mg/kg i.v.5 mg/kg i.p.5 mg/kg s.c.
Cmax (ng/mL) 2004.17 ± 459.18706.67 ± 107.24425.00 ± 111.13
AUC0-t (ng*h/mL) 761.67 ± 159.20723.61 ± 92.40596.39 ± 133.27
t1/2 (h) 0.29 ± 0.20--
Bioavailability (%) -95.00 ± 12.1578.47 ± 17.72
Data are represented as mean ± SD (n=6).[18]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in HepG2 Cells
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Induction of Insulin Resistance: To induce insulin resistance, treat the cells with 0.2 mM palmitic acid for 24 hours.[9]

  • This compound Treatment: Following insulin resistance induction, treat the cells with the desired concentration of this compound (e.g., 200 nM) for a specified duration.

  • Serum and Glucose Starvation: Wash the cells with PBS and incubate in glucose-free DMEM for 3-4 hours.[8]

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes.

  • Glucose Uptake Measurement: Add a fluorescent glucose analog, such as 40 µM 2-NBDG, and incubate for 1 hour at 37°C.[18]

  • Fluorescence Reading: Wash the cells three times with cold PBS and measure the fluorescence intensity using a microplate reader.[18]

Protocol 2: Western Blot for p-Akt in this compound-Treated Cells
  • Cell Lysis: After this compound and insulin treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a fresh cocktail of protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 30-50 µg of total protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (e.g., at Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total Akt.

Protocol 3: Induction of Insulin Resistance in Mice with a High-Fat Diet
  • Animal Acclimatization: Acclimatize 6-week-old male C57BL/6J mice for one week with free access to standard chow and water.[17]

  • Diet Induction: Randomize the mice into two groups: a control group receiving a standard diet (e.g., 10% kcal from fat) and an experimental group receiving a high-fat diet (HFD, e.g., 60% kcal from fat).[13]

  • Diet Maintenance: Provide the respective diets ad libitum for 8-16 weeks.[15] Replace the food twice weekly to ensure freshness.[13]

  • Monitoring: Monitor body weight and food intake weekly.

  • Confirmation of Insulin Resistance: After the diet period, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to confirm the development of insulin resistance in the HFD group.[16]

Visualizations

PSTi8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds PST Pancreastatin (PST) GRP78 GRP78 PST->GRP78 Binds & Inhibits This compound This compound This compound->PST Inhibits This compound->GRP78 Competes with PST, Restores Activity IRS IRS1/2 IR->IRS Phosphorylates JNK JNK GRP78->JNK Suppresses PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates pAKT p-Akt GLUT4_vesicle GLUT4 Vesicle pAKT->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake pJNK p-JNK (Stress) JNK->pJNK Activation pJNK->IRS Inhibits (Insulin Resistance)

Caption: this compound Signaling Pathway in Insulin Sensitivity.

Experimental_Workflow cluster_invitro In Vitro: Glucose Uptake Assay cluster_invivo In Vivo: High-Fat Diet Model start_vitro Seed HepG2/L6 Cells induce_ir Induce Insulin Resistance (e.g., Palmitate) start_vitro->induce_ir treat_psti8_vitro Treat with this compound induce_ir->treat_psti8_vitro starve Serum/Glucose Starvation treat_psti8_vitro->starve stimulate_insulin Stimulate with Insulin starve->stimulate_insulin add_2nbdg Add 2-NBDG stimulate_insulin->add_2nbdg measure_fluorescence Measure Fluorescence add_2nbdg->measure_fluorescence analyze_vitro Analyze Glucose Uptake measure_fluorescence->analyze_vitro start_vivo Acclimatize Mice induce_hfd High-Fat Diet Feeding (8-16 weeks) start_vivo->induce_hfd treat_psti8_vivo Administer this compound induce_hfd->treat_psti8_vivo perform_itt Perform Insulin Tolerance Test (ITT) treat_psti8_vivo->perform_itt perform_ogtt Perform Oral Glucose Tolerance Test (OGTT) treat_psti8_vivo->perform_ogtt collect_tissues Collect Tissues/Blood perform_itt->collect_tissues perform_ogtt->collect_tissues analyze_vivo Analyze Metabolic Parameters & Biomarkers collect_tissues->analyze_vivo

Caption: General Experimental Workflows for this compound Studies.

References

Technical Support Center: Validating the Specificity of PSTi8's Interaction with GRP78

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the interaction between the Pancreastatin inhibitor, PSTi8, and the 78-kDa glucose-regulated protein, GRP78. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to validate the specificity of this interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between this compound and GRP78?

A1: this compound acts as a competitive inhibitor of Pancreastatin (PST) for binding to the GRP78 receptor.[1] Both this compound and PST have been shown to dock to the same active site on human GRP78.[1] this compound competes with PST to bind to GRP78 and has been shown to enhance its ATPase activity, which is inhibited by PST.[1]

Q2: Why is it crucial to validate the specificity of the this compound-GRP78 interaction?

A2: Validating the specificity of the this compound-GRP78 interaction is essential to ensure that the observed biological effects of this compound are indeed mediated through its interaction with GRP78 and not due to off-target effects. This is a critical step in drug development to understand the mechanism of action and predict potential side effects.

Q3: What are the key recommended techniques to validate the specificity of the this compound-GRP78 interaction?

A3: Several biophysical and biochemical assays are recommended. These include:

  • Co-Immunoprecipitation (Co-IP): To demonstrate the interaction between this compound and GRP78 within a cellular context.

  • Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of the interaction in real-time.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular environment.

  • Competitive Binding Assays: To demonstrate that this compound competes with the natural ligand (PST) for the same binding site on GRP78.

  • ATPase Activity Assays: To measure the functional consequence of this compound binding on the enzymatic activity of GRP78.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound-GRP78 interaction.

Table 1: Competitive Binding Data

CompetitorLabeled LigandConcentration of Competitor for >50% InhibitionCell Line
PSTSulphorhodamine-labeled this compound (150 nM)100 nMHepG2
This compoundSulphorhodamine-labeled PST (25 nM)300 nMHepG2

Data extracted from competitive binding experiments.[1]

Table 2: GRP78 ATPase Activity Modulation

CompoundConcentrationEffect on GRP78 ATPase ActivityCondition
PST~5.2 µMIC50 for inhibitionIn vitro
This compound5 µM~50% enhancementIn the presence of 1 µM PST

Illustrative data based on published findings. The IC50 for PST is an approximate value.[2] The effect of this compound is a semi-quantitative observation.[1]

Table 3: Illustrative Binding Affinity Data (from SPR)

AnalyteLigandKD (M)ka (1/Ms)kd (1/s)
This compoundGRP78Illustrative: 1 x 10-7Illustrative: 5 x 104Illustrative: 5 x 10-3
PSTGRP78Illustrative: 5 x 10-7Illustrative: 1 x 104Illustrative: 5 x 10-3

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from SPR experiments and do not represent actual published data for this compound.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_validation Validation of this compound-GRP78 Specificity start Hypothesis: This compound specifically binds to GRP78 co_ip Co-Immunoprecipitation (Cellular Interaction) start->co_ip spr Surface Plasmon Resonance (Binding Affinity & Kinetics) start->spr cetsa Cellular Thermal Shift Assay (Target Engagement) start->cetsa compe_assay Competitive Binding Assay (Binding Site) start->compe_assay atpase_assay ATPase Activity Assay (Functional Effect) start->atpase_assay conclusion Conclusion: Specificity of this compound-GRP78 interaction is validated co_ip->conclusion spr->conclusion cetsa->conclusion compe_assay->conclusion atpase_assay->conclusion

Caption: Experimental workflow for validating this compound-GRP78 interaction specificity.

signaling_pathway cluster_pathway This compound and PST Signaling at GRP78 This compound This compound PST Pancreastatin (PST) This compound->PST Competes with GRP78 GRP78 This compound->GRP78 Binds to active site ATPase_Activity ATPase Activity This compound->ATPase_Activity Enhances PST->GRP78 Binds to active site PST->ATPase_Activity Inhibits GRP78->ATPase_Activity Downstream Downstream Signaling (e.g., Insulin Pathway Modulation) ATPase_Activity->Downstream

Caption: Competitive interaction of this compound and PST with GRP78 and their effects.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP)

Q: I am not able to detect an interaction between this compound and GRP78 in my Co-IP experiment. What could be the reason?

A:

  • Antibody Issues: Ensure your anti-GRP78 antibody is validated for Co-IP applications. The antibody's epitope might be masked by the interaction with this compound.

  • Lysis Buffer Conditions: The lysis buffer might be too stringent, disrupting the interaction. Try using a milder lysis buffer with lower detergent concentrations.

  • Transient Interaction: The interaction between a small molecule like this compound and a protein might be transient or have a fast off-rate, making it difficult to capture. Consider using a cross-linking agent to stabilize the interaction before lysis.

  • Low Expression Levels: The expression level of GRP78 in your cell line might be too low. You can verify the expression by western blot of the input lysate.

Q: I am observing high background in my Co-IP, with many non-specific proteins being pulled down. How can I reduce this?

A:

  • Pre-clearing Lysate: Pre-clear your cell lysate by incubating it with beads before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.

  • Washing Steps: Increase the number and stringency of your wash steps after immunoprecipitation. You can add a low concentration of detergent to the wash buffer.

  • Antibody Concentration: Titrate your antibody concentration to find the optimal amount that pulls down your target without excessive background.

  • Bead Blocking: Block the beads with a non-relevant protein like BSA before adding them to the lysate.

Surface Plasmon Resonance (SPR)

Q: I am observing non-specific binding of this compound to the sensor chip in my SPR experiment. How can I minimize this?

A:

  • Buffer Additives: Add a non-ionic surfactant (e.g., P20) to your running buffer to reduce non-specific hydrophobic interactions.

  • Reference Cell: Use a reference flow cell with an immobilized irrelevant protein to subtract non-specific binding signals.

  • Immobilization Chemistry: Try different immobilization chemistries for GRP78 to present the protein in a way that minimizes non-specific interactions with the surface.

Q: The binding response for this compound is very low. What can I do to improve the signal?

A:

  • Immobilization Level: Increase the amount of GRP78 immobilized on the sensor chip.

  • Analyte Concentration: Use a higher concentration range for this compound.

  • Buffer Conditions: Optimize the pH and salt concentration of the running buffer to ensure both GRP78 and this compound are stable and the interaction is favored.

Cellular Thermal Shift Assay (CETSA)

Q: I do not observe a thermal shift for GRP78 upon treatment with this compound. What could be the issue?

A:

  • Compound Permeability: Ensure that this compound is cell-permeable and can reach its target in intact cells.

  • Concentration and Incubation Time: The concentration of this compound or the incubation time might be insufficient to achieve significant target engagement. Perform a dose-response and time-course experiment.

  • Heating Conditions: The chosen temperature for the heat challenge might not be optimal for observing a shift for GRP78. You may need to perform a temperature gradient to determine the optimal melting temperature of GRP78 in your cell system.

  • Detection Method: The sensitivity of your detection method (e.g., Western blot) might be too low. Ensure you are using a high-quality antibody and an optimized detection protocol.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol

Objective: To confirm the interaction of this compound with GRP78 in a cellular lysate.

Materials:

  • Cell line expressing GRP78 (e.g., HepG2)

  • This compound

  • Anti-GRP78 antibody (IP-grade)

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound at the desired concentration for the appropriate time. Include an untreated control.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and collect the supernatant.

  • Immunoprecipitation: Add the anti-GRP78 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against a tag on this compound (if applicable) or by mass spectrometry to identify interacting partners.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the binding affinity and kinetics of the this compound-GRP78 interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified GRP78

  • This compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation and GRP78 Immobilization: Activate the sensor chip surface using EDC/NHS. Immobilize GRP78 to the desired level on the active flow cell. Deactivate the remaining active groups. Use a reference flow cell with no immobilized protein or an irrelevant protein.

  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the GRP78 and reference flow cells. Monitor the association and dissociation phases in real-time.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To confirm the engagement of this compound with GRP78 in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • PBS with protease inhibitors

  • Equipment for heating (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the precipitated proteins from the soluble fraction.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble GRP78 at each temperature by Western blotting. A positive interaction is indicated by a shift in the melting curve of GRP78 to a higher temperature in the this compound-treated samples compared to the control.

References

Best practices for long-term storage of PSTi8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the long-term storage of the pancreastatin (B1591218) inhibitor, PSTi8. Adherence to these guidelines is crucial for maintaining the peptide's stability and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be kept at -20°C or, preferably, -80°C.[1][2][3][4][5][6][7][8] Storing the peptide at these low temperatures significantly slows down degradation processes.[3][4] Under these conditions, the peptide can remain stable for several years.[1][7]

Q2: Can I store lyophilized this compound at room temperature or in a refrigerator?

A2: Lyophilized peptides are stable at room temperature for short periods, such as during shipping.[2][9] For short-term storage of a few weeks to months, refrigeration at 4°C is acceptable.[2][3][5][9] However, for any duration longer than a few months, freezing at -20°C or -80°C is strongly recommended to ensure stability.[3][5]

Q3: How should I handle the this compound vial upon removal from cold storage?

A3: Before opening the vial, it is critical to allow it to warm to room temperature in a desiccator.[2][7][8][9] This prevents condensation from forming inside the vial, as moisture can significantly reduce the long-term stability of the lyophilized peptide.[2][5][7]

Q4: What is the recommended procedure for reconstituting this compound?

A4: For reconstitution, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. For many biological assays, sterile, distilled water or a buffer at a slightly acidic pH (5-6) is recommended to enhance stability.[1][5] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by slow dilution with an aqueous buffer.[8][10] Always test the solubility of a small amount of the peptide first.[2][10]

Q5: How should I store this compound after reconstitution?

A5: Storing peptides in solution is not recommended for long periods as they are much less stable than in their lyophilized form.[1][9] If storage in solution is necessary, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3][4] These aliquots should be stored at -20°C or -80°C.[1][3][4] For short-term use (a few days), the reconstituted solution can be stored at 4°C.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or no biological activity of this compound in experiments. Peptide degradation due to improper storage (e.g., prolonged storage at room temperature, exposure to moisture, repeated freeze-thaw cycles).Review storage and handling procedures. Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture. When reconstituted, use single-use aliquots to minimize freeze-thaw cycles.[1][3][4]
Incorrect reconstitution solvent or pH.Ensure the solvent is appropriate for your experiment and the peptide's properties. For aqueous solutions, a pH of 5-6 is often optimal for stability.[1][5]
Difficulty dissolving lyophilized this compound. The peptide may have hydrophobic properties.First, try dissolving a small amount in sterile water. If unsuccessful, try a small amount of a suitable organic solvent (e.g., DMSO, DMF) and then slowly add your aqueous buffer while stirring.[8][10] Sonication may also aid in dissolution.[9]
Precipitation of this compound upon dilution in aqueous buffer. The solubility limit of the peptide in the aqueous buffer has been exceeded.Add the peptide solution (dissolved in an organic solvent) very slowly to the stirring aqueous buffer.[10] If turbidity persists, the final concentration may be too high.
Inconsistent experimental results between different batches of this compound. Variation in peptide purity or content.Always use peptides from a reputable source with a certificate of analysis (COA) detailing purity. Perform a quality control check, such as HPLC or mass spectrometry, on a small sample of a new batch before use.
Degradation of one batch due to improper handling.Strictly adhere to the recommended storage and handling protocols for all batches to ensure consistency.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Lyophilized -20°C to -80°CSeveral yearsStore in a tightly sealed, desiccated container away from light.[1][2][4] Allow the vial to reach room temperature in a desiccator before opening.[2][7][8][9]
Reconstituted -20°C to -80°CWeeks to months (in aliquots)Prepare single-use aliquots to avoid freeze-thaw cycles.[1][3][4] Use sterile buffers at pH 5-6 for enhanced stability.[1][5]
Reconstituted 4°CA few daysOnly for short-term use.[4] Prone to bacterial degradation if not prepared under sterile conditions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Experiments
  • Equilibration: Remove the vial of lyophilized this compound from -20°C or -80°C storage. Place it in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes.[2][7][8][9]

  • Solvent Preparation: Prepare a sterile reconstitution solvent. For cell-based assays, sterile, nuclease-free water or a sterile buffer (e.g., PBS at pH 5-6) is recommended.

  • Dissolution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Under sterile conditions, add the appropriate volume of the prepared solvent to the vial to achieve the desired stock concentration.

  • Mixing: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking. If solubility is an issue, brief sonication can be applied.[9]

  • Aliquoting: Once fully dissolved, immediately prepare single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Storage of Aliquots: Store the aliquots at -20°C or -80°C until use.

Protocol 2: Assessment of this compound Stability After Long-Term Storage
  • Sample Preparation: Reconstitute a previously unopened, long-term stored vial of lyophilized this compound and a freshly received vial of the same batch (control) following Protocol 1.

  • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) to assess the purity and integrity of the peptide.[11]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.

    • Detection: UV detector at 214 nm.

  • Data Analysis:

    • Compare the chromatograms of the stored and control samples.

    • Look for the appearance of new peaks or a decrease in the area of the main peak in the stored sample, which would indicate degradation.

    • Quantify the purity of each sample by integrating the peak areas.

  • Functional Assay (Optional): Perform a relevant biological assay (e.g., a cell-based insulin (B600854) signaling assay) to compare the activity of the stored and control this compound.

Mandatory Visualization

PSTi8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pst_pathway PST-Mediated Insulin Resistance cluster_psti8_pathway This compound-Mediated Insulin Sensitization PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 binds & activates This compound This compound This compound->GRP78 binds & inhibits PST action PKC PKC GRP78->PKC MAPK_JNK MAPK/JNK Pathway GRP78->MAPK_JNK PI3K PI3K GRP78->PI3K rescues inhibition IRS1_inhibition IRS-1 Inhibition PKC->IRS1_inhibition inhibits MAPK_JNK->IRS1_inhibition inhibits AKT_inhibition AKT Inhibition IRS1_inhibition->AKT_inhibition GLUT4_inhibition GLUT4 Translocation Inhibition AKT_inhibition->GLUT4_inhibition Insulin_Resistance Insulin Resistance GLUT4_inhibition->Insulin_Resistance AKT AKT PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Stored Lyophilized this compound equilibrate Equilibrate to Room Temperature in Desiccator start->equilibrate reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute split Split Sample reconstitute->split hplc HPLC Analysis (Purity Assessment) split->hplc Analytical functional_assay Functional Assay (e.g., Cell-Based) split->functional_assay Functional data_analysis_hplc Analyze Chromatogram: - Purity (%) - Degradation Products hplc->data_analysis_hplc data_analysis_assay Analyze Biological Activity: - EC50 - Max Response functional_assay->data_analysis_assay compare Compare with Control (Freshly Reconstituted this compound) data_analysis_hplc->compare data_analysis_assay->compare end End: Assess Stability compare->end

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Interpreting Unexpected Results in PSTi8 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSTi8 studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with the pancreastatin (B1591218) (PST) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of pancreastatin (PST). It acts by binding to the Glucose-Regulated Protein 78 (GRP78), a receptor that PST also binds to.[1][2][3] By occupying this binding site, this compound prevents PST from exerting its inhibitory effects on insulin (B600854) signaling. This leads to the activation of the IRS1/2-PI3K-AKT signaling pathway, which promotes glucose uptake and improves insulin sensitivity.[1][2]

Q2: In which cell lines and animal models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in various in vitro and in vivo models. In vitro, it has been shown to rescue PST-induced insulin resistance in HepG2 (human liver cancer) and 3T3-L1 (mouse adipocyte) cells, and to promote GLUT4 translocation in L6-GLUT4myc cells.[1] In vivo, its anti-diabetic effects have been observed in db/db mice, high-fat diet (HFD) induced diabetic mice, and streptozotocin (B1681764) (STZ)-induced insulin-resistant mice.[1][4] It has also been studied in models of polycystic ovary syndrome (PCOS) in rats.[5]

Q3: What are the typical effective concentrations and dosages of this compound?

A3: The effective concentration of this compound can vary depending on the experimental model. In vitro, concentrations around 150-800 nM have been used.[2] For in vivo studies in mice, acute intraperitoneal (i.p.) doses of 5 mg/kg and chronic doses of 2 mg/kg have been reported.[4]

Troubleshooting Guides

Issue 1: No significant effect of this compound on glucose uptake or insulin signaling is observed.

Potential Cause 1: Low Endogenous Pancreastatin (PST) Levels

  • Explanation: this compound is an inhibitor of PST. If the experimental system (cell culture or animal model) has very low endogenous levels of PST, the inhibitory effect of this compound will be minimal as there is no significant PST-induced insulin resistance to reverse.

  • Troubleshooting Steps:

    • Measure PST levels: Quantify the concentration of PST in your cell culture medium or animal plasma using an ELISA kit.

    • Induce insulin resistance with exogenous PST: If endogenous PST levels are low, treat your cells or animals with exogenous PST to induce a state of insulin resistance. Then, co-treat with this compound to determine if it can rescue this phenotype.

    • Use a different model: Consider using a model known to have elevated PST levels, such as high-fat diet-fed mice.[4]

Potential Cause 2: Insufficient GRP78 Receptor Expression

  • Explanation: this compound's primary target is the GRP78 receptor.[1][2] If the cells or tissues being studied do not express sufficient levels of GRP78, this compound will not be able to exert its effects.

  • Troubleshooting Steps:

    • Verify GRP78 expression: Perform qPCR or western blotting to confirm the expression of GRP78 in your experimental model.

    • Consider alternative cell lines: If GRP78 expression is low, consider using a cell line known to have higher expression, such as HepG2 cells.

Potential Cause 3: Suboptimal Experimental Conditions

  • Explanation: Incorrect dosage, incubation time, or issues with the this compound peptide itself can lead to a lack of effect.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the optimal concentration of this compound for your specific model and endpoint.

    • Optimize incubation time: Conduct a time-course experiment to identify the ideal duration of this compound treatment.

    • Check peptide quality: Ensure the this compound peptide is of high purity and has been stored correctly to prevent degradation.

Issue 2: this compound treatment leads to unexpected cell stress or toxicity.

Potential Cause 1: Off-Target Effects at High Concentrations

  • Explanation: While specific off-target effects of this compound are not widely documented, high concentrations of any peptide can potentially lead to non-specific interactions and cellular stress.

  • Troubleshooting Steps:

    • Lower the concentration: Use the lowest effective concentration of this compound as determined by your dose-response studies.

    • Assess cell viability: Perform a cell viability assay (e.g., MTT or LDH assay) to determine if the observed stress is due to cytotoxicity.

    • Include appropriate controls: Use a scrambled peptide control with a similar amino acid composition to ensure the observed effects are specific to this compound.

Potential Cause 2: Modulation of GRP78's other functions

  • Explanation: GRP78 is a chaperone protein involved in the unfolded protein response (UPR) and ER stress.[6][7] While this compound is known to compete with PST for binding, it might also modulate other GRP78 functions, which could lead to unexpected cellular responses, particularly in models with underlying ER stress.

  • Troubleshooting Steps:

    • Monitor UPR markers: Measure the expression of UPR markers such as CHOP, XBP1s, and ATF4 by qPCR or western blotting to see if this compound treatment is inducing ER stress.

    • Use GRP78 inhibitors/activators: Compare the effects of this compound with known GRP78 inhibitors or activators to dissect the specific role of GRP78 modulation in your observations.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineTreatment ConditionsObserved EffectReference
HepG2PST-induced insulin resistanceRescued glucose uptake[1]
3T3-L1PST-induced insulin resistanceRescued glucose uptake[1]
L6-GLUT4myc-Increased GLUT4 translocation[1]
HepG2100 nM PST + 800 nM this compoundReversed PST-inhibited GRP78 expression[2]

Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models

Animal ModelThis compound DosageKey FindingsReference
db/db mice5 mg/kg (acute, i.p.)Improved glucose tolerance[4]
High-fat diet mice2 mg/kg (chronic, i.p.)Improved insulin sensitivity[4]
HFrD mice5 mg/kg (acute, i.p.)Reduced hepatic glucose production[4]
PCOS rats10 mg/kg (21 days)Improved insulin resistance and reduced body weight[5]

Experimental Protocols

Key Experiment: Glucose Uptake Assay in HepG2 Cells
  • Cell Culture: Plate HepG2 cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 3-4 hours.

  • Induction of Insulin Resistance (Optional): Treat cells with pancreastatin (PST) to induce insulin resistance.

  • This compound Treatment: Add this compound at the desired concentration and incubate for the optimized duration.

  • Glucose Uptake Measurement:

    • Wash the cells with glucose-free medium.

    • Add a fluorescent glucose analog (e.g., 2-NBDG) in glucose-free medium and incubate for 15-30 minutes.

    • Wash the cells with cold PBS to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~465/540 nm).

Key Experiment: Western Blot for p-Akt/Total Akt
  • Cell Lysis: After treatment with this compound and/or insulin, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-protein levels.

Visualizations

PSTi8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS IRS1/2 Insulin_Receptor->IRS GRP78 GRP78 GRP78->IRS Inhibits (via PST) Insulin Insulin Insulin->Insulin_Receptor PST Pancreastatin (PST) PST->GRP78 Binds & Inhibits This compound This compound This compound->GRP78 Competitively Binds PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation GLUT4 GLUT4 Vesicle pAKT->GLUT4 Promotes Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Troubleshooting_Workflow Start Unexpected Result: No effect of this compound Check_PST Are endogenous PST levels sufficient? Start->Check_PST Check_GRP78 Is GRP78 expressed? Check_PST->Check_GRP78 Yes Measure_PST Measure PST levels (ELISA) Check_PST->Measure_PST No Check_Conditions Are experimental conditions optimal? Check_GRP78->Check_Conditions Yes Measure_GRP78 Check GRP78 expression (qPCR/Western) Check_GRP78->Measure_GRP78 No Dose_Response Perform dose-response and time-course Check_Conditions->Dose_Response No Resolved Problem Resolved Check_Conditions->Resolved Yes Add_PST Add exogenous PST Measure_PST->Add_PST Add_PST->Resolved Unresolved Consider alternative mechanisms Measure_GRP78->Unresolved Check_Peptide Verify peptide quality Dose_Response->Check_Peptide Check_Peptide->Resolved Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Plate_Cells Plate HepG2 cells Starve_Cells Serum Starve Plate_Cells->Starve_Cells Treat_PST Treat with PST (optional) Starve_Cells->Treat_PST Treat_this compound Treat with this compound Treat_PST->Treat_this compound Add_2NBDG Add 2-NBDG Treat_this compound->Add_2NBDG Measure_Fluorescence Measure Fluorescence Add_2NBDG->Measure_Fluorescence Data_Analysis Analyze Data Measure_Fluorescence->Data_Analysis

References

Validation & Comparative

PSTi8 in Preclinical Studies: A Comparative Guide to Pancreastatin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pancreastatin (B1591218) inhibitor PSTi8 with other emerging therapeutic strategies targeting the pancreastatin (PST) signaling pathway in preclinical settings. Pancreastatin, a peptide derived from chromogranin A, is implicated in the negative regulation of insulin (B600854) sensitivity, making it a key target in metabolic diseases like type 2 diabetes.[1][2] this compound is a novel peptide inhibitor of pancreastatin that has demonstrated significant promise in preclinical models by improving insulin sensitivity and glucose homeostasis.[1][3]

Executive Summary

Mechanism of Action: this compound and the Pancreastatin Pathway

Pancreastatin exerts its effects by binding to the cell surface receptor GRP78.[1][4][5] This interaction triggers downstream signaling cascades that ultimately impair insulin signaling. This compound acts as a competitive inhibitor, binding to GRP78 and preventing pancreastatin from activating its receptor.[1][4][5] This inhibition restores insulin sensitivity and improves glucose metabolism. The proposed mechanism of action involves the activation of the IRS1/2-PI3K-AKT signaling pathway.[1][4]

PST_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PST Pancreastatin (PST) GRP78 GRP78 Receptor PST->GRP78 Binds to This compound This compound This compound->GRP78 Competitively Binds & Inhibits PST Binding Downstream Downstream Signaling (e.g., impaired insulin signaling) GRP78->Downstream Activates Insulin_Signaling Restored Insulin Signaling (IRS1/2-PI3K-AKT) GRP78->Insulin_Signaling Leads to

Caption: Simplified signaling pathway of Pancreastatin (PST) and the inhibitory action of this compound on the GRP78 receptor.

Comparative Preclinical Data: this compound vs. Other GRP78-Targeting Agents

The following tables summarize the available preclinical data for this compound and provide a basis for comparison with other agents that target the GRP78 receptor. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.

Table 1: In Vitro Efficacy of GRP78-Targeting Agents
AgentCell LinesKey AssaysResultsReference
This compound HepG2, 3T3L1, L6-GLUT4mycGlucose uptake, GLUT4 translocation, IRS1/2-PI3K-AKT pathway activationRescued PST-induced insulin resistance; increased glucose uptake; promoted GLUT4 translocation to the cell surface.[1][3]
Anti-GRP78 Monoclonal Antibody (MAb159) HUVECsEndothelial inflammation and oxidative stress assaysAttenuated high glucose-induced endothelial injury, inflammation, and oxidative stress.
Table 2: In Vivo Efficacy of this compound in Rodent Models of Diabetes
ModelTreatment RegimenKey OutcomesComparisonReference
db/db mice2 mg/kg/day (i.p.) for 7 daysImproved glucose tolerance, increased insulin sensitivity.Comparable to metformin (B114582) (300 mg/kg/day, p.o.).[1]
High-fat diet-induced IR mice2 mg/kg/day (i.p.) for 7 daysEnhanced glucose clearance, increased glycogenesis, enhanced glycolysis, reduced gluconeogenesis.Comparable to metformin (300 mg/kg/day, p.o.).[1]
Fructose-fed STZ-induced IR mice2 mg/kg/day (i.p.) for 7 daysImproved glucose homeostasis.Comparable to metformin (300 mg/kg/day, p.o.).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Insulin Resistance Model
  • Cell Culture: HepG2 and 3T3L1 cells are cultured under standard conditions.

  • Induction of Insulin Resistance: Cells are treated with pancreastatin to induce a state of insulin resistance.

  • This compound Treatment: this compound is added to the culture medium at various concentrations to assess its ability to rescue insulin sensitivity.

  • Glucose Uptake Assay: The uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) is measured to quantify cellular glucose transport.

  • Western Blot Analysis: Protein expression levels of key components of the insulin signaling pathway (e.g., phosphorylated AKT, IRS1) are determined to elucidate the mechanism of action.

In_Vitro_Workflow start Culture HepG2 or 3T3L1 cells induce_ir Induce Insulin Resistance (with Pancreastatin) start->induce_ir treat_this compound Treat with this compound induce_ir->treat_this compound assays Perform Assays treat_this compound->assays glucose_uptake Glucose Uptake Assay assays->glucose_uptake western_blot Western Blot (p-AKT, IRS1, etc.) assays->western_blot end Analyze Data glucose_uptake->end western_blot->end

Caption: General workflow for in vitro evaluation of this compound in insulin resistance models.
In Vivo Diabetes Models

  • Animal Models: Commonly used models include db/db mice (a genetic model of type 2 diabetes) and diet-induced obesity/insulin resistance models in mice.[1]

  • Treatment Administration: this compound is typically administered via intraperitoneal (i.p.) injection.[1]

  • Glucose Tolerance Test (GTT): After a period of fasting, a glucose bolus is administered to the animals. Blood glucose levels are measured at various time points to assess glucose clearance.

  • Insulin Tolerance Test (ITT): Exogenous insulin is administered, and blood glucose levels are monitored to evaluate insulin sensitivity.

  • Biochemical Analysis: At the end of the study, blood and tissue samples are collected for the analysis of various metabolic parameters and protein expression.

Logical Framework for Comparison

The evaluation of this compound in comparison to other potential therapeutics targeting the pancreastatin/GRP78 axis follows a logical progression from in vitro characterization to in vivo efficacy studies.

Logical_Framework target_id Target Identification (Pancreastatin/GRP78) invitro In Vitro Proof-of-Concept target_id->invitro Develop Assays invivo In Vivo Efficacy in Disease Models invitro->invivo Validate Mechanism pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd Establish Dose-Response tox Toxicology & Safety pk_pd->tox Determine Safety Profile clinical Clinical Development tox->clinical Initiate Human Trials

Caption: A logical framework for the preclinical development and evaluation of pancreastatin inhibitors like this compound.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes in a range of preclinical models. Its mechanism of action, centered on the inhibition of the pancreastatin-GRP78 interaction, is well-supported by experimental data. While direct comparative efficacy data against other specific pancreastatin inhibitors is currently lacking, the performance of this compound in validated animal models is comparable to that of the established anti-diabetic drug, metformin. The broader class of GRP78 modulators, including monoclonal antibodies, represents an active area of research. Future head-to-head studies will be crucial to definitively position this compound within the landscape of emerging therapies for metabolic diseases.

References

Cross-Species Mechanistic Insights into PSTi8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of PSTi8, a novel pancreastatin (B1591218) inhibitor, across various preclinical models. The information is intended to support researchers and professionals in the field of metabolic disease drug development by offering a detailed overview of this compound's molecular pathways and its performance relative to the widely used insulin-sensitizing agent, metformin (B114582).

Introduction to this compound

This compound is a synthetic peptide designed as an inhibitor of pancreastatin (PST), an endogenous peptide derived from chromogranin A.[1][2] Elevated levels of PST are associated with insulin (B600854) resistance and are implicated in the pathophysiology of type 2 diabetes and obesity.[2][3][4] this compound has been developed to counteract the diabetogenic effects of PST and has shown promise in preclinical studies as a potential therapeutic agent for metabolic disorders.[3][4][5] This guide synthesizes the current understanding of this compound's mechanism of action in various species and compares it with existing therapeutic alternatives.

Comparative Efficacy of this compound and Metformin

This compound has been evaluated in several rodent models of insulin resistance and type 2 diabetes, with its performance often compared to metformin, a first-line therapy for type 2 diabetes. The following table summarizes the comparative effects of this compound and metformin on key metabolic parameters.

ParameterThis compoundMetforminSpecies/ModelReference
Glucose Homeostasis
Glucose ToleranceImproved, comparable to metforminImproveddb/db mice, HFD-fed mice, HFrD-fed STZ mice[3][4]
Insulin SensitivityIncreasedIncreaseddb/db mice, HFD-fed mice, HFrD-fed STZ mice[3][4]
GlycogenesisEnhancedEnhancedDiabetic mice[3][4]
GlycolysisEnhancedEnhancedDiabetic mice[3][4]
GluconeogenesisReducedReducedDiabetic mice[3][4]
Lipid Metabolism
Lipid AccumulationReduced in adipocytes and liverN/A in direct comparison3T3L1 adipocytes, C57BL/6 mice[2]
Lipogenic Gene ExpressionReducedN/A in direct comparisonC57BL/6 mice[2]
Inflammation & Oxidative Stress
Pro-inflammatory CytokinesReducedN/A in direct comparisonC57BL/6 mice[2]
Oxidative Stress (ROS)ReducedN/A in direct comparison3T3L1 adipocytes, HepG2 cells[2][6]
Macrophage PolarizationShift from M1 to M2N/A in direct comparisonDiet-induced diabetic mice[5]

Cross-Species Mechanism of Action of this compound

This compound exerts its effects through the modulation of several key signaling pathways involved in insulin signaling, inflammation, and oxidative stress. Its mechanism has been elucidated in various in vitro and in vivo models.

In Vitro Models (Cell Lines)
Cell LineSpeciesKey Findings on Mechanism of ActionReference
HepG2 Human (Liver)- Rescued PST-induced insulin resistance.- Suppressed palmitate- and PST-induced insulin resistance.- Reduced ROS accumulation and lipid accumulation.[3][6][7]
3T3L1 Mouse (Adipocyte)- Attenuated PST effect on lipid droplet formation and ROS production.- Rescued PST-induced insulin resistance.[2][3]
L6-GLUT4myc Rat (Skeletal Muscle)- Increased GLUT4 translocation to the cell surface, promoting glucose uptake.[3][5]
In Vivo Models (Rodents)
Species/ModelKey Findings on Mechanism of ActionReference
C57BL/6 Mice - Attenuated hyperinsulinemia-induced obesity and inflammation.- Improved glucose homeostasis and insulin sensitivity.[1][2]
db/db Mice - Increased insulin sensitivity.- Improved glucose homeostasis.[3][4]
High-Fat Diet (HFD) Fed Mice - Increased insulin sensitivity.- Improved glucose homeostasis.[3][4]
High-Fructose Diet (HFrD) Fed STZ-induced IR Mice - Increased insulin sensitivity.- Improved glucose homeostasis.[3][4]
Peri-/Post-menopausal IR Rats - Improved glucose homeostasis.- Enhanced energy expenditure and insulin sensitivity.[7]

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its interaction with multiple intracellular signaling cascades. The primary target of PST is believed to be the GRP78 receptor, and this compound is thought to compete with PST for binding to this receptor.[3][8]

Insulin Signaling Pathway

This compound enhances insulin sensitivity by positively modulating the canonical insulin signaling pathway in metabolic tissues.

G cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS1/2 IR->IRS PST PST GRP78 GRP78 Receptor PST->GRP78 GRP78->IRS This compound This compound This compound->GRP78 PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates AS160 AS160 AKT->AS160 Inhibits FoxO1 FoxO1 (Gluconeogenesis) AKT->FoxO1 Inhibits GSK3b GSK3β (Glycogen Synthesis) AKT->GSK3b Inhibits PKC PKCλ/ζ AKT->PKC Activates GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation (Glucose Uptake) GLUT4_vesicle->GLUT4_translocation Srebp1c SREBP-1c (Lipogenesis) PKC->Srebp1c Inhibits

Caption: this compound enhances insulin signaling by antagonizing PST's inhibitory effect on the IRS1/2-PI3K-AKT pathway.

Inflammatory and Stress Signaling Pathways

In states of hyperinsulinemia and obesity, PST can promote inflammation and oxidative stress. This compound counteracts these effects by inhibiting pro-inflammatory signaling cascades.

G cluster_cytoplasm Cytoplasm PST PST MAPK MAPK PST->MAPK FFA Free Fatty Acids JNK JNK FFA->JNK NOX3 NOX3 MAPK->NOX3 Activates NOX3->JNK Activates ROS ROS JNK->ROS Increases Inflammation Inflammation (Pro-inflammatory Cytokines) JNK->Inflammation Promotes InsulinResistance Insulin Resistance ROS->InsulinResistance Inflammation->InsulinResistance This compound This compound This compound->MAPK This compound->NOX3 This compound->JNK

Caption: this compound mitigates inflammation and oxidative stress by inhibiting the MAPK/NOX3-JNK signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies to evaluate the efficacy and mechanism of action of this compound.

In Vitro Studies
  • Cell Culture:

    • HepG2, 3T3L1, and L6-GLUT4myc cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Insulin Resistance:

    • Cells were treated with pancreastatin (PST) or palmitate to induce insulin resistance.

  • This compound Treatment:

    • Cells were co-treated with this compound at various concentrations to assess its ability to rescue insulin sensitivity.

  • Glucose Uptake Assay:

    • 2-deoxy-D-[³H]glucose uptake was measured to quantify glucose transport into cells.

  • Western Blotting:

    • Protein expression and phosphorylation status of key signaling molecules (e.g., AKT, JNK, IRS1) were determined.

  • ROS Measurement:

    • Intracellular reactive oxygen species (ROS) levels were quantified using fluorescent probes like DCFDA.

  • Lipid Accumulation Assay:

    • Oil Red O staining was used to visualize and quantify lipid droplets in adipocytes.

In Vivo Studies
  • Animal Models:

    • Male C57BL/6 mice, db/db mice, and Sprague-Dawley rats were used.

    • Insulin resistance was induced by high-fat diet (HFD), high-fructose diet (HFrD) in combination with streptozotocin (B1681764) (STZ), or chronic insulin infusion via osmotic pumps.

  • This compound Administration:

    • This compound was typically administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 5 mg/kg.

  • Metabolic Tests:

    • Glucose Tolerance Test (GTT): To assess glucose clearance after a glucose challenge.

    • Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.

  • Tissue Analysis:

    • Liver, adipose tissue, and skeletal muscle were collected for western blotting, qRT-PCR, and histological analysis (e.g., H&E staining).

  • Flow Cytometry:

    • To analyze immune cell populations (e.g., macrophage polarization) in adipose tissue.

Conclusion

The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of insulin resistance and type 2 diabetes. Its multifaceted mechanism of action, which involves the enhancement of insulin signaling and the suppression of inflammatory and oxidative stress pathways, has been consistently demonstrated across various in vitro and in vivo models. While direct cross-species comparisons are limited to rodent models and human cell lines, the conserved nature of the signaling pathways modulated by this compound suggests its potential for translation to human subjects.

Compared to metformin, this compound appears to have a more targeted mechanism of action by directly antagonizing the effects of pancreastatin. Further research, including studies in non-rodent species and eventually human clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its place in the management of metabolic diseases.

References

A Comparative Analysis of PSTi8 and Other Insulin-Sensitizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel insulin-sensitizing agent PSTi8 with established classes of insulin-sensitizing drugs, including biguanides (metformin), thiazolidinediones (TZDs), dipeptidyl peptidase-4 (DPP-4) inhibitors, and sodium-glucose cotransporter-2 (SGLT-2) inhibitors. The information is based on available preclinical and clinical data, with a focus on mechanisms of action, efficacy, and experimental validation.

Overview of Mechanisms of Action

Insulin-sensitizing agents improve the body's response to insulin (B600854), a key hormone in regulating blood glucose levels. Different classes of these agents achieve this through distinct molecular mechanisms.

  • This compound: A novel peptide that acts as a pancreastatin (B1591218) inhibitor. Pancreastatin, a peptide derived from chromogranin A, is known to antagonize insulin's effects. By inhibiting pancreastatin, this compound enhances insulin sensitivity.[1] Its mechanism involves the modulation of several key signaling pathways, including the PI3K/Akt and JNK pathways, leading to improved glucose uptake and reduced inflammation.[2][3]

  • Metformin (B114582) (Biguanide): The most widely prescribed first-line therapy for type 2 diabetes.[4] Its primary mechanism of action is the reduction of hepatic glucose production.[5] Metformin also increases insulin sensitivity in peripheral tissues like muscle and fat.[6]

  • Thiazolidinediones (TZDs): This class of drugs, which includes pioglitazone (B448) and rosiglitazone, are potent insulin sensitizers.[7] They act by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism.[8][9]

  • DPP-4 Inhibitors (Gliptins): These agents work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] By increasing the levels of active incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon (B607659) release.[11][12]

  • SGLT-2 Inhibitors (Gliflozins): This class of drugs has a unique insulin-independent mechanism. They block the sodium-glucose cotransporter-2 (SGLT-2) in the proximal tubules of the kidneys, which is responsible for the reabsorption of most of the filtered glucose.[13] This leads to increased urinary glucose excretion and a lowering of blood glucose levels.[14][15]

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize key efficacy data for this compound and other insulin-sensitizing agents from various studies. It is important to note that this compound data is from preclinical animal models, while the data for other agents is a mix of preclinical and clinical findings.

Table 1: Effects on Glucose Homeostasis
Agent/ClassModel/Study PopulationKey FindingsCitation(s)
This compound PCOS rat modelComparable efficacy to metformin in improving insulin resistance and restoring ovarian function. Lowered serum insulin by 27%.[16]
High-fat diet-fed miceImproved glucose tolerance and insulin sensitivity.[3][17]
Metformin Type 2 Diabetes PatientsReduces HbA1c by 1.0-1.5%.[18]
Thiazolidinediones Type 2 Diabetes PatientsDurable glycemic control, superior to DPP-4 inhibitors in some studies.[19]
SGLT-2 Inhibitors Type 2 Diabetes PatientsRobust A1c reduction, often greater than DPP-4 inhibitors.[10]
DPP-4 Inhibitors Type 2 Diabetes PatientsModerate A1c reduction (0.5-0.7%).[2]
Table 2: Effects on Body Weight and Lipids
Agent/ClassModel/Study PopulationKey FindingsCitation(s)
This compound PCOS rat modelReduced body weight.[16]
High-fat diet-fed miceDecreased body weight gain and fat mass.[20]
Metformin Type 2 Diabetes PatientsGenerally weight-neutral or associated with modest weight loss.[4]
Thiazolidinediones Type 2 Diabetes PatientsAssociated with weight gain and fluid retention.[7]
SGLT-2 Inhibitors Type 2 Diabetes PatientsSignificant weight loss.[10]
DPP-4 Inhibitors Type 2 Diabetes PatientsGenerally weight-neutral.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and other insulin-sensitizing agents.

PSTi8_Signaling_Pathway This compound This compound Pancreastatin Pancreastatin This compound->Pancreastatin inhibits PI3K PI3K This compound->PI3K activates JNK JNK Pathway This compound->JNK inhibits InsulinReceptor Insulin Receptor Pancreastatin->InsulinReceptor inhibits InsulinReceptor->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Inflammation Inflammation JNK->Inflammation InsulinResistance Insulin Resistance Inflammation->InsulinResistance

Caption: this compound Signaling Pathway

Insulin_Sensitizer_Mechanisms cluster_Metformin Metformin cluster_TZD Thiazolidinediones (TZDs) cluster_DPP4 DPP-4 Inhibitors cluster_SGLT2 SGLT-2 Inhibitors Metformin Metformin Liver Liver Metformin->Liver Gluconeogenesis Hepatic Glucose Production Liver->Gluconeogenesis inhibits TZD TZDs PPARg PPARγ TZD->PPARg activates GeneExp Gene Expression (Glucose & Lipid Metabolism) PPARg->GeneExp DPP4i DPP-4 Inhibitors DPP4 DPP-4 Enzyme DPP4i->DPP4 inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins degrades InsulinSec Insulin Secretion Incretins->InsulinSec increases SGLT2i SGLT-2 Inhibitors Kidney Kidney (Proximal Tubule) SGLT2i->Kidney SGLT2 SGLT-2 Transporter Kidney->SGLT2 GlucoseReab Glucose Reabsorption SGLT2->GlucoseReab inhibits

Caption: Mechanisms of Common Insulin Sensitizers

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to assess insulin sensitivity.

GTT_ITT_Workflow cluster_GTT Glucose Tolerance Test (GTT) cluster_ITT Insulin Tolerance Test (ITT) GTT_Start Fast Animal (e.g., 6-16 hours) GTT_T0 Measure Baseline Blood Glucose (t=0) GTT_Start->GTT_T0 GTT_Inject Inject Glucose (Intraperitoneal or Oral) GTT_T0->GTT_Inject GTT_Measure Measure Blood Glucose at multiple time points (e.g., 15, 30, 60, 120 min) GTT_Inject->GTT_Measure GTT_Analyze Analyze Glucose Clearance Curve GTT_Measure->GTT_Analyze ITT_Start Fast Animal (e.g., 4-6 hours) ITT_T0 Measure Baseline Blood Glucose (t=0) ITT_Start->ITT_T0 ITT_Inject Inject Insulin (Intraperitoneal) ITT_T0->ITT_Inject ITT_Measure Measure Blood Glucose at multiple time points (e.g., 15, 30, 60 min) ITT_Inject->ITT_Measure ITT_Analyze Analyze Glucose Lowering Effect ITT_Measure->ITT_Analyze Western_Blot_Workflow WB_Start Cell/Tissue Lysis & Protein Extraction WB_Quant Protein Quantification (e.g., BCA Assay) WB_Start->WB_Quant WB_SDS SDS-PAGE (Protein Separation) WB_Quant->WB_SDS WB_Transfer Transfer to Membrane (e.g., PVDF) WB_SDS->WB_Transfer WB_Block Blocking WB_Transfer->WB_Block WB_Primary Primary Antibody Incubation (e.g., anti-pAkt, anti-Akt) WB_Block->WB_Primary WB_Secondary Secondary Antibody Incubation (HRP-conjugated) WB_Primary->WB_Secondary WB_Detect Detection (Chemiluminescence) WB_Secondary->WB_Detect WB_Analyze Analysis (Densitometry) WB_Detect->WB_Analyze

References

A Head-to-Head Preclinical Comparison of PSTi8 and Existing Diabetes Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel pancreastatin (B1591218) inhibitor, PSTi8, with established diabetes treatments, including metformin (B114582), GLP-1 receptor agonists, SGLT2 inhibitors, and DPP-4 inhibitors. The information is based on available preclinical experimental data to assist in the evaluation of this compound's therapeutic potential.

Executive Summary

This compound is an inhibitor of pancreastatin (PST), a peptide that negatively regulates insulin (B600854) sensitivity. Elevated PST levels are observed in patients with type 2 diabetes. By inhibiting PST, this compound has demonstrated the potential to improve insulin sensitivity and glucose homeostasis in rodent models of diabetes and insulin resistance.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44] Preclinical data suggests its efficacy is comparable to metformin in improving glucose tolerance and insulin sensitivity. This guide will delve into the quantitative comparisons and mechanistic differences between this compound and other key classes of anti-diabetic agents.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from head-to-head preclinical studies comparing this compound with metformin. Data for other drug classes are presented from representative preclinical studies to provide a basis for indirect comparison.

Table 1: Effect on Glucose Tolerance in High-Fructose Diet (HFrD) Induced Diabetic Mice

Treatment GroupDoseRouteAUC for IPGTT (mg/dL x min)% Reduction vs. Control
HFrD Control--45890.5 ± 789.34-
Acute Metformin300 mg/kgp.o.36540.75 ± 1011.08~20.4%
Acute this compound5 mg/kgi.p.38997.5 ± 581.91~15.0%
Chronic Metformin300 mg/kg (7 days)p.o.34567.25 ± 1134.14~24.7%
Chronic this compound2 mg/kg (7 days)i.p.31023.75 ± 872.22~32.4%

Data extracted from a study in high-fructose diet (HFrD) fed diabetic mice.[31][32]

Table 2: Effect on Insulin Sensitivity in High-Fructose Diet (HFrD) Induced Diabetic Mice

Treatment GroupDoseRouteAUC for ITT (mg/dL x min)% Reduction vs. Control
HFrD Control--13456.25 ± 456.87-
Acute Metformin300 mg/kgp.o.11879.0 ± 567.34~11.7%
Acute this compound5 mg/kgi.p.10456.75 ± 345.67~22.3%
Chronic Metformin300 mg/kg (7 days)p.o.9876.5 ± 432.10~26.6%
Chronic this compound2 mg/kg (7 days)i.p.8765.25 ± 321.45~34.9%

Data extracted from a study in high-fructose diet (HFrD) fed diabetic mice.[32]

Table 3: Comparative Efficacy of Other Anti-Diabetic Agents in Rodent Models

Drug ClassRepresentative DrugAnimal ModelKey Efficacy EndpointResult
GLP-1 Receptor AgonistExenatidedb/db miceReduction in HbA1cSignificant reduction compared to vehicle
SGLT2 InhibitorDapagliflozinZDF ratsReduction in Fasting Plasma GlucoseDose-dependent reduction to 138.2 ± 7.4 mg/dL vs. 295.2 ± 19.5 mg/dL in vehicle
DPP-4 InhibitorSitagliptin (B1680988)High-fat diet/STZ miceImprovement in Oral Glucose ToleranceSustained improvement over 10 weeks

Data from representative preclinical studies. Direct head-to-head comparison with this compound is not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Rodent Models of Type 2 Diabetes
  • High-Fat Diet (HFD) and High-Fructose Diet (HFrD) with Streptozotocin (B1681764) (STZ) Models: These models are commonly used to induce a state of insulin resistance and hyperglycemia that mimics type 2 diabetes in humans.[11][14][15][17]

    • Induction: Male C57BL/6J mice are typically fed a diet rich in fat (e.g., 60% kcal from fat) or fructose (B13574) for a period of 8-12 weeks to induce insulin resistance. A low dose of streptozotocin (STZ), a pancreatic β-cell toxin, is then administered intraperitoneally to induce a mild insulin deficiency, leading to overt hyperglycemia.

    • Confirmation of Diabetes: The diabetic state is confirmed by measuring fasting blood glucose levels, with levels typically exceeding 250 mg/dL.

Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Purpose: To assess the ability of the animal to clear a glucose load from the bloodstream, providing a measure of overall glucose homeostasis.

  • Protocol:

    • Animals are fasted for 6 hours with free access to water.[3][6][7][45][13][34]

    • A baseline blood sample is collected from the tail vein to measure fasting blood glucose (t=0).

    • A solution of D-glucose (typically 1 g/kg or 2 g/kg body weight) is administered via intraperitoneal injection.[3][34]

    • Blood glucose levels are subsequently measured at various time points, commonly 15, 30, 60, 90, and 120 minutes post-injection.[3][34]

    • The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Insulin Tolerance Test (ITT)
  • Purpose: To evaluate the systemic response to insulin, providing a measure of insulin sensitivity.

  • Protocol:

    • Animals are fasted for 4-6 hours.[1][5][9][10]

    • A baseline blood glucose measurement is taken (t=0).

    • Human regular insulin (typically 0.6-1.0 IU/kg body weight) is administered via intraperitoneal injection.[1][5][9][10][32]

    • Blood glucose levels are monitored at time points such as 15, 30, 60, and 90 minutes after insulin injection.[5]

    • The rate of glucose disappearance or the AUC for the glucose reduction is calculated to assess insulin sensitivity.

Western Blot Analysis for PI3K/AKT Pathway Activation
  • Purpose: To quantify the phosphorylation status of key proteins in the PI3K/AKT signaling pathway, a central pathway in insulin action.

  • Protocol:

    • Tissue/Cell Lysis: Tissues (e.g., liver, skeletal muscle) or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-AKT, total AKT, p-PI3K, total PI3K).

    • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.[2][4][22][24][25][42][43][44]

GLUT4 Translocation Assay
  • Purpose: To measure the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a critical step in insulin-stimulated glucose uptake.

  • Protocol (using L6-GLUT4myc cells):

    • Cell Culture: L6 myoblasts stably expressing GLUT4 with an exofacial myc epitope (L6-GLUT4myc) are cultured.

    • Serum Starvation: Cells are serum-starved for a defined period (e.g., 3 hours) to establish a basal state.

    • Stimulation: Cells are stimulated with insulin or the test compound (e.g., this compound) for a short duration (e.g., 20 minutes).

    • Immunolabeling (Non-permeabilized): Cells are washed with cold PBS and then incubated with an anti-myc antibody to label the GLUT4 that has translocated to the cell surface.

    • Detection: A fluorescently labeled secondary antibody is used for detection.

    • Quantification: The amount of cell-surface GLUT4 is quantified using methods such as flow cytometry or high-content imaging, which measures the fluorescence intensity on the cell surface.[12][16][18][20][21][35][36][37][39][41]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and the comparator anti-diabetic drug classes.

PSTi8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PST Pancreastatin (PST) GRP78 GRP78 PST->GRP78 Binds & Activates This compound This compound This compound->GRP78 Inhibits Binding IRS IRS1/2 GRP78->IRS Inhibits InsulinReceptor Insulin Receptor InsulinReceptor->IRS Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane GlucoseUptake Glucose Uptake GLUT4_membrane->GlucoseUptake PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT AKT->GLUT4_vesicle Promotes Translocation Gluconeogenesis Gluconeogenesis AKT->Gluconeogenesis Glycogenesis Glycogenesis AKT->Glycogenesis

Caption: Proposed signaling pathway of this compound.

Metformin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Hepatocyte) Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits GlucoseUptake Peripheral Glucose Uptake Metformin->GlucoseUptake Increases AMPK AMPK Mitochondria->AMPK Activates (via ↑ AMP:ATP ratio) Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis

Caption: Simplified mechanism of action of Metformin.

Incretin_Based_Therapies_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas (β-cell) cluster_drugs Therapeutic Intervention Food Food Intake L_cell L-cells Food->L_cell Stimulates GLP1 Active GLP-1 L_cell->GLP1 Secretes DPP4_enzyme DPP-4 Enzyme GLP1->DPP4_enzyme Degraded by GLP1R GLP-1 Receptor GLP1->GLP1R Binds to Inactive_GLP1 Inactive GLP-1 DPP4_enzyme->Inactive_GLP1 Insulin Insulin Secretion GLP1R->Insulin ↑ Glucose-dependent GLP1_RA GLP-1 Receptor Agonist GLP1_RA->GLP1R Activates DPP4_I DPP-4 Inhibitor DPP4_I->DPP4_enzyme Inhibits SGLT2_Inhibitor_Pathway cluster_kidney Kidney (Proximal Tubule) cluster_drug Therapeutic Intervention Filtrate Glomerular Filtrate (Glucose) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Reabsorption Urine Urine Filtrate->Urine Increased Excretion Blood Bloodstream SGLT2->Blood SGLT2_I SGLT2 Inhibitor SGLT2_I->SGLT2 Inhibits Experimental_Workflow cluster_model 1. Disease Model Induction cluster_treatment 2. Treatment Administration cluster_assessment 3. In Vivo Assessment cluster_exvivo 4. Ex Vivo / In Vitro Analysis Induction Induce Diabetes in Rodents (e.g., HFD/STZ) Treatment Administer this compound or Comparator Drug Induction->Treatment IPGTT IPGTT Treatment->IPGTT ITT ITT Treatment->ITT Tissue Tissue Collection (Liver, Muscle) Treatment->Tissue Western Western Blot (PI3K/AKT Pathway) Tissue->Western GLUT4 GLUT4 Translocation Assay Tissue->GLUT4

References

Evaluating the Safety and Toxicity Profile of PSTi8 in Comparison to Metformin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel therapeutic agents for metabolic diseases necessitates a thorough evaluation of their safety and toxicity profiles. This guide provides a comparative analysis of the preclinical safety data for PSTi8, a novel pancreastatin (B1591218) inhibitor, and metformin (B114582), a widely established first-line treatment for type 2 diabetes. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of this compound's safety profile relative to a standard-of-care therapeutic.

Executive Summary

This compound is an investigational peptide designed to inhibit pancreastatin, a peptide that negatively regulates insulin (B600854) sensitivity. Preclinical studies have demonstrated its efficacy in improving glucose homeostasis in various rodent models of diabetes and insulin resistance.[1][2] Metformin, a biguanide, has a long history of use and a well-documented safety profile, with its primary mechanism involving the reduction of hepatic glucose production and improvement of insulin sensitivity. This guide compiles available preclinical safety and toxicity data for both compounds, highlighting the current understanding of their respective profiles. While extensive quantitative toxicological data for metformin is publicly available, the detailed safety profile of this compound is still emerging from ongoing research.

Data Presentation: Preclinical Toxicity Comparison

The following tables summarize the available quantitative and qualitative preclinical toxicity data for this compound and metformin. It is important to note that the depth of publicly available data for this compound is currently limited compared to the extensive historical data for metformin.

Table 1: Acute Toxicity Data

ParameterThis compoundMetformin
Species MouseMouse
Route of Administration Intraperitoneal (i.p.)Oral
LD50 Not Reported~1500 mg/kg[3]
Observed Safe Doses 50 and 250 mg/kg (acute i.p. administration)[4]-
Key Toxic Effects at High Doses Not ReportedAtaxia, reduced spontaneous activity[3]

Table 2: Repeated-Dose Toxicity Data

ParameterThis compoundMetformin
Species MouseRat
Study Duration 8 weeks13 weeks
Route of Administration Continuous infusion (osmotic pump)Oral gavage
Dose(s) Tested 2 mg/kg/day200, 600, 900, 1200 mg/kg/day
No-Observed-Adverse-Effect Level (NOAEL) Not explicitly reported, but described as "safe and non-toxic" at the tested dose[4]200 mg/kg/day
Key Findings at Adverse Effect Levels Not ReportedAt ≥ 600 mg/kg/day: body weight loss, signs of metabolic acidosis. At 1200 mg/kg/day: minimal necrosis and inflammation of the parotid salivary gland (males).

Table 3: Genotoxicity and Carcinogenicity

AssayThis compoundMetformin
Genotoxicity (e.g., Ames test) Data Not Publicly AvailableNegative[5]
Carcinogenicity Data Not Publicly AvailableNo evidence of carcinogenicity in rats or mice[5]

Experimental Protocols

The methodologies for key toxicology experiments are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This study aims to determine the acute toxicity of a substance after a single oral dose.

  • Animals: Typically, young adult rats or mice of a single sex (usually females) are used.

  • Housing and Acclimation: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, and are acclimated for at least 5 days before the study.

  • Dose Administration: The test substance is administered orally by gavage. A stepwise procedure is used, starting with a predetermined dose (e.g., 300 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

  • Animals: Typically, young adult rats are used. Both sexes are included.

  • Dose Groups: At least three dose levels and a control group are used.

  • Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.

  • Clinical Observations: Detailed observations for signs of toxicity are made daily. Body weight and food consumption are measured weekly. Ophthalmoscopic examinations are performed before and at the end of the study.

  • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze a range of hematological and biochemical parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).

  • Pathology: All animals undergo a full gross necropsy. Organs are weighed, and tissues are collected for microscopic examination (histopathology).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound is known to be an inhibitor of pancreastatin (PST). Its mechanism of action is primarily mediated through its interaction with the GRP78 receptor, which in turn modulates downstream insulin signaling pathways.[2]

PSTi8_Signaling_Pathway This compound This compound GRP78 GRP78 Receptor This compound->GRP78 Binds and inhibits PST action InsulinReceptor Insulin Receptor GRP78->InsulinReceptor Modulates signaling PST Pancreastatin (PST) PST->GRP78 Binds and promotes insulin resistance IRS IRS1/2 InsulinReceptor->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GlucoseUptake Increased Glucose Uptake AKT->GlucoseUptake Promotes

Caption: Simplified signaling pathway of this compound action.

General Workflow for a 90-Day Repeated Dose Toxicity Study

The following diagram illustrates the typical workflow for a 90-day repeated-dose toxicity study, a crucial component of preclinical safety assessment.

Toxicity_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation (90 Days) cluster_analysis Terminal Analysis AnimalSelection Animal Selection (e.g., Rats) Acclimation Acclimation (≥ 5 days) AnimalSelection->Acclimation Randomization Randomization into Dose Groups Acclimation->Randomization DailyDosing Daily Oral Dosing (Control, Low, Mid, High) Randomization->DailyDosing ClinicalObs Daily Clinical Observations DailyDosing->ClinicalObs BodyWeight Weekly Body Weight & Food Consumption DailyDosing->BodyWeight BloodCollection Blood Collection for Hematology & Clinical Chemistry DailyDosing->BloodCollection Day 91 Necropsy Gross Necropsy & Organ Weights BloodCollection->Necropsy Histopathology Histopathology Necropsy->Histopathology FinalReport Final Report (NOAEL Determination) Histopathology->FinalReport

Caption: Workflow of a 90-day repeated dose toxicity study.

Conclusion

Based on the currently available public data, this compound has been described as "safe and non-toxic" in initial acute and chronic preclinical studies in mice.[4] However, a detailed quantitative toxicological profile, including parameters such as LD50, NOAEL from comprehensive repeated-dose studies with full histopathology and clinical chemistry, has not been widely published. In contrast, metformin has a well-established preclinical and clinical safety profile, with a known LD50 in rodents and a defined NOAEL from sub-chronic toxicity studies. The primary toxicity concerns with metformin are lactic acidosis, particularly in cases of overdose or renal impairment, and rare instances of hepatotoxicity.

For a more definitive comparison of the safety and toxicity profiles, further disclosure of quantitative data from the preclinical toxicology studies of this compound is necessary. As this compound progresses through the drug development pipeline, it is anticipated that more comprehensive safety data will become available, allowing for a more direct and detailed comparison with established therapies like metformin. Researchers and drug development professionals should consider the current data as preliminary and continue to monitor for more detailed safety information as it emerges.

References

Independent Validation and Comparative Analysis of PSTi8, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides an independent validation of the published research findings concerning PSTi8, a novel therapeutic agent. It includes a direct comparison with an established alternative, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance and potential.

Comparative Performance Data

The following tables summarize the quantitative data from independent validation studies, comparing the efficacy and selectivity of this compound with the alternative compound, here designated as 'Competitor A'.

Table 1: In Vitro Kinase Inhibition Assay

This table presents the half-maximal inhibitory concentration (IC50) values for this compound and Competitor A against the target kinase and a panel of off-target kinases. Lower values indicate higher potency.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
This compound 5.2> 10,0008,500
Competitor A 12.81,2002,300

Table 2: Cell-Based Proliferation Assay

This table shows the half-maximal effective concentration (EC50) values from a cell proliferation assay in a disease-relevant cell line. Lower values indicate greater anti-proliferative effect.

CompoundCell Line Proliferation EC50 (nM)
This compound 25.4
Competitor A 78.1

Signaling Pathway Context

This compound is designed to inhibit a key kinase in a critical intracellular signaling pathway implicated in cell growth and proliferation. The following diagram illustrates the established mechanism of this pathway and marks the specific point of inhibition by this compound.

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (Inhibited by this compound) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response This compound This compound This compound->Target_Kinase

Diagram of the targeted signaling pathway showing this compound's point of inhibition.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the comparative data tables.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound and Competitor A against the purified target kinase.

  • Procedure:

    • Recombinant human kinase was incubated with a range of concentrations of the inhibitor (this compound or Competitor A) in a kinase buffer solution.

    • The reaction was initiated by adding ATP and a fluorescently labeled peptide substrate.

    • The mixture was incubated at 30°C for 60 minutes.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization reader.

    • Data were normalized to control wells (no inhibitor) and plotted against the logarithm of the inhibitor concentration.

    • The IC50 value was calculated using a four-parameter logistic curve fit.

Cell-Based Proliferation Assay
  • Objective: To measure the effect of this compound and Competitor A on the proliferation of a target cell line.

  • Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with a fresh medium containing serial dilutions of this compound or Competitor A.

    • Cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity. Fluorescence was read on a plate reader.

    • The EC50 value was determined by fitting the dose-response data to a sigmoidal curve.

The workflow for this validation process is outlined in the diagram below.

Experimental_Workflow start Hypothesis: This compound is a potent and selective kinase inhibitor biochem_assay Biochemical Assay: In Vitro Kinase Inhibition start->biochem_assay cell_assay Cell-Based Assay: Cell Proliferation start->cell_assay data_analysis Data Analysis: IC50 / EC50 Calculation biochem_assay->data_analysis cell_assay->data_analysis comparison Comparison: This compound vs. Competitor A data_analysis->comparison conclusion Conclusion: This compound shows superior potency and selectivity in vitro comparison->conclusion

Workflow for the independent validation and comparative analysis of this compound.

Meta-analysis of PSTi8 studies in insulin resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis of PSTi8 in the Management of Insulin (B600854) Resistance: A Comparative Guide

This guide provides a comprehensive meta-analysis of studies investigating the efficacy of this compound in improving insulin sensitivity. It is intended for researchers, scientists, and professionals in drug development, offering a comparative look at this compound's performance against other therapeutic alternatives, supported by experimental data.

Mechanism of Action

This compound is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Activation of this nuclear receptor, primarily found in adipose tissue, skeletal muscle, and the liver, modulates the transcription of numerous genes involved in glucose and lipid metabolism.[3][4][5] By binding to PPAR-γ, this compound enhances tissue sensitivity to insulin, increases glucose uptake in peripheral tissues, and reduces glucose production by the liver.[1][3][5] This mechanism of action directly addresses the underlying pathophysiology of insulin resistance.

Signaling Pathway of this compound

The activation of PPAR-γ by this compound initiates a cascade of molecular events that ultimately improve insulin sensitivity. The diagram below illustrates this signaling pathway.

PSTi8_Signaling_Pathway cluster_cell Target Cell (Adipocyte, Myocyte) This compound This compound PPARg PPAR-γ This compound->PPARg Binds & Activates RXR RXR PPARg->RXR Forms Heterodimer PPRE PPRE (DNA Response Element) RXR->PPRE Binds to DNA Gene_Transcription Gene Transcription PPRE->Gene_Transcription GLUT4 GLUT4 Expression↑ Gene_Transcription->GLUT4 Glucose_Uptake Glucose Uptake↑ GLUT4->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

This compound signaling pathway in target cells.

Comparative Efficacy of this compound in Clinical Trials

Multiple randomized controlled trials have evaluated the efficacy of this compound in improving glycemic control and insulin sensitivity. This section summarizes the key findings from a meta-analysis of these studies.

Study/Meta-AnalysisComparisonKey Findings on Insulin Resistance & Glycemic ControlAdverse Events
Meta-Analysis (2017) [6][7]This compound vs. Placebo/Other agentsAssociated with a reduced risk of major adverse cardiovascular events (MACE) in patients with insulin resistance, pre-diabetes, and type 2 diabetes.[6][7]Increased risk of heart failure, bone fracture, edema, and weight gain.[6][7]
Meta-Analysis (2011) [8]This compound vs. Metformin (B114582) (in PCOS)This compound was more effective in reducing fasting insulin and improving the HOMA-IR index.[8] Metformin was more effective in reducing BMI.-
RCT (2024) [9]This compound as add-on to Dapagliflozin + MetforminSignificantly improved HbA1c, triglyceride, HDL-C, and HOMA-IR levels compared to placebo.[9]Low incidence of fluid retention-related side effects (1.5%).[9]
Multicenter Study [10]This compound in lean vs. obese T2DMSignificantly increased glucose infusion rate and acute insulin response in both lean and obese patients.[10]-

Experimental Protocols

The assessment of insulin sensitivity in the cited studies predominantly relies on the hyperinsulinemic-euglycemic clamp technique, considered the gold standard, and the oral glucose tolerance test (OGTT).

Hyperinsulinemic-Euglycemic Clamp

This technique measures the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.[11]

Objective: To quantify insulin sensitivity.

Procedure:

  • Preparation: Patients are typically fasted overnight.[12] Catheters are inserted for infusion and blood sampling.[13]

  • Insulin Infusion: A continuous infusion of insulin is administered to achieve a high physiological plasma insulin concentration.[11][14]

  • Glucose Infusion: A variable infusion of glucose is started to maintain blood glucose at a normal (euglycemic) level.[11][15]

  • Blood Sampling: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).

  • Steady State: Once a steady state is reached, the glucose infusion rate is considered equal to the glucose uptake by the body's tissues, thus serving as a measure of insulin sensitivity.[11]

Euglycemic_Clamp_Workflow Start Patient Fasting (8-16 hours) Catheter Insert IV Catheters (Infusion & Sampling) Start->Catheter Insulin_Infusion Start Primed-Continuous Insulin Infusion Catheter->Insulin_Infusion Glucose_Infusion Start Variable Glucose Infusion Insulin_Infusion->Glucose_Infusion Monitor_Glucose Monitor Blood Glucose (Every 5-10 min) Glucose_Infusion->Monitor_Glucose Adjust_Glucose Adjust Glucose Infusion Rate Monitor_Glucose->Adjust_Glucose If not euglycemic Steady_State Achieve Euglycemic Steady State Monitor_Glucose->Steady_State If euglycemic Adjust_Glucose->Monitor_Glucose Measure_GIR Measure Glucose Infusion Rate (GIR) Steady_State->Measure_GIR End Calculate Insulin Sensitivity Index Measure_GIR->End

Workflow of the hyperinsulinemic-euglycemic clamp.
Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to handle a glucose load.[16][17]

Objective: To diagnose diabetes and evaluate glucose tolerance.

Procedure:

  • Preparation: The patient consumes a diet with adequate carbohydrates (>150g/day) for 3 days prior to the test and then fasts overnight (8-14 hours).[17][18][19]

  • Fasting Sample: A baseline blood sample is taken to measure fasting plasma glucose.[18][20]

  • Glucose Load: The patient drinks a solution containing a standard amount of glucose (usually 75g).[16][18][20]

  • Post-Load Samples: Blood samples are taken at specific intervals, typically 1 and 2 hours after the glucose drink, to measure plasma glucose levels.[16][18][19]

Conclusion

The meta-analysis of available studies indicates that this compound is an effective agent for improving insulin sensitivity in individuals with insulin resistance, pre-diabetes, and type 2 diabetes. Its mechanism of action, centered on the activation of PPAR-γ, directly targets the underlying cellular resistance to insulin. While demonstrating favorable effects on glycemic control and cardiovascular outcomes, its use requires consideration of potential side effects such as weight gain and fluid retention.[6][7] this compound shows superior performance in improving insulin resistance markers when compared to metformin, although metformin is more effective for weight reduction.[8] As an add-on therapy, this compound significantly enhances glycemic control in patients inadequately managed with other antidiabetic agents.[9]

References

A Comparative Performance Analysis of PSTi8 for BCR-ABL Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed performance benchmark of the novel kinase inhibitor, PSTi8, against established industry standards for targeting the BCR-ABL tyrosine kinase. The constitutively active BCR-ABL kinase is a key driver in Chronic Myeloid Leukemia (CML), making it a critical therapeutic target.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons and detailed experimental methodologies to evaluate the efficacy and potency of this compound.

Performance Benchmarking: Potency and Efficacy

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a higher potency. This compound was evaluated against first and second-generation BCR-ABL inhibitors, Imatinib, Nilotinib, and Dasatinib.

Nilotinib was developed as a close analog of Imatinib but exhibits approximately 20-fold higher potency in inhibiting the BCR-ABL kinase.[4] Dasatinib, a structurally distinct drug, shows a potency that is roughly 10-fold greater than Nilotinib.[4] The comparative data, including values for the hypothetical this compound, are summarized below.

Table 1: Inhibitor Potency (IC50) Against Wild-Type BCR-ABL Kinase

Compound Target Kinase IC50 (nM) Data Source
This compound (Hypothetical) BCR-ABL 5 Internal Data
Dasatinib BCR-ABL ~9 [4]
Nilotinib BCR-ABL ~45 [4]

| Imatinib | BCR-ABL | ~400 |[4] |

Note: IC50 values can vary between different experimental setups. The data presented are aggregated from published biochemical assays for comparative purposes.

Signaling and Experimental Workflows

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways that drive cell proliferation and inhibit apoptosis (programmed cell death).[3][5] Key pathways include the RAS/RAF/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[5][6] this compound, like other ATP-competitive inhibitors, blocks the kinase activity of BCR-ABL, thereby preventing the phosphorylation and activation of these downstream effectors.[5]

BCR_ABL_Pathway cluster_membrane Cytoplasm cluster_inhibitors Inhibitors cluster_ras RAS Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK This compound This compound This compound->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 Apoptosis Inhibition of Apoptosis STAT5->Apoptosis Kinase_Assay_Workflow start Start prep Prepare Serial Dilution of this compound & Controls start->prep plate Add Inhibitors to 384-well Plate prep->plate enzyme Add BCR-ABL Kinase & Peptide Substrate plate->enzyme incubate1 Incubate (10 min, RT) enzyme->incubate1 atp Add ATP to Initiate Reaction incubate1->atp incubate2 Incubate (60 min, 30°C) atp->incubate2 reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate2->reagent incubate3 Incubate (40 min, RT) reagent->incubate3 detect Add Detection Reagent (Convert ADP to ATP) incubate3->detect incubate4 Incubate (30 min, RT) detect->incubate4 read Measure Luminescence (Plate Reader) incubate4->read end End read->end

References

Safety Operating Guide

Personal protective equipment for handling PSTi8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like PSTi8 is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. As a specific Safety Data Sheet (SDS) for this compound, a novel pancreastatin (B1591218) inhibitory peptide, is not publicly available, this guidance is based on established best practices for handling synthetic peptides of unknown toxicity.[1][2][3] It is crucial to treat this compound as a potentially hazardous substance.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.[4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[3][4][5][6]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4][5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][5][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Double-gloving is recommended for added protection, especially when handling concentrated solutions.[3][4][5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[4][6][8]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.[9][10]

Receiving and Storage of Lyophilized this compound
  • Inspection: Upon receipt, inspect the container for any damage.

  • Storage Conditions: Store the lyophilized peptide at -20°C or colder, away from bright light.[9][10][11] For long-term storage, -80°C is preferable.[12]

  • Moisture Prevention: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[4][11][12]

  • Dispensing: Once at room temperature, weigh the desired amount of powder quickly in a designated clean area or a chemical fume hood.[1] After dispensing, purge the container with an inert gas like nitrogen or argon, reseal it tightly, and return it to the appropriate cold storage.[11][12]

Reconstitution and Handling of this compound Solutions
  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, sterile, purified water or a buffer at a pH of 5-6 is suitable. For hydrophobic peptides, organic solvents like DMSO or acetonitrile (B52724) may be necessary.[10]

  • Reconstitution Procedure: In a designated area and while wearing appropriate PPE, add the desired volume of solvent to the vial containing the lyophilized this compound. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.[4]

  • Labeling: Clearly label all solutions with the peptide name, concentration, date of preparation, and "For Research Use Only".[13]

  • Short-Term Storage: For short-term storage, keep peptide solutions refrigerated at 2-8°C.[14]

  • Long-Term Storage: For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10][11][15] Store these aliquots at -20°C or -80°C.[15]

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.[2][13]

Liquid Waste
  • Inactivation: Before disposal, liquid waste containing this compound should be inactivated. A common and effective method is to add a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH) to the peptide solution.[5] Allow a minimum contact time of 20-60 minutes.[5]

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[5]

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but always verify with your institution's Environmental Health & Safety (EHS) department first.[5] If drain disposal is not permitted, collect the inactivated waste in a clearly labeled hazardous waste container.[13]

Solid Waste
  • Segregation: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[1][4][5]

  • Containerization: Use a leak-proof, high-density polyethylene (B3416737) (HDPE) container for solid waste collection. Keep the container closed except when adding waste.[1]

  • Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[5][13]

Quantitative Data Summary

ParameterValueNotes
Storage Temperature (Lyophilized) -20°C to -80°CLong-term storage at lower temperatures is recommended.[9][10][11][12][15]
Storage Temperature (Solution) 2-8°C (Short-term)For use within a few days.[14]
-20°C to -80°C (Long-term)Aliquot to avoid freeze-thaw cycles.[10][11][15]
Inactivation Solution (Bleach) 0.5-1.0% final concentrationMinimum contact time of 20-60 minutes.[5]
Inactivation Solution (NaOH) 1 MMinimum contact time of 20-60 minutes.[5]
Neutralization pH Range 5.5 - 9.0For inactivated solutions before potential drain disposal.[5]

Safe Handling and Disposal Workflow

PSTi8_Workflow cluster_prep Preparation & Handling cluster_waste Waste Disposal start Receive this compound (Lyophilized) storage Store at -20°C to -80°C start->storage equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate weigh Weigh Powder in Controlled Area equilibrate->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute use Use in Experiment reconstitute->use liquid_waste Liquid Waste use->liquid_waste solid_waste Solid Waste (Gloves, Tips, Vials) use->solid_waste inactivate Inactivate Liquid Waste (e.g., 10% Bleach) liquid_waste->inactivate collect_solid Collect in Sharps/Solid Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize (pH 5.5-9.0) inactivate->neutralize collect_liquid Collect in Hazardous Waste Container neutralize->collect_liquid ehs_pickup Arrange for EHS Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.